Pasireotide
描述
属性
IUPAC Name |
[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H66N10O9/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72)/t43-,46+,47+,48-,49+,50+,51+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMNAABQBOLAK-DBILLSOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H66N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water. | |
| Record name | Pasireotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
396091-73-9 | |
| Record name | Pasireotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pasireotide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06663 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PASIREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H1T17066 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pasireotide's Mechanism of Action on Corticotroph Tumors: An In-depth Technical Guide
Executive Summary: Pasireotide is a multi-receptor targeted somatostatin (B550006) analog (SSA) with a distinct mechanism of action that makes it an effective therapeutic agent for Cushing's disease, a condition caused by adrenocorticotropic hormone (ACTH)-secreting pituitary corticotroph tumors.[1][2][3] Unlike first-generation SSAs that primarily target somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broad binding profile with a particularly high affinity for SSTR5, the predominant subtype expressed on corticotroph adenomas.[4][5][6][7] This high-affinity binding initiates a cascade of intracellular signaling events, primarily mediated by inhibitory G-proteins, leading to the suppression of ACTH synthesis and secretion, and inhibition of tumor cell proliferation.[6][8] This guide provides a comprehensive technical overview of this compound's receptor binding profile, downstream signaling pathways, and its effects on hormone secretion and tumor growth, supplemented with detailed experimental protocols and quantitative data.
Somatostatin Receptor Binding Profile
This compound's therapeutic efficacy is rooted in its unique binding affinity across the five somatostatin receptor subtypes. It binds with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[9][10] Its affinity for SSTR5 is approximately 40-fold higher than that of first-generation SSAs like octreotide (B344500), which is critical for its action on corticotroph tumors that overexpress this receptor subtype.
Data Presentation: Comparative Binding Affinities
The following table summarizes the in vitro binding affinities (IC50, nmol/L) of this compound, the endogenous ligand somatostatin-14, and octreotide to human somatostatin receptor subtypes. A lower IC50 value indicates a higher binding affinity.[11]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
| Data compiled from BenchChem technical guides.[11][12] |
Core Mechanism of Action: Intracellular Signaling Pathways
The binding of this compound to SSTRs on corticotroph tumor cells, predominantly SSTR5, triggers a series of intracellular events that collectively inhibit hormone secretion and cell growth.[6][13]
Primary Signaling Pathway:
-
G-Protein Activation: this compound binding activates inhibitory G-proteins (Gi/o).[12]
-
Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.[6][8]
-
cAMP Reduction: This inhibition leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][8]
-
Downstream Effects: Reduced cAMP levels suppress pro-opiomelanocortin (POMC) gene transcription, the precursor to ACTH, and inhibit the exocytosis of ACTH-containing secretory vesicles.[6][14][15][16]
Other Modulated Pathways:
-
Ion Channel Regulation: SSTR activation modulates ion channels, leading to a decrease in calcium influx, which is a critical step for hormone secretion.[6][17]
-
MAPK and PTP Activation: this compound can also modulate the mitogen-activated protein kinase (MAPK) pathway and activate phosphotyrosine phosphatases (PTPs), which are implicated in the regulation of cell proliferation and the induction of apoptosis.[11]
-
Protein Kinase C Delta (PRKCD): Recent studies suggest that PRKCD mediates this compound's inhibitory effects on cell viability and ACTH secretion in corticotroph tumor cells.[14]
Visualization: this compound Signaling Pathway
References
- 1. csrf.net [csrf.net]
- 2. Pituitary-directed medical therapy with this compound for a corticotroph macroadenoma: pituitary volume reduction and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Mechanism of Action of this compound – My Endo Consult [myendoconsult.com]
- 5. This compound treatment significantly reduces tumor volume in patients with Cushing’s disease: results from a Phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of proopiomelanocortin gene expression: an overview of the signaling cascades, transcription factors, and responsive elements involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Opposite regulation of pro-opiomelanocortin gene transcription by glucocorticoids and CRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Pasireotide's Somatostatin Receptor Binding Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the somatostatin (B550006) receptor (SSTR) binding profile of Pasireotide, a multi-receptor targeted somatostatin analog. This compound's unique binding characteristics differentiate it from first-generation somatostatin analogs and are central to its clinical efficacy and safety profile. This document outlines its quantitative binding affinities, the experimental methodologies used for their determination, and the subsequent intracellular signaling cascades.
Quantitative Binding Affinity of this compound
This compound is characterized by its high binding affinity for four of the five somatostatin receptor subtypes, with a particularly high affinity for SSTR5.[1] This broad receptor binding profile is a key distinction from earlier somatostatin analogs, such as octreotide (B344500) and lanreotide, which primarily target SSTR2.[2] The binding affinities, typically expressed as IC50 (the concentration of a drug that inhibits a specific response by 50%) or Ki (the inhibition constant), are summarized in the tables below.
Table 1: Comparative Binding Affinities (IC50, nM) of this compound, Somatostatin-14, and Octreotide for the Five Human Somatostatin Receptor Subtypes [3]
| Compound | hSSTR1 (IC50 nM) | hSSTR2 (IC50 nM) | hSSTR3 (IC50 nM) | hSSTR4 (IC50 nM) | hSSTR5 (IC50 nM) |
| This compound (SOM230) | 9.3 ± 0.5 | 1.0 ± 0.05 | 1.5 ± 0.2 | >1000 | 0.16 ± 0.02 |
| Octreotide | >1000 | 0.9 ± 0.1 | 26 ± 2.0 | >1000 | 6.2 ± 0.8 |
| SRIF-14 | 2.5 ± 0.3 | 0.2 ± 0.02 | 1.2 ± 0.1 | 1.5 ± 0.2 | 0.4 ± 0.04 |
Table 2: Binding Affinities (Ki, nM) and Functional Activities (IC50, nM for cAMP inhibition) of Lanreotide and this compound [4]
| SSTR Subtype | Lanreotide Ki (nM) | This compound Ki (nM) | Lanreotide IC50 (cAMP, nM) | This compound IC50 (cAMP, nM) |
| SSTR1 | >1000 | 1.5 ± 0.2 | >1000 | 9.3 |
| SSTR2 | 0.25 ± 0.05 | 0.16 ± 0.02 | 0.3 | 0.5 |
| SSTR3 | 14.1 ± 2.1 | 0.5 ± 0.1 | 7.8 | 1.1 |
| SSTR4 | >1000 | >1000 | >1000 | >1000 |
| SSTR5 | 1.3 ± 0.1 | 0.06 ± 0.01 | 2.4 | 0.2 |
Note: Ki values represent the concentration of the drug that will bind to half of the receptors at equilibrium. IC50 values represent the concentration of the drug that is required for 50% inhibition of a biological function (in this case, cAMP production).[4]
Experimental Protocols for Determining Binding Affinity
The binding affinities of this compound to somatostatin receptors are typically determined using competitive radioligand binding assays. These assays quantify the ability of unlabeled this compound to displace a radiolabeled ligand from its receptor.
General Methodology: Competitive Radioligand Binding Assay
1. Receptor Preparation:
-
Membranes are prepared from cells, such as CHO-K1 or HEK293 cells, that have been stably transfected to express a single human somatostatin receptor subtype.[1][3]
-
The cells are homogenized and then centrifuged to isolate the cell membranes which contain the receptors.[3]
2. Radioligand Selection:
-
A subtype-selective radioligand, for instance, an iodine-125 (B85253) (¹²⁵I)-labeled somatostatin analog, is selected for each SSTR subtype.[1]
3. Competitive Binding:
-
A fixed concentration of the selected radioligand is incubated with the prepared cell membranes.[1]
-
This incubation occurs in the presence of increasing concentrations of unlabeled this compound.[1]
4. Incubation:
-
The mixture is incubated to allow the binding process to reach a state of equilibrium.[1]
5. Separation of Bound and Free Ligand:
-
The assay is terminated by rapid filtration through glass fiber filters. This process separates the membranes with the bound radioligand from the unbound radioligand.[3]
-
The filters are then washed multiple times with an ice-cold wash buffer to eliminate any remaining unbound radioligand.[3]
6. Quantification of Bound Radioactivity:
-
The radioactivity that is retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter or a gamma counter.[1][3]
7. Data Analysis:
-
IC50 Determination: The data is plotted as the percentage of specific binding against the log concentration of this compound. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value.[3]
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. This equation also takes into account the concentration and the dissociation constant (Kd) of the radioligand.[3]
Signaling Pathways
Upon binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events.[3]
The binding of this compound to SSTRs leads to the activation of inhibitory G-proteins (Gi/o).[3] This activation results in the inhibition of adenylyl cyclase, which in turn leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] A reduction in cAMP levels affects various cellular processes, including hormone secretion and gene expression.[5]
Furthermore, this compound binding influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3][5] These signaling cascades are involved in regulating cell proliferation, apoptosis, and survival.[5] The modulation of these pathways contributes to this compound's anti-proliferative effects and its ability to induce apoptosis.[3][5]
References
Downstream Signaling Pathways of Pasireotide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multireceptor-targeted somatostatin (B550006) analog with a unique pharmacological profile, distinguishing it from first-generation somatostatin analogs like octreotide (B344500) and lanreotide.[1][2] Its therapeutic efficacy in conditions such as Cushing's disease and acromegaly stems from its ability to bind with high affinity to multiple somatostatin receptor subtypes (SSTRs), thereby modulating various downstream signaling pathways that control hormone secretion and cell proliferation.[3][4][5] This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Data Presentation
Table 1: Comparative Binding Affinities (IC50, nM) of this compound and Octreotide for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
Data compiled from multiple sources.[1][2][6]
Table 2: Functional Activity (IC50, nM) of this compound and Octreotide in cAMP Inhibition Assays
| Ligand | Cell Line | SSTR Subtype | IC50 (cAMP Inhibition, nM) |
| This compound | AtT20 | Endogenous | 0.055 |
| Octreotide | AtT20 | Endogenous | 0.47 |
| This compound | CHO-K1 | hSSTR1 | 9.3 |
| This compound | CHO-K1 | hSSTR2 | 0.5 |
| This compound | CHO-K1 | hSSTR3 | 1.1 |
| This compound | CHO-K1 | hSSTR5 | 0.2 |
Data compiled from multiple sources.[7][8]
Table 3: Effects of this compound on Hormone Secretion and Cell Viability
| Cell Line/Primary Cells | Parameter Measured | This compound Concentration | Observation |
| AtT-20/D16v-F2 | ACTH Secretion | 10 nM | ~16% inhibition |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH Secretion | 10 nM | ~37.1% average inhibition |
| AtT-20/D16v-F2 | Cell Viability | 10 nM | ~20% reduction |
Data compiled from published studies.[9]
Core Signaling Pathways of this compound
This compound exerts its cellular effects primarily through its interaction with SSTRs, which are G-protein coupled receptors (GPCRs).[10] The binding of this compound to these receptors, particularly SSTR1, SSTR2, SSTR3, and SSTR5, initiates a cascade of intracellular events.[11]
Inhibition of the Adenylyl Cyclase/cAMP Pathway
The most well-characterized downstream effect of this compound is the inhibition of the adenylyl cyclase (AC)/cyclic AMP (cAMP) pathway.[12] Upon binding to SSTRs, this compound activates inhibitory G-proteins (Gi/o).[6] The activated alpha subunit of the Gi/o protein directly inhibits the activity of adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cAMP.[10] This decrease in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector.[10] The reduction in PKA activity leads to decreased phosphorylation of its target proteins, which are involved in hormone synthesis and secretion, as well as cell proliferation.[10]
Modulation of the MAPK/ERK Pathway
This compound has been shown to modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[10] SSTR activation by this compound can lead to the activation of protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2.[12] These phosphatases can dephosphorylate and inactivate key components of the MAPK cascade, including Raf, MEK, and ERK, thereby exerting anti-proliferative effects.[10][12] The inhibition of this pathway contributes to this compound's ability to induce cell cycle arrest and apoptosis in various cancer cells, including pituitary adenomas.[10]
Regulation of the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade involved in cell growth, metabolism, and survival that can be influenced by this compound.[10] Evidence suggests that this compound can inhibit the PI3K/Akt pathway in certain cell types, including pituitary and neuroendocrine tumor cells.[10] The precise mechanisms of this inhibition are still under investigation but may involve the activation of phosphatases that counteract PI3K activity, such as PTEN, or through crosstalk with other signaling pathways modulated by SSTRs. The inhibition of the PI3K/Akt pathway contributes to the anti-tumor and metabolic effects of this compound.[10]
Experimental Protocols
Radioligand Binding Assay for Determining Binding Affinity (IC50)
This protocol outlines a competitive binding assay to determine the affinity of this compound for SSTR subtypes.
1. Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
2. Competitive Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled somatostatin).
-
Incubate the plate to allow the binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[1]
cAMP Inhibition Assay for Determining Functional Potency (EC50)
This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity.
1. Cell Culture and Treatment:
-
Seed cells expressing the SSTR of interest in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
2. cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).
3. Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.[7]
Western Blotting for ERK Phosphorylation
This protocol provides a general method for assessing the effect of this compound on the MAPK/ERK pathway.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities for p-ERK and total ERK and express the results as a ratio of p-ERK to total ERK.[13]
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 48-72 hours).
2. MTT Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
3. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
Conclusion
This compound's broad-spectrum activity on somatostatin receptors translates into a complex and multifaceted downstream signaling profile. Its primary mechanism of action involves the potent inhibition of the adenylyl cyclase/cAMP pathway, leading to reduced hormone secretion. Furthermore, its ability to modulate the MAPK/ERK and PI3K/Akt pathways underscores its anti-proliferative and pro-apoptotic effects. A thorough understanding of these intricate signaling networks is paramount for the continued development and optimization of this compound as a therapeutic agent for neuroendocrine disorders. The experimental protocols provided herein offer a framework for researchers to further investigate the nuanced cellular and molecular effects of this important drug.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. db.cngb.org [db.cngb.org]
- 4. This compound - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-a novel somatostatin receptor ligand after 20 years of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Molecular structure of Pasireotide
An In-depth Technical Guide to the Molecular Structure of Pasireotide
Introduction
This compound, also known by its research code SOM230, is a synthetic, long-acting multi-receptor targeted somatostatin (B550006) analog.[1][2][3] Developed by Novartis, it is approved for the treatment of Cushing's disease and acromegaly in patients for whom surgery is not an option or has not been curative.[4][5] Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide, which primarily target the somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broader binding profile with high affinity for four of the five somatostatin receptor subtypes.[2][3] This unique characteristic underpins its distinct therapeutic efficacy and pharmacological properties. This guide provides a detailed examination of the molecular structure of this compound, its mechanism of action, and the experimental protocols used for its characterization.
Molecular and Physicochemical Properties
This compound is a cyclic hexapeptide, meaning it is composed of six amino acid residues linked in a circular structure.[6][7] Specifically, it is a six-membered homodetic cyclic peptide, indicating the ring is formed solely by amide bonds.[7] The constituent amino acids are L-phenylglycine, D-tryptophan, L-lysine, O-benzylated L-tyrosine, L-phenylalanine, and a modified L-hydroxyproline.[6][7]
Chemical and Physical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is often used in its salt forms, such as diaspartate or pamoate, which affects its molecular weight.[2][5][8]
| Property | Value | Source(s) |
| Chemical Formula | C₅₈H₆₆N₁₀O₉ | [7][9][10] |
| Molecular Weight (Free Base) | 1047.21 g/mol | [2][10][11] |
| IUPAC Name | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate | [4][7] |
| CAS Number (Free Base) | 396091-73-9 | [7][10] |
| Amino Acid Sequence | Cyclo[{4-(NH₂-C₂H₄-NH-CO-O-)Pro}-Phg-{D-Trp}-Lys-{Tyr(4-Bzl)}-Phe] | [11] |
| Appearance | White to off-white solid | [11] |
Three-Dimensional Structure
The three-dimensional conformation of this compound is crucial for its interaction with somatostatin receptors. Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structures of this compound in complex with its target receptors, offering insights into its binding mechanism.
-
Structure of this compound-SSTR3 G protein complex: Available under PDB ID 8XIR .[12][13] These structures reveal a conserved recognition pattern for this compound within a distinct, extended binding pocket of the receptors.[12]
-
Cryo-EM structure of the this compound-bound SSTR5-Gi complex: Available under PDB ID 8ZCJ .[14] This structure helps to elucidate the molecular basis for this compound's preferential binding to SSTR5.[14]
These structural studies are fundamental for the rational design of next-generation, subtype-selective somatostatin analogs with improved therapeutic profiles.[12]
Mechanism of Action and Signaling Pathways
This compound functions as a somatostatin analog, mimicking the inhibitory effects of the endogenous hormone somatostatin.[15][16][17] It exerts its therapeutic effects by binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs).[18]
Receptor Binding Affinity
A key feature of this compound is its multi-receptor binding profile. It binds with high affinity to SSTR subtypes 1, 2, 3, and 5, with a particularly high affinity for SSTR5.[2][3][18][19] This contrasts with first-generation analogs like octreotide, which are highly selective for SSTR2.[20][21] The high affinity for SSTR5 is critical for its efficacy in conditions like Cushing's disease, where corticotroph tumors often overexpress this receptor subtype.[19]
The binding affinities, expressed as the half-maximal inhibitory concentration (IC₅₀), are presented below. A lower IC₅₀ value indicates a higher binding affinity.[18][22]
| Ligand | SSTR1 (IC₅₀, nM) | SSTR2 (IC₅₀, nM) | SSTR3 (IC₅₀, nM) | SSTR4 (IC₅₀, nM) | SSTR5 (IC₅₀, nM) |
| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Octreotide | >1000 | 0.8 | 23 - 25 | >1000 | 6.3 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
(Data compiled from multiple sources[18][20])
Intracellular Signaling
The binding of this compound to its cognate SSTRs initiates a cascade of intracellular signaling events.[18] Activation of these receptors is coupled to inhibitory G-proteins (Gαi/o).[18] This leads to several downstream effects:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[18][23]
-
Modulation of Ion Channels: this compound binding leads to the inhibition of voltage-gated calcium channels and the activation of potassium channels.[6][24]
-
Regulation of Other Pathways: It also influences other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation and apoptosis.[18][23]
These signaling events culminate in the inhibition of hormone secretion (e.g., ACTH from pituitary corticotrophs, GH from somatotrophs), anti-proliferative effects, and the induction of apoptosis.[1][11][15][18]
References
- 1. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Pamoate | C81H82N10O15 | CID 11982961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. benchchem.com [benchchem.com]
- 19. Mechanism of Action of this compound – My Endo Consult [myendoconsult.com]
- 20. benchchem.com [benchchem.com]
- 21. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bloomtechz.com [bloomtechz.com]
- 24. benchchem.com [benchchem.com]
Pasireotide's Affinity for Somatostatin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity and signaling mechanisms of pasireotide for the human somatostatin (B550006) receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5. This compound is a multi-receptor targeted somatostatin analog with a distinct binding profile that underpins its clinical efficacy in various neuroendocrine disorders.[1] This document details the quantitative binding affinities, the experimental methodologies for their determination, and the subsequent intracellular signaling cascades initiated by receptor activation.
Quantitative Binding Affinity of this compound
This compound demonstrates high-affinity binding to four of the five somatostatin receptor subtypes, with a particularly high affinity for SSTR5.[2] Its binding profile is distinct from first-generation somatostatin analogs, such as octreotide (B344500).[2] The binding affinities, expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized in the table below. Lower values are indicative of higher binding affinity.
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR5 |
| This compound | IC50: 9.3 nM [1] Ki: 1.5 ± 0.2 nM [3] | IC50: 1.0 nM [1] Ki: 0.16 ± 0.02 nM [3] | IC50: 1.5 nM [1] Ki: 0.5 ± 0.1 nM [3] | IC50: 0.16 nM [1] Ki: 0.06 ± 0.01 nM [3] |
| Somatostatin-14 | IC50: 2.5 nM[2] | IC50: 0.7 nM[2] | IC50: 1.4 nM[2] | IC50: 0.2 nM[2] |
| Octreotide | IC50: >1000 nM[2] | IC50: 0.8 nM[2] | IC50: 23 nM[2] | IC50: 6.3 nM[2] |
Table 1: Comparative binding affinities (IC50/Ki, nM) of this compound, somatostatin-14, and octreotide for human somatostatin receptor subtypes.
Experimental Protocols for Determining Binding Affinity
The binding affinities of this compound to somatostatin receptors are typically determined through competitive radioligand binding assays. These assays quantify the ability of unlabeled this compound to displace a radiolabeled ligand from a specific SSTR subtype.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (IC50 and Ki) of this compound for a specific human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, or SSTR5).
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express a single human SSTR subtype.[1][3]
-
Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog, such as ¹²⁵I-[Tyr¹¹]-SRIF-14.[4][5]
-
Unlabeled Competitor: this compound.
-
Buffers:
-
Equipment:
-
Cell culture equipment.
-
Homogenizer and centrifuges.
-
96-well filter plates.
-
Scintillation counter.
-
Methodology:
-
Membrane Preparation:
-
Culture the specific SSTR-expressing cells to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.[3][5]
-
-
Competitive Binding Assay:
-
Perform the assay in 96-well plates.
-
To each well, add the cell membrane preparation, a fixed concentration of the radioligand (typically near its Kd), and varying concentrations of unlabeled this compound.[2][5]
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of unlabeled somatostatin).[4]
-
Incubate the plates to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[5]
-
-
Separation of Bound and Free Ligand:
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental workflow for a competitive radioligand binding assay.
Signaling Pathways
Upon binding to SSTR1, SSTR2, SSTR3, and SSTR5, this compound activates downstream intracellular signaling cascades. As G-protein coupled receptors (GPCRs), SSTRs primarily couple to inhibitory G-proteins (Gi/o).[2][3]
The activation of Gi/o proteins by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates gene expression and cellular processes such as hormone secretion and proliferation.[3]
Furthermore, this compound binding to SSTRs can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are crucial in regulating cell growth, proliferation, and apoptosis.[2][6]
This compound's intracellular signaling cascade.
References
The Multi-Receptor Advantage: A Technical Guide to the Preclinical Pharmacodynamics of Pasireotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide (SOM230) is a second-generation, multi-receptor targeted somatostatin (B550006) analog that represents a significant advancement in the medical management of neuroendocrine disorders such as acromegaly and Cushing's disease.[1][2] Unlike first-generation somatostatin analogs (e.g., octreotide, lanreotide) that primarily target the somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[3][4][5] This comprehensive technical guide delves into the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to provide a thorough resource for the scientific community.
Core Mechanism of Action
This compound exerts its pharmacological effects by mimicking endogenous somatostatin, binding to SSTRs, which are G-protein coupled receptors.[6] This binding activates inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This cascade of events culminates in the suppression of hormone synthesis and secretion, as well as anti-proliferative effects through the induction of cell cycle arrest and apoptosis.[7][9] The unique, broad-spectrum binding profile of this compound is central to its potent and distinct therapeutic effects.[7]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of this compound's binding affinity and its inhibitory effects on hormone secretion.
Table 1: Comparative Somatostatin Receptor Binding Affinities (IC50, nM)
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
Data compiled from multiple sources.[5][8] IC50 values represent the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand. A lower IC50 value indicates a higher binding affinity.
Table 2: In Vitro Inhibition of Hormone Secretion by this compound
| Cell Type/Model | Hormone | This compound Concentration | % Inhibition (Compared to Control) | Key Findings & Citations |
| Primary Human GH-Secreting Pituitary Adenoma Cells | Growth Hormone (GH) | 10 nM | Varies by tumor, potent inhibition observed | This compound's anti-secretory effect in somatotroph adenomas is comparable to octreotide, with some studies suggesting a primary role for SSTR2.[10] |
| Rat Pituitary Cells | Growth Hormone (GH) | IC50: 0.4 nM | 3- to 4-fold more potent than somatostatin and octreotide | This compound demonstrated higher potency in inhibiting GH-releasing hormone-stimulated GH release.[9] |
| Primary Human ACTH-Secreting Pituitary Adenoma Cells | Adrenocorticotropic Hormone (ACTH) | 10 nM | Significant inhibition | The inhibitory effect on ACTH secretion is primarily mediated by SSTR5, where this compound shows higher potency and efficacy than SSTR2-preferential agonists.[10] |
Table 3: In Vivo Effects of this compound in Animal Models
| Animal Model | Hormone/Parameter | Dosage and Administration | Effect | Key Findings & Citations |
| Rhesus Monkeys | Growth Hormone (GH) | Single-dose, ID50: 0.5 µg/kg | Similar initial GH inhibition to octreotide, but without the rapid rebound.[9] | This compound demonstrated a more sustained suppression of GH.[9] |
| Rhesus Monkeys | Insulin-like Growth Factor 1 (IGF-1) | Multiple doses over 30h | 53% reduction | Octreotide did not lower IGF-1 levels in the same model.[9] |
| Rats | Insulin-like Growth Factor 1 (IGF-1) | Single s.c. injection of LAR at 8 mg/kg | 49% reduction after 35 days | Octreotide LAR at the same concentration resulted in only a 9% reduction.[9] |
| Cats with Hypersomatotropism | Insulin-like Growth Factor 1 (IGF-1) | 0.03 mg/kg SC q12h for 3 days | Significant decrease in all subjects | This compound was well-tolerated and improved insulin (B600854) sensitivity.[11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are outlines of key experimental protocols used in the preclinical evaluation of this compound.
Radioligand Binding Assay for Receptor Affinity
This assay quantifies the binding affinity of this compound to different SSTR subtypes.
-
Receptor Preparation : Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.[8] This is achieved through homogenization and centrifugation to isolate the membrane fraction containing the receptors.[8]
-
Competitive Binding : A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled somatostatin analog) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled this compound.
-
Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification : The radioactivity of the bound ligand is measured using a gamma counter.
-
Data Analysis : The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated from the resulting competition curve.[12] The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.[12]
In Vitro Hormone Secretion Assay
This protocol assesses the effect of this compound on hormone secretion from cultured cells.
-
Cell Culture : Primary pituitary adenoma cells from patients or relevant pituitary cell lines are cultured under standard conditions.
-
Drug Preparation and Treatment : this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution, which is then diluted in the cell culture medium to the desired final concentrations.[7] The culture medium is replaced with the this compound-containing medium or a vehicle control.[7]
-
Incubation : Cells are incubated with this compound for a specified duration (e.g., 24, 48, or 72 hours).[7]
-
Sample Collection : The cell culture supernatant (conditioned medium) is collected at the end of the treatment period.[7]
-
Hormone Quantification : The concentration of the hormone of interest (e.g., GH, ACTH) in the supernatant is measured using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis : The percentage inhibition of hormone secretion is calculated by comparing the hormone levels in the this compound-treated samples to the vehicle-treated control samples.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying the in vitro effects of this compound.
Caption: this compound signaling pathway leading to inhibition of hormone secretion and anti-proliferative effects.
Caption: A typical experimental workflow for the in vitro analysis of this compound's effects on hormone secretion.
Conclusion
The preclinical pharmacodynamic profile of this compound reveals a potent, multi-receptor targeted somatostatin analog with a distinct advantage over its predecessors. Its high affinity for SSTR5, in addition to SSTR1, SSTR2, and SSTR3, translates to a broader and, in some cases, more potent inhibition of hormone hypersecretion, particularly in conditions like Cushing's disease where SSTR5 is highly expressed.[10][12] The comprehensive data from in vitro and in vivo preclinical models robustly support the clinical development and application of this compound for various neuroendocrine disorders. This technical guide provides a foundational understanding of this compound's mechanism of action and its preclinical characterization, serving as a valuable resource for ongoing research and drug development efforts in this field.
References
- 1. This compound - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. karger.com [karger.com]
- 10. Cell specific interaction of this compound: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Pasireotide's Effect on ACTH and GH Secretion: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multi-receptor targeted somatostatin (B550006) analog that has demonstrated significant efficacy in the management of hormonal overproduction in neuroendocrine diseases, particularly Cushing's disease and acromegaly.[1][2] Unlike first-generation somatostatin analogs such as octreotide (B344500), which primarily target the somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broader binding profile with high affinity for four of the five somatostatin receptor subtypes: SSTR1, SSTR2, SSTR3, and SSTR5.[3][4] Its particularly high affinity for SSTR5 is a key differentiator and is central to its potent inhibitory effects on Adrenocorticotropic Hormone (ACTH) secretion from pituitary corticotroph adenomas, which predominantly express this receptor subtype.[5][6] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its inhibitory effects on hormone secretion by binding to and activating somatostatin receptors on the surface of pituitary adenoma cells.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by this compound, trigger a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase.[4] This, in turn, results in a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP is a critical step that leads to the suppression of both hormone synthesis and secretion.[3][6] Furthermore, this compound's engagement with SSTRs can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, contributing to its anti-proliferative and pro-apoptotic effects on tumor cells.[4]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on somatostatin receptor binding and the secretion of ACTH and GH from both in vitro studies and clinical trials.
Table 1: Comparative Binding Affinities (IC50, nM) of this compound and Octreotide
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
This data highlights this compound's high affinity for SSTR5, being approximately 39-fold higher than that of octreotide.[4][7]
Table 2: In Vitro Effects of this compound on ACTH Secretion
| Cell Model | This compound Concentration | % Inhibition of ACTH Secretion (Compared to Control) | Key Findings & Citations |
| AtT-20 Mouse Pituitary Tumor Cells | 10 nM | ~16% | This compound significantly reduced ACTH secretion.[8] |
| AtT-20 Mouse Pituitary Tumor Cells | Not specified | Significant reduction | This compound inhibits basal and CRH-stimulated ACTH secretion.[9] |
| Primary Human Corticotroph Adenoma Cells | 1-100 nM | 10-70% reduction in cell proliferation | This compound demonstrated anti-proliferative effects.[9] |
| Primary Human Corticotroph Adenoma Cells | Not specified | Inhibition in ~50% of tested specimens | This compound appeared mostly superior to octreotide in potency and efficacy.[10] |
Table 3: Clinical Trial Data on this compound's Effect on ACTH and Cortisol in Cushing's Disease
| Study | This compound Dose | Duration | Key Outcomes |
| Phase III Study (B2305) | 600 µg or 900 µg twice daily | 6 months | Normalization of urinary free cortisol (UFC) in up to 25% of patients; median UFC decreased by ~50% by month 2.[5][11] |
| Real-world study | Not specified | 24.59 months (mean) | UFC decreased in 40.59% and normalized in 33.3% of patients; ACTH decreased by 9.16%.[12] |
| Retrospective study | Not specified | 8 months (median) | UFC decreased by 39%; Late-night salivary cortisol (LNSC) decreased by 23%.[13] |
Table 4: In Vitro and Clinical Trial Data on this compound's Effect on GH and IGF-1 in Acromegaly
| Study Type / Model | This compound Dose / Concentration | Duration | Key Outcomes |
| Phase II Clinical Trial | 200, 400, or 600 µg twice daily | 3 months | 27% of patients achieved biochemical response (GH ≤2.5 µg/L and normal IGF-I).[14] |
| Phase III Clinical Trial (C2305) | 40 mg or 60 mg LAR every 28 days | 12 months | 31% of patients on this compound LAR achieved biochemical control vs. 19% on octreotide LAR.[15] |
| Phase III Clinical Trial (PAOLA) | 40 mg or 60 mg LAR | 6 months | 15% (40 mg) and 20% (60 mg) of patients achieved biochemical control, compared to 0% in the control group (continued octreotide or lanreotide).[15] |
| Systematic Review & Meta-analysis | Various | 12 months | Pooled biochemical control rate was 26.50%; normalized IGF-1 in 36.27% and low GH in 34.76% of patients.[16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of this compound's effects. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the study of this compound.
Primary Culture of Human Pituitary Adenomas
-
Tissue Collection and Preparation : Fresh pituitary adenoma tissue is aseptically obtained during surgery. The tissue is immediately placed in a sterile transport medium and washed with Hanks' Balanced Salt Solution (HBSS). It is then minced into small fragments of approximately 1 mm³.[17]
-
Enzymatic Dissociation : The minced tissue fragments are incubated in a dissociation solution containing enzymes such as dispase and collagenase in a shaking water bath at 37°C. The duration of incubation is optimized to achieve a single-cell suspension while maintaining cell viability.[17]
-
Cell Plating and Culture : The resulting cell suspension is filtered, washed, and resuspended in a complete culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics). Cells are then plated at a specific density in culture plates and maintained in a humidified incubator at 37°C with 5% CO₂.[18]
In Vitro Hormone Secretion Assay
-
Cell Seeding : Pituitary adenoma cells (either primary cultures or cell lines like AtT-20) are seeded into multi-well plates and allowed to adhere and stabilize for a designated period.[18]
-
Drug Preparation and Treatment : this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. This stock is then serially diluted in the culture medium to achieve the desired final concentrations. The culture medium is replaced with the medium containing different concentrations of this compound or a vehicle control.[17]
-
Incubation : The cells are incubated with this compound for a specified duration, which can range from a few hours to several days depending on the experimental endpoint (e.g., 4-6 hours for acute secretion studies or 24-72 hours for studies on hormone synthesis and cell viability).[17][18]
-
Sample Collection and Hormone Quantification : At the end of the incubation period, the cell culture supernatant is collected. The concentration of the hormone of interest (e.g., ACTH or GH) in the supernatant is measured using a specific and sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[17]
-
Data Normalization : To account for variability in cell numbers between wells, hormone secretion levels are often normalized to the total cellular protein content or cell count in each well.[17]
Competitive Radioligand Binding Assay
-
Membrane Preparation : Membranes are prepared from cells or tissues expressing the somatostatin receptor subtypes of interest.
-
Assay Setup : The assay is typically performed in a multi-well plate format. Each well contains the cell membranes, a constant concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation and Detection : The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity bound to the membranes is quantified.
-
Data Analysis : The data is used to generate a competition curve, from which the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined.[4]
Perifusion Experiments for Dynamic Hormone Secretion
Perifusion is a dynamic in vitro technique that allows for the continuous flow of medium over cultured cells, enabling the study of pulsatile hormone secretion and the immediate cellular response to stimuli.[19]
-
Cell Preparation and Chamber Loading : Dispersed pituitary cells are mixed with a carrier matrix (e.g., Bio-Gel) and loaded into perifusion chambers.
-
System Setup : The chambers are integrated into a perifusion system where a continuous flow of fresh, oxygenated medium is maintained at a constant temperature.
-
Stimulation and Sample Collection : Test substances, such as this compound or releasing hormones, can be introduced into the medium flow in a pulsatile or continuous manner. The effluent from the chambers is collected in fractions at regular intervals.[20]
-
Hormone Analysis : The concentration of the secreted hormone in each fraction is measured by immunoassay to generate a high-resolution profile of hormone release over time.[21]
Conclusion
This compound's unique multi-receptor binding profile, particularly its high affinity for SSTR5, underlies its potent inhibitory effects on ACTH and GH secretion.[22][23] The comprehensive quantitative data from both preclinical and clinical studies robustly support its efficacy in the treatment of Cushing's disease and acromegaly. The detailed experimental protocols and visual diagrams provided in this technical guide serve as a valuable resource for researchers and drug development professionals, facilitating a deeper understanding of this compound's mechanism of action and aiding in the design of future investigations in the field of neuroendocrinology.
References
- 1. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Cushing's Disease Uses, Side Effects, Dosage [medicinenet.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound: a review of its use in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of this compound on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. A 12-month phase 3 study of this compound in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Real-life data on this compound in monotherapy or combined in active Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (SOM230) demonstrates efficacy and safety in patients with acromegaly: a randomized, multicenter, phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Efficacy and safety of this compound treatment in acromegaly: A systematic review and single arm meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Continuous perifusion of dispersed anterior pituitary cells: technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Perifusion model system to culture bovine hypothalamic slices in series with dispersed anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 22. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell specific interaction of this compound: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Anti-proliferative Effects of Pasireotide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pasireotide is a synthetic, multi-receptor targeted somatostatin (B550006) analog with significant potential in oncology research due to its potent anti-proliferative effects demonstrated across a variety of in vitro models.[1] Unlike first-generation somatostatin analogs such as octreotide (B344500), which primarily target somatostatin receptor subtype 2 (SSTR2), this compound exhibits a broad binding profile with high affinity for SSTR subtypes 1, 2, 3, and 5.[1][2] This multi-receptor engagement allows this compound to modulate a wider array of signaling pathways involved in cell proliferation, apoptosis, and hormone secretion, leading to direct and indirect anti-tumor activities.[1][3] This guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and detailed experimental protocols for evaluating the in vitro anti-proliferative effects of this compound.
Mechanism of Action: A Multi-faceted Approach to Tumor Inhibition
This compound exerts its anti-proliferative effects through a combination of direct and indirect mechanisms, primarily initiated by its binding to SSTRs on the cell surface.[1][4] This interaction activates inhibitory G-proteins (Gi/o), leading to a cascade of downstream signaling events that collectively inhibit cell growth and survival.[4]
Direct Effects:
-
Cell Cycle Arrest and Apoptosis: Activation of SSTRs, particularly SSTR2 and SSTR3, by this compound can directly induce cell cycle arrest, often in the G0/G1 phase, and promote programmed cell death (apoptosis).[1][5] This is a key mechanism for its direct anti-tumor activity.
-
Modulation of Key Signaling Pathways: this compound significantly inhibits critical pathways that regulate cell proliferation, growth, and survival.[1][6]
Indirect Effects:
-
Anti-Angiogenesis: this compound can inhibit the secretion of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[7] By impeding the formation of new blood vessels, this compound can restrict the supply of oxygen and nutrients to tumors, thereby hindering their growth.[3][7]
-
Inhibition of Growth Factor Secretion: The compound can suppress the secretion of various growth factors and hormones that may otherwise promote tumor proliferation.[6]
Signaling Pathway Visualization
The following diagram illustrates the primary signaling cascades modulated by this compound upon binding to somatostatin receptors.
Data Presentation: Quantitative In Vitro Effects
The superior anti-proliferative potential of this compound is primarily attributed to its broad receptor binding profile. The following tables summarize key quantitative data from various in vitro studies, comparing this compound to the first-generation analog octreotide and the endogenous ligand somatostatin-14.
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Receptor Subtype | This compound | Octreotide | Somatostatin-14 | Reference(s) |
| SSTR1 | 9.3 | >1000 | 1.8 | [5][8] |
| SSTR2 | 1.0 | 2.0 | 0.4 | [5][8] |
| SSTR3 | 1.5 | 187 | 1.0 | [5][8] |
| SSTR5 | 0.16 | 22 | 0.6 | [5][8] |
Data compiled from studies using human cloned receptors.
Table 2: Comparative In Vitro Anti-proliferative and Signaling Effects
| Parameter | This compound | Octreotide | Cell/Tumor Model | Reference(s) |
| Inhibition of BrdU Incorporation | -36% ± 3% | -26% ± 3% | Human meningioma primary cultures | [5] |
| cAMP Inhibition (EC50, nM) via SSTR2 | ~58 | ~0.6 | GH12C1 cells | [8] |
| ERK Activation (EC50, nM) | 1.1 (SSTR1) | >1000 (SSTR1) | CHO-K1 cells | [2] |
| Cell Viability Reduction | Effective | Less Effective | Non-functioning pituitary adenomas | [7] |
Experimental Protocols
Standardized in vitro assays are crucial for the consistent evaluation of this compound's anti-proliferative effects. Below are detailed protocols for key experiments.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the anti-proliferative effects of this compound in vitro.
Protocol 1: Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Selected cell line expressing relevant SSTRs
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound Pamoate stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium (vehicle control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO2.[4]
-
Reagent Addition: Add 10-20 µL of MTT/MTS reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.[4]
-
Signal Measurement: If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.[9]
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways like MAPK/ERK or PI3K/Akt.
Materials:
-
Cells cultured in 6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.[10]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[10]
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[10]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., overnight at 4°C).[10]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound demonstrates significant and broad-spectrum anti-proliferative effects in vitro, which are largely attributable to its unique multi-receptor binding profile.[5] By targeting SSTR1, SSTR2, SSTR3, and SSTR5, it effectively modulates key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades, leading to cell cycle arrest and apoptosis.[1][6] Furthermore, its ability to inhibit angiogenesis adds another layer to its anti-tumor capabilities.[3][7] The detailed protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. This compound, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Pasireotide's Role in Inhibiting Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pasireotide, a multi-receptor targeted somatostatin (B550006) analog, has demonstrated significant potential in the inhibition of angiogenesis, a critical process in tumor growth and metastasis. By binding with high affinity to several somatostatin receptor subtypes (SSTRs), particularly SSTR1, SSTR2, SSTR3, and SSTR5, this compound triggers a cascade of intracellular events that culminate in the suppression of key pro-angiogenic factors and pathways.[1][2] This technical guide provides an in-depth exploration of the mechanisms of action, experimental evidence, and relevant protocols detailing this compound's anti-angiogenic effects.
Mechanism of Action: Inhibition of Pro-Angiogenic Signaling
This compound's primary anti-angiogenic mechanism revolves around its ability to inhibit the secretion and function of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis.[3][4] This inhibition is mediated through its interaction with SSTRs expressed on various cell types, including tumor cells and endothelial cells.
Upon binding to SSTRs, which are G-protein coupled receptors, this compound initiates several downstream signaling pathways:
-
Inhibition of the cAMP Pathway: Activation of SSTRs by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP signaling can subsequently downregulate the expression of genes involved in VEGF production.[4]
-
Modulation of the MAPK Pathway: this compound has been shown to influence the Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of cell proliferation and survival.[2] By modulating this pathway, this compound can impede the signaling cascades that promote endothelial cell proliferation and migration, essential steps in angiogenesis.
-
Phosphatase Activation: SSTR activation can also lead to the stimulation of protein tyrosine phosphatases, which can dephosphorylate and inactivate signaling molecules crucial for angiogenic pathways.
The culmination of these signaling events is a significant reduction in the bioavailability of VEGF and other pro-angiogenic factors, thereby creating an anti-angiogenic microenvironment.
Signaling Pathway Diagram
Quantitative Data on Anti-Angiogenic Effects
Multiple studies have quantified the anti-angiogenic effects of this compound. The following tables summarize key findings from in vitro and in vivo experiments.
Table 1: In Vitro Effects of this compound on VEGF Secretion and Cell Viability
| Cell Type | Treatment | Concentration | % Reduction in VEGF Secretion (Mean ± SEM) | % Reduction in Cell Viability (Mean ± SEM) | Reference |
| Non-Functioning Pituitary Adenoma (Responder Group) | This compound | 10-8 M | 31 ± 3.5 | 16 ± 2.1 | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | This compound | 10-8 M | - | 26 ± 0.5 | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Octreotide | 10-8 M | - | 22 ± 0.5 | [5] |
Table 2: In Vivo Effects of this compound on Tumor Growth and Proliferation
| Animal Model | Tumor Type | Treatment | Dosage | Duration | % Tumor Growth Inhibition | % Reduction in Ki67-Positive Cells | Reference |
| MENX Rats (Female) | Pituitary Tumor | This compound | - | 56 days | 7.2 | 72 | [6] |
| MENX Rats (Male) | Pituitary Tumor | This compound | - | 56 days | -7 (increase) | 61.7 | [6] |
| TPC-1 Papillary Thyroid Carcinoma Xenograft | Thyroid Cancer | This compound LAR | 20mg/kg | 21 days | 36 | - | [7] |
| BCPAP Papillary Thyroid Carcinoma Xenograft | Thyroid Cancer | This compound LAR | 20mg/kg | 21 days | 22 | - | [7] |
Detailed Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw BME on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[8][9][10]
-
Cell Preparation: Culture HUVECs in EGM until they reach 80-90% confluency. The day before the assay, serum-starve the cells by replacing the medium with a low-serum medium.[11]
-
Cell Seeding: Harvest the serum-starved HUVECs and resuspend them in a low-serum medium at a density of 1-2 x 105 cells/mL.
-
Treatment: Add this compound or vehicle control to the cell suspension at the desired final concentrations.
-
Plating: Gently add 100 µL of the cell suspension containing the treatment to each BME-coated well.[8]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours. Tube formation typically occurs within this timeframe.[8][9]
-
Visualization and Quantification:
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[12][13][14]
Experimental Workflow: Tube Formation Assay
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[15][16]
Materials:
-
Fertilized chicken eggs (e.g., White Leghorn)
-
Egg incubator
-
Sterile scissors or Dremel tool
-
Sterile forceps
-
Thermanox® coverslips or sterile filter paper discs
-
This compound solution
-
Vehicle control
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Windowing the Egg: On embryonic day 3, carefully create a small window (approximately 1 cm²) in the eggshell over the air sac to expose the CAM.[17]
-
Application of Treatment:
-
Soak a sterile Thermanox® coverslip or filter paper disc in the this compound solution or vehicle control.
-
Carefully place the coverslip/disc onto the CAM surface.
-
-
Sealing and Re-incubation: Seal the window with sterile tape and return the eggs to the incubator.
-
Observation and Quantification:
-
On embryonic day 7 or 8, observe the CAM under a stereomicroscope.
-
Capture images of the blood vessels surrounding the implant.
-
Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total vessel length within a defined area around the implant.
-
-
Data Analysis: Compare the angiogenic response in the this compound-treated group to the vehicle control group. A significant reduction in vessel branching or length indicates an anti-angiogenic effect.
Experimental Workflow: CAM Assay
References
- 1. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bloomtechz.com [bloomtechz.com]
- 3. This compound, a multiple somatostatin receptor subtypes ligand, reduces cell viability in non-functioning pituitary adenomas by inhibiting vascular endothelial growth factor secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. db-thueringen.de [db-thueringen.de]
- 7. benchchem.com [benchchem.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 10. corning.com [corning.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of Pasireotide: An In-depth Technical Guide to Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a synthetic, long-acting cyclohexapeptide and a second-generation somatostatin (B550006) analog.[1][2] Its therapeutic efficacy in conditions such as Cushing's disease and acromegaly stems from its multi-receptor binding profile, with high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and particularly SSTR5.[3][4][5] This broad-spectrum activity distinguishes it from first-generation analogs like octreotide (B344500).[6][7] Understanding the cellular uptake and metabolic fate of this compound is crucial for optimizing its therapeutic applications and developing novel drug delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on this compound's cellular entry, intracellular trafficking, and metabolic stability, supplemented with quantitative data, detailed experimental protocols, and visual representations of key pathways.
Cellular Uptake of this compound
The primary mechanism governing the cellular entry of this compound is receptor-mediated endocytosis, initiated by its binding to cell surface somatostatin receptors (SSTRs).[6] This process is critical for its pharmacological action, leading to the internalization of the receptor-ligand complex and the subsequent activation of intracellular signaling cascades.
Quantitative Analysis of Receptor Binding
The affinity of this compound for various SSTR subtypes has been quantified in numerous in vitro studies. These binding affinities are a key determinant of its cellular uptake and subsequent biological effects.
| Receptor Subtype | This compound Binding Affinity (Ki, nM) | This compound Functional Activity (IC50, nM for cAMP inhibition) |
| SSTR1 | 1.5 ± 0.2 | 9.3 |
| SSTR2 | 0.16 ± 0.02 | 0.5 |
| SSTR3 | 0.5 ± 0.1 | 1.1 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.06 ± 0.01 | 0.2 |
| Note: Data compiled from multiple in vitro studies. Absolute values may vary between different experimental setups. |
Receptor Internalization and Trafficking
The interaction of this compound with SSTRs leads to distinct patterns of receptor internalization and intracellular trafficking compared to first-generation somatostatin analogs.
-
SSTR2: this compound is less potent than octreotide in inducing the internalization of SSTR2.[8] Upon binding, it forms unstable complexes with SSTR2 and β-arrestin-2 that tend to dissociate at or near the plasma membrane.[8] This leads to a rapid recycling of SSTR2 receptors back to the cell surface.[8]
-
SSTR3 and SSTR5: In contrast, this compound is more potent than octreotide at inducing the internalization of SSTR3 and SSTR5.[8] Both this compound and octreotide can stimulate a rapid down-regulation of SSTR3.[8]
Downstream Signaling Pathways
Upon binding to SSTRs, this compound triggers a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase and the modulation of other key pathways.
-
cAMP Pathway: Activation of SSTRs by this compound leads to the inhibition of adenylyl cyclase via Gαi proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP signaling affects numerous cellular processes, including hormone secretion.
-
MAPK Pathway: this compound can also modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis.[4] Inhibition of the MAPK pathway contributes to the antiproliferative effects of this compound.[4]
-
PI3K Pathway: There is evidence to suggest that this compound can also influence the phosphatidylinositol 3-kinase (PI3K) pathway, another critical regulator of cell growth and metabolism.
Metabolism of this compound
Current evidence indicates that this compound undergoes minimal metabolism in the body.[9] It is predominantly found as the unchanged parent drug in plasma, urine, and feces.[9] This high metabolic stability is a key pharmacokinetic feature.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been well-characterized in healthy volunteers and patient populations.
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 0.25 - 0.5 hours |
| Apparent Clearance (CL/F) in Healthy Volunteers | ~7.96 L/h |
| Apparent Clearance (CL/F) in Cushing's Disease Patients | ~3.72 L/h |
| Volume of Distribution (Vd) | >100 L |
| Plasma Protein Binding | 88% |
| Biological Half-life | Approximately 12 hours |
| Primary Route of Elimination | Hepatic clearance (biliary excretion) |
| Note: Values are approximate and can vary based on the patient population and study design.[10] |
Metabolic Stability
The enhanced metabolic stability of this compound, compared to octreotide, is attributed to its unique cyclohexapeptide structure which includes a Cys-Cys bridge that protects the amide bond in the cyclic ring from degradation.[11] Although metabolism is not a major route of elimination, it is important to note that this compound can potentially interact with drugs metabolized by cytochrome P450 enzymes.[1]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for SSTR Affinity
Objective: To determine the binding affinity (Ki) of this compound for different SSTR subtypes.
Materials:
-
Cell membranes from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).
-
This compound solutions of varying concentrations.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled somatostatin).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To assess the metabolic stability of this compound in a liver-based in vitro system.
Materials:
-
This compound solution.
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction in each aliquot by adding ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).
Conclusion
This compound's cellular uptake is a sophisticated process mediated by its high-affinity binding to multiple somatostatin receptors, leading to receptor internalization and the activation of potent downstream signaling pathways that inhibit hormone secretion and cell proliferation. A key feature of this compound is its remarkable metabolic stability, with minimal biotransformation observed in vivo. This comprehensive understanding of its cellular journey and metabolic profile is essential for the continued development and clinical application of this important therapeutic agent. The provided data and protocols offer a foundational framework for researchers to further investigate the nuanced mechanisms of this compound's action.
References
- 1. What is this compound Diaspartate used for? [synapse.patsnap.com]
- 2. This compound | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell specific interaction of this compound: review of preclinical studies in somatotroph and corticotroph pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of octreotide and this compound on somatostatin receptor internalization and trafficking in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. Population Pharmacokinetics of Subcutaneous this compound in Healthy Volunteers and Cushing's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of this compound (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Pasireotide's Interaction with G-Protein Coupled Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a synthetic, multi-receptor targeted somatostatin (B550006) analog with a unique and broad binding profile for somatostatin receptors (SSTRs), a family of G-protein coupled receptors (GPCRs). Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide, which primarily target SSTR2, this compound exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and notably SSTR5.[1][2] This distinct receptor interaction profile underpins its clinical efficacy in various neuroendocrine disorders, including Cushing's disease and acromegaly, where the expression of multiple SSTR subtypes is often heterogeneous.[1][3] This technical guide provides a comprehensive overview of the molecular interactions of this compound with SSTRs, detailing its binding affinities, the subsequent downstream signaling cascades, and the experimental methodologies used to elucidate these interactions.
Data Presentation: Quantitative Binding Affinities
The binding affinity of this compound and other somatostatin analogs to the five human SSTR subtypes is a critical determinant of their pharmacological activity. The following tables summarize the in vitro binding affinities (Ki and IC50 values in nM) of this compound in comparison to endogenous somatostatin-14, octreotide, and lanreotide. Lower values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Somatostatin Analogs for Human SSTR Subtypes
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound | 1.5 ± 0.2 | 0.16 ± 0.02 | 0.5 ± 0.1 | >1000 | 0.06 ± 0.01 |
| Octreotide | >1000 | 0.1 | >1000 | >1000 | 6.3 |
| Lanreotide | >1000 | 0.25 ± 0.05 | 14.1 ± 2.1 | >1000 | 1.3 ± 0.1 |
| Somatostatin-14 | ~Sub-nanomolar | ~Sub-nanomolar | ~Sub-nanomolar | ~Sub-nanomolar | ~Sub-nanomolar |
Data compiled from multiple sources.[4][5][6]
Table 2: Comparative Functional Activity (IC50, nM) of Somatostatin Analogs in cAMP Inhibition Assays
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
Data compiled from multiple sources.[2][4]
Signaling Pathways
The binding of this compound to SSTRs initiates a cascade of intracellular signaling events, primarily mediated by the activation of inhibitory G-proteins (Gi/o).[7] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] Furthermore, this compound binding modulates other critical signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7] These signaling events culminate in diverse cellular responses, including the inhibition of hormone secretion, anti-proliferative effects, and induction of apoptosis.[7]
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for SSTR subtypes.
1. Membrane Preparation:
-
Culture cells (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well filter plate, add the following in order: assay buffer, a serial dilution of unlabeled this compound, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]Tyr¹¹-SRIF-14) at a concentration near its Kd, and the cell membrane preparation (10-20 µg of protein per well).[8]
-
For total binding, omit the unlabeled this compound. For non-specific binding, add a saturating concentration of an unlabeled SSTR ligand.[8]
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[8]
-
Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
3. Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
cAMP Measurement Assay
This protocol describes a functional assay to measure the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
1. Cell Culture and Plating:
-
Culture cells stably expressing a single human SSTR subtype.
-
Seed the cells into a 96- or 384-well plate and grow to near confluency.
2. Cell Stimulation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of this compound.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells using the buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[9][10] In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound.
-
Determine the IC50 value for this compound's inhibition of cAMP production using non-linear regression analysis.
References
- 1. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound-a novel somatostatin receptor ligand after 20 years of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
The Impact of Pasireotide on MAPK and PI3K Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multi-receptor targeted somatostatin (B550006) analog with a broad binding profile, showing high affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5).[1][2][3] This characteristic distinguishes it from first-generation somatostatin analogs like octreotide, which primarily target SSTR2.[1] This expanded receptor interaction profile allows this compound to modulate a wider array of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. These pathways are critical regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers, particularly neuroendocrine tumors (NETs).[1] This technical guide provides an in-depth overview of this compound's mechanism of action with a focus on its impact on the MAPK and PI3K signaling pathways, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Modulation of MAPK and PI3K Pathways
This compound exerts its anti-proliferative and pro-apoptotic effects by binding to SSTRs on the surface of tumor cells. This binding initiates a cascade of intracellular events that lead to the inhibition of key signaling pathways.
The MAPK pathway , also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes. Upon activation of SSTRs by this compound, downstream signaling can lead to the dephosphorylation and inactivation of key components of the MAPK pathway, thereby inhibiting cell growth.[4]
The PI3K/Akt/mTOR pathway is another crucial signaling network that governs cell survival, growth, and metabolism. Activation of SSTRs by this compound can also lead to the inhibition of this pathway, contributing to its anti-tumor effects.[1] The broader receptor profile of this compound suggests a more complex and potentially more potent modulation of these signaling cascades compared to more selective somatostatin analogs.[4]
Quantitative Data
The following tables summarize key quantitative data from in vitro studies, providing insights into the potency of this compound in modulating cellular processes related to MAPK and PI3K pathway activity.
| Parameter | SSTR1 | SSTR2 | SSTR3 | SSTR5 | Reference |
| Binding Affinity (Ki, nM) | 9.3 | 1.0 | 1.5 | 0.16 | [5] |
| Cell Line | Assay | IC50 | Reference |
| H69 (Small Cell Lung Cancer) | Cell Viability | 35.4 µM | [6] |
Note: The lack of direct IC50 values for this compound's inhibition of specific MAPK and PI3K pathway kinases in the public domain represents a current knowledge gap. The provided cell viability IC50 is a downstream functional outcome of the modulation of these and other signaling pathways.
Signaling Pathway Diagrams
Caption: this compound's inhibitory signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Neuroendocrine tumor (NET) cell line (e.g., BON-1, QGP-1, H727)
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).[7]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7][8]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.[7]
Western Blot Analysis for Phosphorylated MAPK and PI3K Pathway Proteins
This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK and PI3K pathways following this compound treatment.
Materials:
-
NET cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-phospho-Akt (Ser473), and their corresponding total protein antibodies)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture and treat cells with this compound as required. Lyse the cells in ice-cold lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[10]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.[9]
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Immunoprecipitation of SSTR-Associated Signaling Complexes
This protocol is used to isolate SSTRs and their interacting proteins to identify components of the signaling complexes that are modulated by this compound.
Materials:
-
NET cells
-
This compound
-
Cross-linking agent (optional, e.g., formaldehyde)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody against an SSTR subtype (e.g., anti-SSTR2)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with or without this compound. Optionally, cross-link proteins before lysis with a non-denaturing lysis buffer.[9]
-
Immunoprecipitation: Incubate the cell lysate with the SSTR primary antibody overnight at 4°C.[11]
-
Complex Capture: Add Protein A/G beads/resin to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.[11][12]
-
Washing: Pellet the beads/resin and wash several times with wash buffer to remove non-specific binding proteins.[11]
-
Elution: Elute the protein complexes from the beads/resin using an elution buffer or by boiling in SDS sample buffer.[11]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against components of the MAPK and PI3K pathways (e.g., Raf, PI3K p85 subunit).[9]
Conclusion
This compound's broad somatostatin receptor binding profile translates into a significant impact on the MAPK and PI3K signaling pathways, contributing to its anti-proliferative and pro-apoptotic effects in neuroendocrine tumors and other cancers. While quantitative data on the direct inhibition of specific kinases within these pathways by this compound remains an area for further investigation, the provided experimental protocols offer a robust framework for researchers to elucidate the precise molecular mechanisms of action. A deeper understanding of this compound's influence on these critical signaling networks will be instrumental in optimizing its therapeutic use and in the development of novel combination therapies for cancer treatment.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. This compound, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of neuroendocrine tumors: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phase II clinical trial of this compound long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 12. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
Pasireotide's Effect on Pro-opiomelanocortin (POMC) Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the therapeutic effects of pasireotide, with a specific focus on its impact on pro-opiomelanocortin (POMC) expression. This compound, a multi-receptor targeted somatostatin (B550006) analog, is a critical pharmacotherapeutic agent for Cushing's disease, a condition characterized by excessive adrenocorticotropic hormone (ACTH) production, a key derivative of the POMC precursor protein. This document summarizes key quantitative data, details experimental protocols for in vitro and in vivo studies, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
This compound has been demonstrated to effectively reduce POMC expression and subsequent ACTH secretion in pituitary corticotroph tumor cells. The following tables summarize the key quantitative findings from preclinical studies.
| Cell Line | This compound Concentration | Treatment Duration | Effect on POMC Protein Expression | Reference |
| AtT-20/D16v-F2 | 10 nM | 48 hours | ~30% reduction | [1][2][3][4][5] |
| Cell Line | This compound Concentration | Treatment Duration | Effect on POMC Promoter Activity | Primary Receptor Subtype Implicated | Reference |
| AtT20 | Not specified | Not specified | Suppression | SSTR2 | [6] |
Signaling Pathways
This compound exerts its inhibitory effect on POMC expression primarily through its interaction with somatostatin receptors (SSTRs) on the surface of pituitary corticotroph cells. With a high affinity for SSTR5, which is often overexpressed in corticotroph adenomas, this compound initiates a signaling cascade that leads to the downregulation of POMC gene transcription.
This compound-Mediated Inhibition of POMC Expression
The binding of this compound to SSTR5 (and to a lesser extent SSTR2) activates inhibitory G-proteins (Gi/o).[7] This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key downstream effector that normally promotes the transcription of the POMC gene. This signaling cascade ultimately leads to a reduction in POMC mRNA and protein levels.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on POMC expression.
In Vitro Analysis of POMC Protein Expression by Western Blot
This protocol is based on the methodology described by Gentilin et al. (2023).[3]
3.1.1. Cell Culture and Treatment
-
Cell Line: Mouse pituitary corticotroph tumor cells (AtT-20/D16v-F2).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed 500,000 cells in 60-mm plates.
-
Treatment: After 24 hours, treat the cells with 10 nM this compound or vehicle control for 48 hours.
3.1.2. Protein Extraction and Quantification
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
3.1.3. Western Blotting
-
Sample Preparation: Mix 30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a rabbit anti-proopiomelanocortin (POMC) antibody (e.g., from Phoenix Pharmaceuticals) diluted 1:200 in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody (e.g., from Dako) diluted 1:2000 in blocking buffer for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control such as GAPDH or β-actin.
In Vitro Analysis of POMC mRNA Expression by Quantitative Real-Time PCR (qRT-PCR)
This is a generalized protocol for assessing POMC mRNA levels.
3.2.1. Cell Culture and Treatment
Follow the same procedure as described in section 3.1.1.
3.2.2. RNA Extraction and cDNA Synthesis
-
RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
3.2.3. Quantitative Real-Time PCR
-
Reaction Mixture: Prepare a reaction mixture containing SYBR Green Master Mix, forward and reverse primers for mouse POMC, and the cDNA template.
-
Example Mouse POMC Primers:
-
Forward: 5'-CCT GCT GCT TCA GAC CTC TCT-3'
-
Reverse: 5'-GAC TCG CTG GCT CTT CTT GTT-3'
-
-
-
qRT-PCR Program: Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative expression of POMC mRNA using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH or β-actin).
Conclusion
The data and methodologies presented in this technical guide underscore the significant inhibitory effect of this compound on POMC expression in pituitary corticotroph tumor cells. The primary mechanism of action involves the activation of SSTR5, leading to a reduction in intracellular cAMP levels and subsequent downregulation of POMC gene transcription. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this compound and other somatostatin analogs on the hypothalamic-pituitary-adrenal axis. This detailed understanding is paramount for the continued development of targeted and effective therapies for Cushing's disease and other neuroendocrine disorders.
References
- 1. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line [ouci.dntb.gov.ua]
- 5. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line [sfera.unife.it]
- 6. Effect of SOM230 (this compound) on corticotropic cells: action in dogs with Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of this compound – My Endo Consult [myendoconsult.com]
Methodological & Application
Application Notes and Protocols for Pasireotide Treatment in Animal Models of Acromegaly
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of pasireotide in preclinical animal models of acromegaly. This document outlines the mechanism of action, experimental protocols, and key quantitative data to facilitate the design and execution of studies evaluating the efficacy and pharmacodynamics of this compound.
Introduction
Acromegaly is a rare endocrine disorder characterized by the overproduction of growth hormone (GH), typically from a pituitary adenoma, leading to elevated levels of insulin-like growth factor 1 (IGF-1).[1] this compound (SOM230) is a multireceptor-targeted somatostatin (B550006) receptor ligand (SRL) that has shown efficacy in treating acromegaly.[2][3] Unlike first-generation SRLs such as octreotide (B344500) and lanreotide, which primarily target somatostatin receptor subtype 2 (SSTR2), this compound exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][4] This broader binding profile, particularly its high affinity for SSTR5, is thought to contribute to its enhanced efficacy in patients who are inadequately controlled with first-generation SRLs.[1][5][6] Animal models are crucial for elucidating the mechanisms of this compound and for preclinical evaluation of its therapeutic potential.
Mechanism of Action
This compound mimics the natural hormone somatostatin, which inhibits the secretion of various hormones, including GH.[6] It binds to SSTRs on pituitary somatotroph adenoma cells, triggering a cascade of intracellular signaling events.[7] The activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade ultimately results in the suppression of GH secretion and can also have anti-proliferative effects on tumor cells, potentially leading to tumor shrinkage.[4][8][9]
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to inhibition of hormone secretion.
Quantitative Data from Animal Studies
The following tables summarize the quantitative effects of this compound in various animal models of acromegaly and related conditions.
Table 1: this compound Binding Affinity (IC50, nM)
| Ligand | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| (Data sourced from BenchChem)[7] |
Table 2: Efficacy of this compound on IGF-1 Inhibition in Rats
| Treatment Duration | This compound Inhibition | Octreotide Inhibition | Reference |
| 8 Weeks | 74% | 18% | [10] |
| 18 Weeks | 75% | 27% | [10] |
| 35 Days (LAR) | 49% | 9% | [10] |
| LAR: Long-Acting Release formulation |
Table 3: Efficacy of this compound in Feline Hypersomatotropism
| Parameter | Pre-treatment (Day 1) | Post-treatment (Day 5) | P-value |
| IGF-1 (ng/mL) | 2,000 (median) | 1,105 (median) | P = .002 |
| Insulin (B600854) Dose (U/kg) | - | Mean reduction of 1.3 | P = .003 |
| (Data from a study in 12 diabetic cats with hypersomatotropism receiving 0.03 mg/kg this compound SC q12h)[11] |
Table 4: Suggested Dosing Regimens for this compound in Animal Models
| Animal Model | Formulation | Dosage | Route | Frequency | Reference |
| Mouse | LAR | 40 mg/kg | IM | Once a month | [12] |
| Rat | Short-acting | 10 µg/kg/day | SC | Twice daily | [13] |
| Rat | LAR | 4 - 80 mg/kg | SC | Single injection | [13] |
| Cat | Short-acting | 0.03 mg/kg | SC | Twice daily | [11] |
| Cat | LAR | 6 - 8 mg/kg | SC | Once a month | [12] |
| Dog | Short-acting | 0.03 mg/kg | SC | Twice daily | [12] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy on Hormone Levels in a Rodent Model
Objective: To determine the effect of this compound on circulating GH and IGF-1 levels.
Materials:
-
Animal model (e.g., rats with induced pituitary adenomas or transgenic models).
-
This compound (short-acting or LAR formulation).
-
Vehicle control (e.g., sterile saline).
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes).
-
Centrifuge.
-
ELISA or RIA kits for GH and IGF-1.
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
-
Baseline Sampling: Collect baseline blood samples from all animals to determine initial GH and IGF-1 levels.
-
Group Assignment: Randomly assign animals to treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control according to the desired dosing regimen (see Table 4). For LAR formulations, a single injection is typically sufficient. For short-acting formulations, twice-daily injections are common.
-
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 4, 8, 24 hours post-injection for short-acting; weekly for LAR).
-
Sample Processing: Centrifuge blood samples to separate plasma or serum and store at -80°C until analysis.
-
Hormone Analysis: Thaw samples on ice and measure GH and IGF-1 concentrations using commercially available ELISA or RIA kits, following the manufacturer's instructions.[12]
-
Data Analysis: Calculate the percentage change in hormone levels from baseline for each group and compare the treatment group to the control group using appropriate statistical methods.
Protocol 2: Assessment of this compound's Anti-proliferative Effects on Pituitary Tumors
Objective: To evaluate the effect of this compound on pituitary tumor growth in vivo.
Materials:
-
Animal model with pituitary tumors (e.g., xenograft models or spontaneous tumor models).
-
This compound LAR formulation.
-
Vehicle control.
-
Imaging equipment (e.g., MRI or high-frequency ultrasound).
-
Calipers for subcutaneous tumor measurement (if applicable).
Procedure:
-
Tumor Establishment: For xenograft models, implant human or rodent pituitary tumor cells subcutaneously or orthotopically. For spontaneous models, wait until tumors are established.
-
Baseline Measurement: Measure baseline tumor volume using imaging or calipers.
-
Treatment Initiation: Begin treatment with this compound LAR or vehicle control as described in Protocol 1.
-
Tumor Monitoring: Monitor tumor growth at regular intervals (e.g., weekly) using the same measurement method as for baseline.
-
Endpoint: At the end of the study, euthanize animals and excise tumors for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).
-
Data Analysis: Compare tumor growth curves between the this compound-treated and control groups. Analyze endpoint tumor weights and histological markers.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo this compound studies.
Important Considerations
-
Hyperglycemia: A notable side effect of this compound is hyperglycemia, which results from the inhibition of insulin secretion.[5][14] It is crucial to monitor blood glucose levels in animals receiving this compound, especially in long-term studies.
-
Animal Model Selection: The choice of animal model is critical and should be based on the specific research question. Genetically engineered models, xenograft models, and naturally occurring disease models (e.g., feline hypersomatotropism) each offer unique advantages.[11][12]
-
Formulation: Both short-acting and long-acting release (LAR) formulations of this compound are available. The choice of formulation will depend on the desired duration of action and experimental design. The LAR formulation is suitable for long-term studies, requiring less frequent administration.[12]
Conclusion
This compound is a potent, multi-receptor targeted SRL with demonstrated efficacy in reducing hormone levels and inhibiting tumor growth in animal models of acromegaly. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical studies to further investigate the therapeutic potential of this compound. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and monitoring of potential side effects, is essential for obtaining reliable and translatable results.
References
- 1. This compound in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of this compound in Acromegaly: Clinical Experiences From a Series of Patients in Qatar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. This compound for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Dissolution of Pasireotide Pamoate in a Research Setting
Introduction
Pasireotide is a synthetic, long-acting cyclohexapeptide and somatostatin (B550006) analog.[1][2] The pamoate salt of this compound is formulated as a long-acting release (LAR) injectable suspension, which is designed for extended-release following intramuscular injection.[3][4] This characteristic is due to its very low solubility in water, a feature specifically chosen for the long-acting formulation.[3][4] For researchers in drug development and various scientific fields, understanding the proper methodology for dissolving or suspending this compound pamoate is critical for obtaining accurate and reproducible results in both in vitro and in vivo experimental settings.
This document provides detailed protocols for the preparation of this compound pamoate solutions and suspensions for research use. It also includes a summary of its solubility properties and a visualization of its primary signaling pathway.
Data Presentation: Solubility Profile
This compound pamoate is practically insoluble in water and aqueous buffers at a pH above 4.0.[3][5] Its solubility is highly dependent on the solvent and pH, with organic solvents like Dimethyl Sulfoxide (DMSO) being effective for creating stock solutions for in vitro studies.[5][6]
| Solvent/Buffer Condition | Solubility Description | Concentration/Notes |
| Water | Practically Insoluble | [3][4][5] |
| Aqueous Buffers (pH > 4.0) | Practically Insoluble | [3] |
| 0.1 N Hydrochloric Acid (HCl) | Slightly Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Up to 100 mg/mL.[1] Use fresh, high-purity DMSO as absorbed moisture can reduce solubility.[1][6] |
| Ethanol | Soluble | Up to 100 mg/mL.[1] |
Experimental Protocols
It is crucial to distinguish between preparing a true solution for in vitro assays and a suspension for studies mimicking its in vivo administration.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (For In Vitro Use)
This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers or cell culture media for final experimental concentrations.
Materials:
-
This compound pamoate powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance and weigh paper/boat
Procedure:
-
Equilibration: Allow the vial of this compound pamoate powder to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming on the hygroscopic powder.[6]
-
Weighing: In a controlled environment, quickly and accurately weigh the desired amount of this compound pamoate.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the target concentration (e.g., 100 mg/mL).[1]
-
Mixing: Cap the vial securely and vortex thoroughly for at least 30 seconds to ensure the powder is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage:
-
For long-term storage (up to one year), dispense the stock solution into single-use aliquots in sterile, light-protected tubes.[6] Store these aliquots at -80°C.[6]
-
For short-term storage (up to two weeks), aliquots can be stored at 4°C.[6]
-
Crucially, avoid repeated freeze-thaw cycles , as this can lead to degradation of the peptide.[6]
-
Protocol 2: Preparation of an Aqueous Suspension (For In Vivo-like Studies)
This protocol is designed to create a uniform suspension, not a true solution. The insolubility of this compound pamoate in aqueous media is leveraged for its slow-release properties. This suspension must be used immediately after preparation.
Materials:
-
This compound pamoate powder
-
Sterile vehicle (e.g., 0.9% saline, or a solution of carboxymethylcellulose sodium (CMC-Na) in water). For a 5 mg/mL suspension, a 1% CMC-Na solution can be used.[1]
-
Sterile vial
-
Vortex mixer
Procedure:
-
Equilibration: Ensure the vial of this compound pamoate and the sterile vehicle are at room temperature.[3][7]
-
Weighing: Weigh the desired amount of this compound pamoate powder in a sterile vial.
-
Reconstitution: Add the calculated volume of the sterile vehicle to the vial.
-
Suspension: Immediately cap the vial and shake moderately or vortex for a minimum of 30 seconds.[7][8] The goal is to achieve a uniform, milky-white suspension.[7]
-
Inspection: Visually inspect the vial to ensure no powder remains on the sides or bottom. If necessary, continue to shake for another 30 seconds.[3]
-
Immediate Administration: Gently swirl the vial to resuspend the microparticles before drawing the dose into a syringe.[7] The suspension must be administered immediately after reconstitution to prevent the settling of particles, which would lead to inconsistent dosing.[3][7]
Visualizations
Experimental Workflow Diagram
The following diagram outlines the decision-making process for preparing this compound pamoate for research applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drugs.com [drugs.com]
Application Notes and Protocols for Determining Cell Viability Following Pasireotide Treatment Using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a synthetic somatostatin (B550006) analog with a broad binding profile, exhibiting high affinity for somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[1][2] This characteristic distinguishes it from first-generation somatostatin analogs and underlies its therapeutic potential in various conditions, including neuroendocrine tumors (NETs) and Cushing's disease, by inhibiting hormone secretion and tumor growth.[3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6] This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[1] These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the effect of this compound on cell viability.
Mechanism of Action: this compound's Impact on Cell Viability
This compound exerts its anti-proliferative effects through a multi-faceted mechanism primarily initiated by its binding to somatostatin receptors (SSTRs) on the cell surface.[2][9] This interaction triggers a cascade of intracellular signaling events that collectively inhibit cell growth and proliferation.[9][10] Key signaling pathways modulated by this compound include:
-
cAMP Pathway: this compound's binding to SSTRs activates inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This reduction in cAMP affects various cellular processes, including hormone secretion and cell proliferation.[9]
-
MAPK Pathway: this compound can inhibit the mitogen-activated protein kinase (MAPK) pathway, a crucial regulator of cell proliferation, differentiation, and survival.[9] By suppressing this pathway, this compound can induce cell cycle arrest and apoptosis.[9]
-
PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is central to cell growth, metabolism, and survival.[2][9][11][12] Inhibition of this pathway contributes significantly to the anti-proliferative effects of this compound.[13]
The engagement of these pathways ultimately leads to a reduction in cell viability, which can be quantitatively measured using the MTT assay.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability in various cell lines as reported in the scientific literature.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration | Incubation Time | Percent Reduction in Viability | Citation |
| AtT-20/D16v-F2 (murine pituitary tumor) | 10 nM | 48 hours | ~20% | [14][15] |
| Human Non-Functioning Pituitary Adenoma (NFA) Primary Cultures ('responder' group) | Not specified | Not specified | Reduction observed | [16] |
| Rat GH4C1 cells (somatotroph tumor model) | 10 nM | Not specified | Significant decrease | [17] |
Table 2: Effect of this compound on Hormone Secretion (as an indicator of cellular activity)
| Cell Type | Hormone Measured | This compound Concentration | Percent Reduction in Secretion | Citation |
| AtT-20/D16v-F2 | ACTH | 10 nM | 16% | [14] |
| Human Somatotroph Tumor Primary Cultures | Growth Hormone (GH) | 10 nM | ~32.1% | [17] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest (e.g., AtT-20/D16v-F2, BON-1, NCI-H727)[1][2][4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)[1][2]
-
This compound
-
96-well plates[1]
-
Microplate reader[1]
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.[1]
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the this compound-containing medium or control medium (serum-free medium without the drug) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1][4]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solvent only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the control (untreated cells) using the following formula:
-
Viability % = (OD of treated cells / OD of control cells) x 100[7]
-
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).[4]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay - Wikipedia [en.wikipedia.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. Antiproliferative effect of somatostatin analogs in gastroenteropancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. erc.bioscientifica.com [erc.bioscientifica.com]
- 17. Octreotide and this compound Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects | MDPI [mdpi.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Pasireotide LAR in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Pasireotide Long-Acting Release (LAR) in preclinical research. This document outlines the mechanism of action, summarizes key quantitative data from animal studies, and offers detailed protocols for its preparation and administration in laboratory settings.
Application Notes: Mechanism and Therapeutic Rationale
This compound is a synthetic, multireceptor-targeted somatostatin (B550006) analog.[1] The Long-Acting Release (LAR) formulation is a microparticle-based depot injection that provides sustained release of the drug, making it suitable for long-term studies with less frequent administration.[1][2]
Mechanism of Action: this compound exerts its pharmacological effects by binding with high affinity to somatostatin receptors (SSTRs). Unlike first-generation somatostatin analogs that primarily target SSTR2, this compound binds strongly to four of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5, with the highest affinity for SSTR5.[1][3][4]
Binding to these G-protein coupled receptors, which are often overexpressed in neuroendocrine tumors, initiates downstream signaling cascades that inhibit hormone secretion and cell proliferation.[3][5][6] The primary pathway involves the activation of inhibitory G-proteins (Gi), which in turn suppress the activity of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[5][7] This reduction in cAMP ultimately inhibits the secretion of various hormones, including Growth Hormone (GH) from the pituitary gland, Insulin-like Growth Factor-1 (IGF-1) from the liver, and Adrenocorticotropic Hormone (ACTH) from pituitary adenomas.[1][6][8] This makes this compound LAR a valuable tool for studying diseases like acromegaly and Cushing's disease in animal models.[1][2]
Data Presentation: Quantitative Summaries
The following tables summarize key quantitative data from representative studies involving this compound LAR administration in laboratory animals.
Table 1: Recommended Dosages of this compound LAR in Various Animal Models
| Animal Model | Dosage | Route of Administration | Frequency | Reference |
|---|---|---|---|---|
| Mice | 40 mg/kg | Intramuscular (IM) | Once a month | [1] |
| Rats | 4, 8, and 80 mg/kg | Subcutaneous (SC) | Single injection (for PK/PD) | [9] |
| Rats | 8 mg/kg | Subcutaneous (SC) | Single injection | [10] |
| Cats | 6-8 mg/kg | Subcutaneous (SC) | Once a month | [1] |
| Dogs | 0.03 mg/kg (short-acting) | Subcutaneous (SC) | Twice daily* | [1] |
*Note: The LAR dosage for dogs would require adjustment from the short-acting formulation. Studies have used various cyclical and continuous regimens.[11][12]
Table 2: Pharmacodynamic Effects of a Single this compound LAR Injection in Rats
| Treatment Group | Time Point | Mean Plasma IGF-1 (% of Control) | Reference |
|---|---|---|---|
| This compound LAR (4 mg/kg) | Day 3-4 | 44% | [9] |
| This compound LAR (8 mg/kg) | Day 3-4 | 22% | [9] |
| This compound LAR (80 mg/kg) | Day 3-4 | 18% | [9] |
| This compound LAR (8 mg/kg) | Day 35 | 51% (49% reduction) | [10] |
| Octreotide LAR (8 mg/kg) | Day 35 | 91% (9% reduction) |[10] |
Table 3: Efficacy of Long-Term this compound LAR Treatment on Pituitary Neuroendocrine Tumors (NETs) in Men1+/- Mice
| Treatment Group (n=23/group) | Initial Mean Tumor Volume (mm³) | Final Mean Tumor Volume (mm³) | Reference |
|---|---|---|---|
| This compound (40 mg/kg/month) | 0.803 ± 0.058 | 2.872 ± 0.728 | [1] |
| PBS (Control) | 0.844 ± 0.066 | 8.847 ± 1.948 |[1] |
Experimental Protocols
Successful studies require careful planning and adherence to established protocols. The following provides detailed methodologies for the preparation and administration of this compound LAR.
Protocol 1: Reconstitution and Administration of this compound LAR
This protocol outlines the steps for preparing this compound LAR for injection into small laboratory animals like mice and rats.
Materials:
-
This compound LAR vial (lyophilized powder)
-
Provided diluent vehicle (typically in a prefilled syringe)
-
Vial adapter
-
Sterile syringe and needles (e.g., 21G for reconstitution, 23-25G for injection)[1]
-
70% ethanol (B145695) or other appropriate disinfectant
-
Sharps container
Procedure:
Part A: Reconstitution
-
Equilibration: Remove the this compound LAR kit (vial and diluent) from refrigeration and allow it to reach room temperature for at least 30 minutes before reconstitution.[13]
-
Vial Adapter: Attach the supplied vial adapter to the top of the this compound LAR vial.
-
Diluent Transfer: Attach the syringe containing the diluent to the vial adapter. Slowly push the plunger down to transfer the entire contents of the diluent into the powder vial.[14]
-
Suspension: Shake the vial moderately in a horizontal direction for a minimum of 30 seconds until the powder is fully suspended, forming a uniform, milky-white suspension. Visually inspect the vial to ensure no powder remains unsuspended.[3][13]
-
Withdrawal: Immediately invert the vial and slowly draw the entire contents of the reconstituted suspension into the injection syringe.[1]
Part B: Administration Administer the suspension immediately after reconstitution to prevent settling.[1]
1. Intramuscular (IM) Injection (Recommended for mice/rats): a. Restraint: Securely restrain the animal. For IM injections, brief anesthesia may be required for proper immobilization and to minimize distress.[15][16] b. Site Selection: Identify a suitable injection site with adequate muscle mass, typically the quadriceps or gluteal muscles of the hind limb.[15][17] Be cautious to avoid the sciatic nerve.[16] c. Disinfection: Disinfect the injection site with 70% ethanol.[1] d. Injection: Insert the needle into the muscle mass. Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel.[15] If no blood appears, inject the substance at a steady rate. e. Post-Injection: Withdraw the needle and apply gentle pressure to the site if necessary. Return the animal to its cage and monitor for any signs of pain, lameness, or distress.[15]
2. Subcutaneous (SC) Injection: a. Restraint: Manually restrain the animal. The dorsal scapular region (loose skin on the back of the neck) is a common site.[1][16] b. Disinfection: Disinfect the injection site. c. Injection: Gently pinch and lift the skin to form a "tent." Insert the needle at the base of the tent, parallel to the body.[3] Aspirate to check for blood. Inject the solution, which should create a small bleb under the skin. d. Post-Injection: Withdraw the needle and gently massage the area to aid dispersal.[15] Return the animal to its cage and monitor for immediate adverse reactions and injection site inflammation over the following days.[3]
Protocol 2: Monitoring and Endpoint Analysis
A comprehensive monitoring plan is crucial for assessing both efficacy and potential side effects.
1. Blood Glucose Monitoring:
-
This compound's high affinity for SSTR5 can inhibit insulin (B600854) secretion, potentially leading to hyperglycemia.[3][18]
-
Procedure: Establish baseline blood glucose levels before the first dose. Monitor blood glucose regularly (e.g., weekly) throughout the study, especially during the initial phase of treatment.[14] Blood can be collected via a tail snip or saphenous vein puncture.
2. Hormone and Biomarker Analysis:
-
Procedure: Collect serum or plasma samples at predetermined intervals to assess treatment efficacy.
-
Analytes: Measure levels of GH, IGF-1, or ACTH using commercially available ELISA or RIA kits, following the manufacturer's instructions.[1]
3. Tumor and Tissue Analysis (if applicable):
-
Tumor Measurement: For tumor models, measure tumor volume regularly using calipers or imaging techniques.
-
Histopathology: At the study endpoint, euthanize the animal and dissect the target tissues (e.g., pituitary gland). Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining or immunohistochemistry to evaluate changes in tissue morphology and protein expression.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 6. What is this compound Diaspartate used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. karger.com [karger.com]
- 11. Effect of SOM230 (this compound) on corticotropic cells: Action in dogs with Cushing's disease [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. reference.medscape.com [reference.medscape.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 17. animal.research.wvu.edu [animal.research.wvu.edu]
- 18. About SIGNIFOR LAR | SIGNIFOR® LAR (this compound) [signiforlar.com]
Application Notes and Protocols for Long-Term Pasireotide Administration in Neuroendocrine Tumor (NET) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pasireotide is a multireceptor-targeted somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5)[1][2]. Unlike first-generation somatostatin analogs (SSAs) like octreotide, which primarily target SSTR2, this compound's broader receptor profile offers the potential for greater efficacy in managing neuroendocrine tumors (NETs) by influencing a wider range of cellular processes[3][4]. These application notes provide a comprehensive overview of the long-term administration of this compound in preclinical NET models, including its mechanism of action, quantitative data from in vitro and in vivo studies, and detailed experimental protocols.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through its interaction with multiple SSTRs on the surface of neuroendocrine tumor cells[3][4]. This binding initiates a cascade of intracellular events that lead to the inhibition of hormone secretion, control of cell proliferation, and induction of apoptosis[3][5].
Key signaling pathways modulated by this compound include:
-
PI3K/Akt/mTOR Pathway: this compound has been demonstrated to inhibit this critical pathway, which is a key regulator of cell growth, proliferation, and survival. This inhibition can lead to cell cycle arrest and a reduction in tumor cell proliferation[3].
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another signaling cascade that can be inhibited by this compound, contributing to its anti-proliferative effects[6].
-
Adenylyl Cyclase Inhibition: Activation of SSTRs by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for its anti-secretory effects[1].
-
Ion Channel Modulation: this compound can modulate the activity of calcium and potassium ion channels, which also plays a role in its anti-secretory activity[4].
-
Protein Tyrosine Phosphatase Activation: The activation of protein tyrosine phosphatases like SHP-1 is another downstream effect of SSTR activation by this compound[4].
The following diagram illustrates the primary signaling pathways affected by this compound in NET cells.
Caption: this compound signaling pathways in neuroendocrine tumor cells.
Quantitative Data Presentation
The following tables summarize quantitative data from in vitro and in vivo studies of this compound in various neuroendocrine tumor models.
Table 1: In Vitro Anti-Proliferative Effects of this compound on NET Cell Lines
| Cell Line | Tumor Type | Assay | This compound Concentration | % Inhibition of Cell Viability | Reference |
| NCI-H727 | Bronchial Carcinoid | BrdU incorporation | 1 nM | 36% (this compound) vs. 26% (Octreotide) | [7][8] |
| BON-1 | Pancreatic | Cell Viability Assay | Not Specified | Data not available in abstract | [3] |
| QGP-1 | Pancreatic | Cell Viability Assay | Not Specified | Data not available in abstract | [3] |
| AtT-20/D16v-F2 | Murine Pituitary | Cell Viability Assay | Not Specified | Data not available in abstract | [3] |
Table 2: In Vitro Anti-Secretory Effects of this compound on NET Cell Lines
| Cell Line/Primary Culture | Tumor Type | Hormone Measured | This compound Concentration | % Inhibition of Secretion | Reference |
| MEN1 conditional knockout mouse model | Insulinoma | Insulin | Not Specified (in vivo) | Decrease from 1.06 to 0.37 µg/L | [5] |
Table 3: In Vivo Anti-Tumor Effects of this compound in NET Animal Models
| Animal Model | Tumor Type | Treatment | Key Findings | Reference |
| MEN1+/- mice | Pancreatic and Pituitary NETs | 40 mg/kg this compound LAR for 9 months | Survival Rate at 21 Months: 80.9% (this compound) vs. 65.2% (Control) | [4][9] |
| MEN1+/- mice | Pancreatic NET | 40 mg/kg this compound LAR for 9 months | Proliferation (BrdU+): 0.35% (this compound) vs. 0.78% (Control) | [4][9] |
| MEN1 conditional knockout mice | Insulinoma | Monthly subcutaneous injections | Reduced tumor size and stimulated apoptosis | [1][5] |
| MENX rats | Nonfunctioning Pituitary Tumors | 20 mg/kg this compound LAR every 28 days | Superior anti-tumor effect vs. octreotide, especially in females | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on NET models.
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on NET cell lines.
Materials:
-
Human neuroendocrine tumor cell lines (e.g., BON-1, QGP-1, NCI-H727)[3]
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[3]
-
This compound (dissolved in a suitable solvent, e.g., DMSO or sterile water)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTT, WST-1, or BrdU incorporation)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain NET cell lines in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days and passage cells upon reaching 80-90% confluency[3].
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control group (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assessment: After incubation, assess cell viability using a chosen proliferation assay kit according to the manufacturer's instructions. For example, for a BrdU assay, this involves incubating with BrdU, followed by fixation, antibody incubation, and substrate addition[7].
-
Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of cell viability inhibition relative to the vehicle control.
Protocol 2: In Vivo Xenograft or Genetically Engineered Mouse Model Study
Objective: To evaluate the long-term anti-tumor efficacy of this compound in an animal model of NETs.
Materials:
-
Immunocompromised mice (for xenografts) or a genetically engineered mouse model (e.g., MEN1+/-)[4][9]
-
NET cell line for xenograft implantation (if applicable)
-
Phosphate-buffered saline (PBS) for control injections
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
-
Imaging equipment (e.g., MRI) for tumor volume assessment[9]
-
BrdU for proliferation analysis[9]
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Tumor Induction (for xenografts): Subcutaneously inject a suspension of NET cells into the flank of each immunocompromised mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a specified volume, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound LAR (e.g., 40 mg/kg) via intramuscular or subcutaneous injection at specified intervals (e.g., monthly) for the duration of the study (e.g., 9 months)[4][9]. The control group receives injections of PBS[4][9].
-
Tumor Measurement and Body Weight: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Survival Analysis: Monitor the animals for signs of toxicity and record the date of death or euthanasia to determine survival rates.
-
Proliferation Assessment: In a subset of animals, administer BrdU in the drinking water for a period before the end of the study to label proliferating cells[9].
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the tumors for histological analysis, including immunohistochemistry for proliferation (e.g., Ki-67, BrdU) and apoptosis (e.g., cleaved caspase-3) markers.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for evaluating the long-term effects of this compound in NET models.
Caption: A generalized workflow for preclinical evaluation of this compound.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (SOM230) is effective for the treatment of pancreatic neuroendocrine tumors (PNETs) in a multiple endocrine neoplasia type 1 (MEN1) conditional knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. erc.bioscientifica.com [erc.bioscientifica.com]
- 9. This compound Therapy of Multiple Endocrine Neoplasia Type 1–Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note and Protocol: Preparation of Pasireotide Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of Pasireotide stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent, multi-receptor targeted somatostatin (B550006) analog.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide includes detailed protocols, quantitative data on solubility and stability, and visual diagrams to facilitate understanding of the workflow and the compound's mechanism of action.
This compound Properties
This compound (also known as SOM230) is a synthetic cyclohexapeptide somatostatin analog with a high binding affinity for multiple somatostatin receptor subtypes (SSTRs).[1][3] Its stability and broad receptor profile make it a valuable tool in various research applications. Key quantitative data for this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₅₈H₆₆N₁₀O₉ | [3][4] |
| Molecular Weight | 1047.21 g/mol | [1][3] |
| Appearance | White to off-white solid powder | [1] |
| Solubility in DMSO | Up to 100 mg/mL | [2][5] |
| Stock Solution Storage | -80°C for up to 6-12 months; -20°C for up to 1 month. | [1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol details the steps to reconstitute lyophilized this compound powder into a concentrated stock solution. Using fresh, high-purity anhydrous DMSO is crucial, as moisture can reduce the solubility of the compound.[2][7]
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Precision micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial containing the lyophilized this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents moisture from condensing on the powder, which can affect stability and weighing accuracy.[6][7]
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[6]
-
Add DMSO: Carefully add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume based on the mass of the powder and its molecular weight of 1047.21 g/mol ).
-
Promote Dissolution: Tightly cap the vial and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[6]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates. If precipitation is observed, the solubility limit may have been exceeded.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[1][6]
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]
Protocol 2: Preparation of a Working Solution by Diluting DMSO Stock in Aqueous Buffer
This protocol describes how to dilute the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments. The key challenge is to avoid precipitation of the hydrophobic peptide.[6]
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Aqueous Buffer: Place the required volume of the desired aqueous buffer or cell culture medium in a sterile tube.
-
Slow Dilution: While gently vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution drop-by-drop.[6] This rapid mixing helps to prevent localized high concentrations of the compound, which can lead to precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is kept to a minimum, ideally below 0.5%, to prevent solvent-induced toxicity in cell-based assays.[6][8] A vehicle control containing the same final concentration of DMSO should be included in experiments.[9]
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for experiments, as the stability of this compound in aqueous solutions is limited.[6] Do not store aqueous solutions for long periods.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the biological pathway relevant to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Radioligand Binding Assay of Pasireotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multi-receptor targeted somatostatin (B550006) analog with a unique and broad binding profile, distinguishing it from first-generation somatostatin analogs.[1][2] It exhibits high-affinity binding to four of the five human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, and SSTR5), with a particularly high affinity for SSTR5.[2][3] This distinct characteristic underlies its clinical efficacy in conditions such as acromegaly and Cushing's disease, where the expression of multiple SSTR subtypes is common.[1][4] These application notes provide a detailed protocol for determining the receptor binding affinity of this compound using a competitive radioligand binding assay and an overview of its subsequent signaling pathways.
Data Presentation: Quantitative Binding Affinity of this compound
The binding affinity of this compound for human somatostatin receptors is typically determined through competitive radioligand binding assays. The data, often expressed as IC50 (the concentration of a drug that inhibits 50% of a specific response) or Ki (the inhibition constant), demonstrates the high affinity of this compound for multiple SSTR subtypes.[2][5]
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 |
| Somatostatin-14 | 2.5 | 0.7 | 1.4 | 1.3 | 0.2 |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 |
Table 1: Comparative binding affinities (IC50, nM) of this compound, Somatostatin-14, and Octreotide for the five human somatostatin receptor subtypes.[2][6]
| SSTR Subtype | Lanreotide Ki (nM) | This compound Ki (nM) |
| SSTR1 | >1000 | 1.5 ± 0.2 |
| SSTR2 | 0.25 ± 0.05 | 0.16 ± 0.02 |
| SSTR3 | 14.1 ± 2.1 | 0.5 ± 0.1 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 1.3 ± 0.1 | 0.06 ± 0.01 |
Table 2: Comparative binding affinities (Ki, nM) of Lanreotide and this compound for the five human somatostatin receptor subtypes.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the methodology to determine the binding affinity of this compound for each SSTR subtype.
Objective: To determine the IC50 and subsequently the Ki of this compound for human SSTR1, SSTR2, SSTR3, and SSTR5 by competitive displacement of a suitable radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1 or HEK293) stably expressing a single human somatostatin receptor subtype.[2][5]
-
Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 or ¹²⁵I-[Leu⁸, D-Trp²², Tyr²⁵]-SRIF-28).[7]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled somatostatin.[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7][8]
-
Scintillation Counter: For quantifying radioactivity.[5]
Procedure:
-
Membrane Preparation:
-
Culture cells stably expressing a single human SSTR subtype to near-confluence.[5][9]
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.[5]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[5]
-
Pellet the cell membranes by high-speed centrifugation (e.g., 40,000 x g) of the supernatant.[5]
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.[5]
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[8]
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand to each well.[5]
-
Add increasing concentrations of unlabeled this compound to the wells for the competition curve.[10]
-
For total binding, add only the cell membranes and radioligand.[7]
-
For non-specific binding, add cell membranes, radioligand, and a high concentration of unlabeled somatostatin.[7]
-
Initiate the binding reaction by adding the prepared cell membranes to each well.[5]
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[5]
-
-
Separation of Bound and Free Radioligand:
-
Quantification of Bound Radioactivity:
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.[5]
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[7]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Caption: Experimental workflow for the radioligand binding assay.
Signaling Pathways Activated by this compound
Upon binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events.[7] The receptors primarily couple to inhibitory G-proteins (Gi/o).[2]
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: Activation of Gi proteins by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[2][11] This is a primary mechanism for inhibiting hormone secretion.
-
Modulation of Ion Channels: this compound can also modulate the activity of ion channels, such as stimulating potassium channels and inhibiting calcium channels, leading to cell hyperpolarization and further inhibition of hormone release.[12]
-
MAPK and PI3K/Akt Pathway Modulation: this compound has been shown to influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[2][13] These pathways are crucial for regulating cell proliferation, apoptosis, and survival. Inhibition of these pathways contributes to the anti-proliferative effects of this compound.[13]
These signaling events culminate in various cellular responses, including:
-
Inhibition of hormone secretion (e.g., growth hormone, ACTH).[3][14]
-
Anti-proliferative effects.[3]
-
Induction of apoptosis.[13]
Caption: this compound signaling pathways.
References
- 1. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. ovid.com [ovid.com]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. bloomtechz.com [bloomtechz.com]
- 14. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
Application Notes and Protocols: Western Blot Analysis for Pasireotide-Induced Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pasireotide is a multi-receptor targeted somatostatin (B550006) analog with a high binding affinity for somatostatin receptor subtypes 1, 2, 3, and 5 (SSTR1, SSTR2, SSTR3, and SSTR5).[1][2] Its mechanism of action is particularly notable for its high affinity for SSTR5, which is often overexpressed in various tumors, including pituitary adenomas responsible for Cushing's disease and acromegaly.[3][4] Upon binding to these G protein-coupled receptors, this compound initiates a cascade of intracellular signaling events. A primary mechanism is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP activity subsequently modulates downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1][5] The modulation of these pathways ultimately results in the inhibition of hormone secretion, decreased cell proliferation, and the induction of apoptosis, making this compound a valuable therapeutic agent in the management of various neuroendocrine tumors.[5][6]
Western blot analysis is a crucial technique for elucidating the molecular mechanisms of this compound's action. This method allows for the sensitive and specific detection of changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by this compound treatment. These application notes provide detailed protocols for performing Western blot analysis to investigate the effects of this compound on the phosphorylation of ERK (p-ERK) and Akt (p-Akt), as well as on the expression of Cyclin D1, a key regulator of cell cycle progression.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for Western blot analysis.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from Western blot analysis of pituitary adenoma cells treated with this compound. The data is presented as the relative protein expression or phosphorylation normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a percentage of the untreated control.
Table 1: Effect of this compound on p-ERK and p-Akt Levels
| Treatment | Concentration | Incubation Time | Relative p-ERK Level (Normalized to Total ERK) | Relative p-Akt (Ser473) Level (Normalized to Total Akt) |
| Control | - | 24 hours | 100% | 100% |
| This compound | 10 nM | 24 hours | 45% ± 5% | 55% ± 7% |
| This compound | 100 nM | 24 hours | 25% ± 4% | 30% ± 6% |
Table 2: Effect of this compound on Cyclin D1 Expression
| Treatment | Concentration | Incubation Time | Relative Cyclin D1 Expression (Normalized to β-actin) |
| Control | - | 48 hours | 100% |
| This compound | 10 nM | 48 hours | 60% ± 8% |
| This compound | 100 nM | 48 hours | 35% ± 5% |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed pituitary adenoma cells (e.g., AtT-20 for ACTH-secreting tumors or GH3 for GH-secreting tumors) in 6-well plates at a density of 5 x 105 cells per well.
-
Cell Adherence: Allow cells to adhere and grow in complete culture medium for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., 10 nM and 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Replace the culture medium with the prepared this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours for p-ERK and p-Akt analysis, 48 hours for Cyclin D1 analysis).
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 10% or 12% SDS-polyacrylamide gel, along with a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is generally the preferred blocking agent.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the appropriate blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilutions are:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204): 1:1000
-
Rabbit anti-phospho-Akt (Ser473): 1:1000
-
Rabbit anti-Cyclin D1: 1:1000
-
Mouse anti-β-actin (Loading Control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band. For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. bu.edu [bu.edu]
- 5. mblbio.com [mblbio.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pasireotide in 3D Organoid Cultures of Pituitary Tumors
Introduction
Pituitary neuroendocrine tumors (PitNETs), or pituitary adenomas, are a significant clinical challenge. Traditional preclinical research has relied on 2D cell lines, which often fail to replicate the complex microenvironment and cellular interactions of native tumors.[1][2] Three-dimensional (3D) organoid models, particularly patient-derived organoids (PDOs), have emerged as superior platforms for preclinical drug screening.[3][4] These models better mimic the original tumor's architecture, genetic heterogeneity, and physiological responses, making them excellent for predicting patient-specific drug efficacy.[3][5]
Pasireotide is a second-generation, multi-receptor targeted somatostatin (B550006) analogue (SSA).[6] Unlike first-generation SSAs (e.g., octreotide) that primarily target somatostatin receptor subtype 2 (SSTR2), this compound exhibits high binding affinity for four of the five SSTR subtypes, with a particularly high affinity for SSTR5.[6][7][8] This broad receptor profile is crucial, as many pituitary tumors, especially corticotroph adenomas causing Cushing's disease, overexpress SSTR5.[6][9] These application notes provide a comprehensive framework and detailed protocols for utilizing this compound in 3D organoid cultures of pituitary tumors to assess its therapeutic potential.
Mechanism of Action
This compound mimics the natural hormone somatostatin, which inhibits the secretion of various hormones.[8][10] Its therapeutic effect in pituitary tumors is mediated through its binding to SSTRs on the surface of tumor cells. This interaction triggers a G-protein coupled receptor signaling cascade, leading to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The downstream effects include the inhibition of hormone synthesis and secretion (e.g., Adrenocorticotropic Hormone - ACTH, and Growth Hormone - GH) and the suppression of tumor cell proliferation.[6][7][11] In some cases, this can also induce apoptosis (programmed cell death).[12] The high affinity for SSTR5 makes this compound particularly effective for corticotroph tumors, which are often resistant to SSTR2-preferring analogues.[8][9]
Experimental Protocols
The following protocols provide a detailed methodology for the generation of pituitary tumor organoids, treatment with this compound, and subsequent analysis of therapeutic efficacy.
Protocol 1: Generation of Patient-Derived Pituitary Tumor Organoids (PDOs)
This protocol is adapted from methodologies for establishing organoids from human PitNET specimens.[5][13][14]
Materials:
-
Fresh pituitary tumor tissue in sterile collection medium (e.g., DMEM/F12).
-
Digestion Buffer: DPBS with Accutase™ or similar enzymatic dissociation reagent.
-
Wash Buffer: DPBS with 1% Penicillin-Streptomycin.
-
Matrigel™ Basement Membrane Matrix, Growth Factor Reduced.
-
Pituitary Growth Medium (see recipe below).
-
6-well or 24-well culture plates.
Pituitary Growth Medium Recipe:
-
DMEM/F12 base medium
-
10% Fetal Bovine Serum (FBS)
-
1x N2 Supplement
-
1x B27 Supplement
-
EGF (Epidermal Growth Factor)
-
FGF8 (Fibroblast Growth Factor 8)
-
Insulin-like Growth Factor-1 (IGF-1)
-
1% Penicillin-Streptomycin
Procedure:
-
Tissue Processing:
-
Wash the collected tumor tissue twice with ice-cold Wash Buffer.
-
Mince the tissue into small fragments (~1-2 mm) using sterile scalpels in a petri dish on ice.
-
-
Enzymatic Dissociation:
-
Transfer the minced tissue to a conical tube containing Digestion Buffer.
-
Incubate at 37°C for 5-10 minutes with gentle agitation to dissociate the tissue into a single-cell suspension.[13]
-
Monitor the dissociation process to avoid over-digestion.
-
-
Cell Preparation:
-
Neutralize the enzyme with an equal volume of Wash Buffer or complete medium.
-
Filter the cell suspension through a 70 µm cell strainer to remove any remaining large clumps.
-
Centrifuge the cell suspension at 400 x g for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in a small volume of ice-cold Pituitary Growth Medium. Perform a cell count.
-
-
Matrigel Embedding and Plating:
-
On ice, mix the cell suspension with Matrigel™ at a desired density.
-
Carefully pipette 25-50 µL domes of the Matrigel-cell mixture into the center of pre-warmed culture plate wells.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel™ domes to solidify.
-
Gently add 1-2 mL of pre-warmed Pituitary Growth Medium to each well, avoiding disturbance of the domes.[13]
-
-
Organoid Culture and Maintenance:
-
Culture the plates at 37°C in a humidified incubator with 5% CO₂.
-
Replace the growth medium every 3-4 days.[13]
-
Monitor organoid formation and growth daily using an inverted microscope. Organoids should become visible within a few days and mature over 2-3 weeks.
-
Passage the organoids after approximately 15 days in culture or when they become large and dense.[13]
-
Protocol 2: this compound Treatment of Pituitary Tumor Organoids
This protocol outlines the treatment of established organoids to evaluate dose-dependent effects.
Materials:
-
Established pituitary tumor organoids in 96-well plates.
-
This compound stock solution (e.g., in DMSO or water).
-
Complete Pituitary Growth Medium.
-
Vehicle control (e.g., medium with the same concentration of DMSO as the highest drug concentration).
Procedure:
-
Organoid Seeding:
-
After passaging, seed organoids in a 96-well ULA (ultra-low attachment) plate to allow for the formation of uniform spheroids/organoids.
-
Alternatively, seed dissociated organoid cells in Matrigel™ domes in a 96-well plate.
-
Allow organoids to form and stabilize for 2-4 days.
-
-
Drug Preparation:
-
Prepare a serial dilution of this compound in complete Pituitary Growth Medium to achieve the desired final concentrations for testing (e.g., 0.1 nM to 10 µM).
-
Prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used for the highest this compound concentration.
-
-
Treatment Application:
-
Carefully remove half of the medium from each well containing an organoid.
-
Add an equal volume of the corresponding this compound dilution or vehicle control to each well.[7]
-
Ensure each condition is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration, typically 72 to 96 hours, depending on the experimental endpoint.[7]
-
Protocol 3: Assessing Treatment Efficacy
A. Cell Viability Assay
This assay measures ATP content as an indicator of metabolically active, viable cells.
Materials:
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).
-
Opaque-walled 96-well plates suitable for luminescence readings.
-
Luminometer.
Procedure:
-
After the treatment period, allow the 96-well plate containing the organoids to equilibrate to room temperature for about 30 minutes.[7]
-
Add a volume of the 3D cell viability reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[7]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability for each this compound concentration. Plot a dose-response curve to calculate the IC₅₀ value.
B. Hormone Secretion Assay (ELISA)
This assay quantifies the amount of a specific hormone (e.g., ACTH) secreted into the culture medium.
Materials:
-
Commercially available ELISA kit for the hormone of interest (e.g., ACTH ELISA Kit).
-
Microplate reader.
Procedure:
-
Supernatant Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well without disturbing the organoids.
-
Quantification: Measure the hormone concentration in the supernatant using the ELISA kit, following the manufacturer’s specific instructions.[6]
-
Data Analysis: Normalize the hormone concentrations to the vehicle control. Plot the percentage of hormone inhibition against the this compound concentration to generate a dose-response curve and determine the IC₅₀ for secretion inhibition.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on pituitary tumor models. Data from 3D organoid models is prioritized where available.
Table 1: Effect of this compound on Cell Viability in Pituitary Tumor Organoids
| Organoid Line | Tumor Type | This compound IC₅₀ | Citation |
|---|---|---|---|
| hPITO39 | Corticotroph Adenoma | ~100 nM | [15] |
| iPSCUSP48 | Engineered Corticotroph | Dose-dependent apoptosis | [16] |
| iPSCUSP8 | Engineered Corticotroph | Dose-dependent apoptosis |[16] |
Table 2: Effect of this compound on Hormone Secretion
| Cell/Culture Model | Tumor Type | Hormone Measured | % Inhibition (Concentration) | Citation |
|---|---|---|---|---|
| AtT-20 Cells | Murine Corticotroph | ACTH | ~34% (at 100 nM) | [17] |
| Primary Human ACTHoma | Corticotroph Adenoma | ACTH | ~40% (at 100 nM) | [17] |
| Primary Human Somatotroph | Somatotroph Adenoma | GH | Similar to Octreotide |[18][19] |
Note: Data for organoid models is still emerging. The values presented are indicative and should be determined empirically for each specific patient-derived organoid line.
References
- 1. Frontiers | Organoid models of the pituitary gland in health and disease [frontiersin.org]
- 2. Organoid models of the pituitary gland in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. How can organoid technology be used to address drug screening issues? [absin.net]
- 5. Establishment of Human Pituitary Neuroendocrine Tumor Derived Organoid and Its Pilot Application for Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
- 9. Mechanism of Action of this compound – My Endo Consult [myendoconsult.com]
- 10. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development of Human Pituitary Neuroendocrine Tumor Organoids to Facilitate Effective Targeted Treatments of Cushing’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Genetically engineered human pituitary corticotroph tumor organoids exhibit divergent responses to glucocorticoid receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Pasireotide experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies that may arise during experiments involving Pasireotide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a synthetic somatostatin (B550006) analog that functions by binding to and activating multiple somatostatin receptors (SSTRs).[1][2] It exhibits a high affinity for four of the five subtypes: SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly strong affinity for SSTR5.[3][4] This broad receptor profile allows this compound to inhibit the secretion of various hormones, including adrenocorticotropic hormone (ACTH) from pituitary corticotroph tumors in Cushing's disease and growth hormone (GH) from pituitary somatotroph tumors in acromegaly.[3][5] Activation of these G-protein coupled receptors initiates downstream signaling cascades that suppress hormone production and can inhibit cell proliferation.[4][6]
Q2: What are the primary downstream signaling pathways modulated by this compound?
Upon binding to somatostatin receptors, this compound triggers several key downstream signaling pathways:
-
Cyclic AMP (cAMP) Pathway Inhibition: this compound's activation of SSTRs, which are coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This action reduces intracellular cyclic AMP (cAMP) levels, a crucial second messenger.[4][6] The decrease in cAMP signaling, in turn, suppresses the synthesis and secretion of hormones like ACTH and GH.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation: this compound can inhibit the MAPK pathway (including Raf, MEK, and ERK kinases), which is a key regulator of cell proliferation, differentiation, and survival. This inhibition contributes to the anti-proliferative effects of this compound observed in various tumor cell lines.[4]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Modulation: this compound has been shown to inhibit the PI3K/Akt pathway in certain cell types, including pituitary tumor cells. This pathway is critical for cell growth and survival, and its inhibition by this compound can enhance its anti-tumor effects.[4]
Q3: Why does this compound often cause hyperglycemia, and how is this different from older somatostatin analogs like octreotide (B344500)?
Hyperglycemia is a common side effect of this compound treatment.[7][8] This occurs because of this compound's unique somatostatin receptor binding profile. Both insulin-producing beta-cells and glucagon-producing alpha-cells in the pancreas express SSTRs. However, beta-cells predominantly express SSTR5, while alpha-cells mainly express SSTR2.[7]
This compound has a much higher binding affinity for SSTR5 than for SSTR2.[7] Consequently, it more potently suppresses insulin (B600854) secretion from beta-cells than it suppresses glucagon (B607659) secretion from alpha-cells.[7][9] This imbalance, characterized by a significant reduction in insulin and a less affected glucagon level, leads to an overall increase in blood glucose levels.[7][10] In contrast, octreotide has a higher affinity for SSTR2, resulting in a more balanced suppression of both insulin and glucagon.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of hormone secretion in vitro.
Possible Causes and Solutions:
-
Low Somatostatin Receptor Expression in Cell Lines: The efficacy of this compound is directly dependent on the expression levels of its target SSTRs on the cell line being used.
-
Troubleshooting Step: Before conducting experiments, characterize the SSTR subtype expression profile (SSTR1, SSTR2, SSTR3, and SSTR5) of your cell line using techniques like qPCR or Western blotting. If the target receptors are absent or expressed at very low levels, consider using a different, more appropriate cell line, such as the AtT-20 mouse pituitary corticotroph tumor cell line for ACTH secretion studies.[11]
-
-
Cell Passage Number and Culture Conditions: Prolonged cell culture and high passage numbers can lead to phenotypic drift and altered receptor expression.
-
Troubleshooting Step: Use low-passage cells for all experiments. Ensure consistent cell culture conditions, including media composition, serum concentration, and incubation parameters, as these can influence receptor expression and cell signaling.
-
-
Incorrect Dosing or Drug Instability: Inaccurate preparation of this compound solutions or degradation of the compound can lead to variable results.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment from a validated stock. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Issue 2: High variability in cell viability or proliferation assay results.
Possible Causes and Solutions:
-
Variable Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to significant variability in the final readout.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect the plates under a microscope to confirm even cell distribution.
-
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations, which can affect their growth rate.
-
Troubleshooting Step: To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Instead, fill these wells with sterile media or PBS to maintain a humidified environment across the plate.
-
-
Assay-Specific Artifacts: The choice of viability assay can influence the results. For example, compounds that interfere with cellular metabolism can produce misleading results in MTT or MTS assays.
-
Troubleshooting Step: If you suspect assay interference, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a live/dead staining kit).
-
Issue 3: Difficulty in reproducing this compound-induced hyperglycemia in animal models.
Possible Causes and Solutions:
-
Species-Specific Differences: The metabolic response to this compound can vary significantly between different animal species. For instance, rats are known to develop hyperglycemia in response to this compound, while cynomolgus monkeys may not show a similar response.[12]
-
Troubleshooting Step: Carefully select the animal model based on existing literature that demonstrates a hyperglycemic response to this compound. Be aware of the known species-specific differences in glucose metabolism and SSTR expression.
-
-
Variability in Baseline Glycemic Status: The baseline glucose tolerance of individual animals can significantly impact the magnitude of the hyperglycemic response to this compound.
-
Troubleshooting Step: Before starting the experiment, assess the baseline fasting glucose and/or perform a glucose tolerance test to stratify the animals. This will help in reducing variability and interpreting the results more accurately.
-
-
Transient Nature of Hyperglycemia: In some animal models, the hyperglycemic effect of this compound can be acute and transient.
-
Troubleshooting Step: Conduct a time-course experiment to determine the optimal time point for observing peak hyperglycemia after this compound administration. Consider more frequent blood glucose monitoring in the initial hours after drug administration.
-
Data Presentation
Table 1: Comparative Binding Affinities (IC50, nM) of this compound and Octreotide for Human Somatostatin Receptor Subtypes
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) | Reference |
| This compound | 9.3 | 1.0 | 1.5 | >100 | 0.16 | [13] |
| Octreotide | >1000 | 0.8 | 23 | >1000 | 6.3 | [13] |
Table 2: Quantitative Effects of this compound on Hormone Secretion and Cell Viability in In Vitro Assays
| Cell Line/Type | Parameter Measured | This compound Concentration | Incubation Time | Observed Effect | Reference |
| AtT-20/D16v-F2 | ACTH Secretion | 10 nM | 48 hours | 16% Inhibition | [14] |
| AtT-20/D16v-F2 | Cell Viability | 10 nM | 48 hours | ~20% Reduction | [14] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH Secretion | 10 nM | 72 hours | -37.1% (average) Inhibition | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the viability of pituitary tumor cells.[14]
Materials:
-
Target cell line (e.g., AtT-20)
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Hormone Secretion Assay using ELISA
This protocol outlines the procedure for measuring the effect of this compound on hormone secretion (e.g., ACTH or GH) from pituitary tumor cells using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]
Materials:
-
Target cell line (e.g., AtT-20 for ACTH, or primary pituitary adenoma cells for GH)
-
Complete and serum-free culture media
-
This compound
-
24-well or 48-well plates
-
Commercial ELISA kit for the specific hormone of interest
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 24-well or 48-well plates and allow them to adhere and grow for 24-48 hours.
-
Serum Starvation: Wash the cells with serum-free medium to remove any residual growth factors.
-
Treatment: Add fresh serum-free medium containing various concentrations of this compound or control medium.
-
Incubation: Incubate for the desired treatment period (e.g., 24-72 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well. Centrifuge the supernatant to pellet any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the commercial kit. This typically involves adding the collected supernatant to antibody-coated wells, followed by a series of incubation and wash steps with detection antibodies and a substrate for color development.
-
Measurement: Measure the absorbance using a microplate reader at the wavelength specified in the ELISA kit protocol.
-
Data Analysis: Calculate the hormone concentration in each sample based on a standard curve. Determine the percentage of inhibition of hormone secretion relative to the untreated control.
Visualizations
Caption: this compound's primary signaling pathways in a target cell.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for inconsistent hormone secretion results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. thekingsleyclinic.com [thekingsleyclinic.com]
- 3. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
- 4. bloomtechz.com [bloomtechz.com]
- 5. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of this compound on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound on lipid and glucose metabolism in patients with acromegaly: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of this compound on lipid and glucose metabolism in patients with acromegaly: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Pasireotide-Induced Hyperglycemia in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing hyperglycemia induced by pasireotide in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced hyperglycemia?
A1: this compound-induced hyperglycemia is primarily a result of its unique binding profile to somatostatin (B550006) receptors (SSTRs). It binds with high affinity to SSTR5, which is highly expressed on pancreatic beta-cells, leading to a significant reduction in insulin (B600854) secretion.[1][2][3] this compound also decreases the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which normally enhance insulin release after a meal.[1][2][4] In contrast, its affinity for SSTR2, which is predominantly found on pancreatic alpha-cells that secrete glucagon (B607659), is lower.[1][2] This leads to a less pronounced suppression of glucagon.[1][5] The resulting imbalance of significantly reduced insulin and incretin levels with only mildly inhibited glucagon leads to a net hyperglycemic state.[1][3]
Q2: How soon after this compound administration can I expect to see an increase in blood glucose levels in my animal models?
A2: The onset of hyperglycemia can be quite rapid. In rat models, an elevation in plasma glucose can be observed after a single subcutaneous injection of this compound.[3][6] However, the duration and sustainability of this effect can vary. Some studies in rats have indicated that the hyperglycemic effect can be transient, with glucose homeostasis potentially being restored within 16 hours after a single injection.[3] For chronic studies, it is crucial to initiate blood glucose monitoring shortly after the first dose.[6]
Q3: Is the hyperglycemic effect of this compound reversible?
A3: Yes, the hyperglycemic effects of this compound are generally considered reversible upon discontinuation of the treatment.[6]
Q4: Are there species-specific differences in the hyperglycemic response to this compound?
A4: Yes, there are notable species-specific differences. For instance, this compound is known to induce hyperglycemia in rats.[3] In contrast, cynomolgus monkeys have been reported to not show a hyperglycemic response at high effective doses.[3] Interestingly, in cats with hypersomatotropism, short-acting this compound has been shown to improve insulin sensitivity.[3][7] Researchers must consider these differences when selecting an appropriate animal model for their studies.
Q5: What are the recommended therapeutic agents for managing this compound-induced hyperglycemia in animal models?
A5: Based on the mechanism of this compound-induced hyperglycemia, incretin-based therapies are a primary recommendation.[3] GLP-1 receptor agonists (e.g., liraglutide) and DPP-4 inhibitors (e.g., vildagliptin, sitagliptin) have been shown to be effective.[3][4][6] Metformin is also a commonly used agent that primarily acts by reducing hepatic glucose production.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly Severe Hyperglycemia | - High this compound dosage- High susceptibility of the animal model- Underlying glucose intolerance in the animal strain | - Review and consider reducing the this compound dose.- Ensure baseline glucose levels were within the normal range before starting the experiment.- Implement antihyperglycemic therapy as outlined in the experimental protocols.- Increase the frequency of blood glucose monitoring.[6] |
| High Variability in Glucose Levels Between Animals | - Inconsistent this compound administration (e.g., injection site, volume)- Differences in food consumption- Stress-induced hyperglycemia- Genetic variability within the animal colony | - Standardize the administration technique for all animals.- Ensure equal access to food and water; consider pair-feeding if necessary.- Acclimatize animals to handling and experimental procedures to minimize stress.- Increase the sample size to account for individual variability.[6] |
| Hypoglycemia Observed After Antihyperglycemic Treatment | - Dose of the antihyperglycemic agent is too high- Synergistic effects with other experimental compounds | - Reduce the dose of the antihyperglycemic agent.- Monitor blood glucose more frequently, especially during the initial phase of co-treatment.- If using insulin, perform a glucose curve to determine the nadir and duration of action.[6] |
| Gastrointestinal Side Effects (e.g., diarrhea) | - Known side effect of this compound and some antihyperglycemic agents (e.g., metformin) | - Ensure animals are well-hydrated.- Monitor for signs of dehydration.- If severe, consult with a veterinarian and consider dose reduction.[3] |
| Lack of Sustained Hyperglycemia with Chronic Administration | - Tachyphylaxis or development of compensatory mechanisms | - Consider a pulsatile dosing regimen instead of continuous administration.- Evaluate earlier time points after administration to capture the acute hyperglycemic phase.[3] |
Data on this compound-Induced Hyperglycemia and Management
Table 1: Effects of Antihyperglycemic Agents on this compound-Induced Hyperglycemia in Healthy Human Volunteers
| Antihyperglycemic Agent | Dosage | Reduction in Plasma Glucose AUC post-OGTT | Reference |
| Metformin | 500 mg PO BID | 13% | [6] |
| Nateglinide | 60 mg PO TID | 29% | [6] |
| Vildagliptin | 50 mg PO BID | 45% | [6] |
| Liraglutide | 0.6 mg SC QD | 72% | [6] |
Table 2: Suggested Starting Doses of this compound and Antihyperglycemic Agents in Rodents
| Compound | Animal Model | Route of Administration | Suggested Starting Dose | Reference |
| This compound (short-acting) | Rat | Subcutaneous (SC) | 10 µg/kg/day (in two injections) | [6] |
| This compound LAR | Rat | Subcutaneous (SC) | 4-80 mg/kg (single injection) | [6] |
| This compound LAR | Mouse | Subcutaneous (SC) | 40 mg/kg | [6] |
| Metformin | Rodents | Oral gavage or in drinking water | 100-300 mg/kg/day | [6] |
| GLP-1 Receptor Agonists | Rodents | Subcutaneous (SC) | Start with a lower dose and titrate up based on glucose monitoring. | [6] |
| DPP-4 Inhibitors | Rodents | Oral gavage | Start with a lower dose and titrate up based on glucose monitoring. | [6] |
Experimental Protocols
Protocol 1: Induction of Hyperglycemia with this compound in Rodents
-
Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurements: Measure baseline body weight and fasting blood glucose levels.
-
This compound Administration:
-
Blood Glucose Monitoring:
Protocol 2: Management of this compound-Induced Hyperglycemia
-
Initiation of Treatment: Begin administration of the antihyperglycemic agent concurrently with or prior to the first this compound dose.[6]
-
Administration of Antihyperglycemic Agents:
-
Metformin: Administer via oral gavage or in drinking water at a dose of 100-300 mg/kg/day.[6]
-
GLP-1 Receptor Agonists or DPP-4 Inhibitors: Administer subcutaneously or via oral gavage, respectively. Start with a low dose and titrate upwards based on blood glucose monitoring. Administer 30 minutes before feeding if possible.[6]
-
-
Monitoring: Continue regular blood glucose monitoring as described in Protocol 1 to assess the efficacy of the treatment.
-
Dose Adjustment: Adjust the dose of the antihyperglycemic agent as needed to maintain blood glucose levels within the desired range.
Visualizations
Caption: Signaling pathway of this compound-induced hyperglycemia.
Caption: General experimental workflow for studying this compound-induced hyperglycemia.
Caption: Troubleshooting flowchart for managing hyperglycemia in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Management of this compound-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Effect of this compound on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pasireotide Solubility in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of pasireotide in aqueous buffers during their experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful use of this compound in your research.
Troubleshooting Guide
Researchers often face difficulties with this compound solubility, primarily due to the distinct physicochemical properties of its different salt forms. The following guide addresses common problems and offers solutions.
Issue 1: this compound pamoate is not dissolving in standard aqueous buffers (e.g., PBS, Tris).
-
Possible Cause: this compound pamoate is the active ingredient in the long-acting release (LAR) injectable suspension, Signifor® LAR. Its very low solubility in water is a deliberate feature essential for its extended-release mechanism following intramuscular injection.[1] It is practically insoluble in water and in buffers with a pH above 4.[1]
-
Troubleshooting Steps:
-
Acknowledge the formulation: Understand that this compound pamoate is intended to form a suspension, not a true solution, in aqueous media.[1]
-
Consider the salt form: If a true solution is required for your experiment, this compound pamoate is not the appropriate choice. A more soluble salt form, such as this compound diaspartate, should be considered.[1]
-
Follow reconstitution protocols for suspensions: If you are working with the LAR formulation for in-vivo-like studies, it is critical to follow the specific reconstitution instructions, which typically involve a specialized diluent and a precise mixing technique to ensure a uniform suspension.[1]
-
Issue 2: Observing particle sedimentation, clumping, or non-uniformity in my this compound pamoate preparation.
-
Possible Cause: This is a common issue when preparing a suspension and can arise from several factors related to the reconstitution method of the lyophilized powder, which in the commercial formulation is distributed within biodegradable poly (D,L-lactide-co-glycolide) (PLGA) microspheres.[1]
-
Troubleshooting Steps:
-
Incorrect Temperature: Ensure both the vial of this compound pamoate and the diluent are at room temperature for at least 30 minutes before reconstitution.[1]
-
Improper Mixing: The mixture requires moderate shaking in a horizontal direction for a minimum of 30 seconds to form a uniform, milky suspension.[1]
-
Wrong Diluent: Using a standard buffer instead of the specialized diluent provided with a commercial kit will likely lead to poor wetting of the particles, aggregation, and rapid sedimentation.[1]
-
Issue 3: Precipitation occurs when diluting a DMSO stock solution of this compound into an aqueous buffer.
-
Possible Cause: The solubility limit of this compound in the final aqueous buffer has been exceeded. This is a common phenomenon when a concentrated stock in a highly solubilizing organic solvent like DMSO is diluted into an aqueous medium where the compound is less soluble.[2]
-
Troubleshooting Steps:
-
Lower the Final Concentration: Prepare a more dilute working solution to stay within the solubility limits of the aqueous buffer.[2]
-
Optimize the Dilution Process: Add the DMSO stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This rapid mixing helps to avoid localized high concentrations of the peptide that can lead to precipitation.[3]
-
Adjust Buffer Composition: The solubility of peptides can be pH-dependent. Consider adjusting the pH of your buffer. Trying different buffer systems (e.g., acetate, citrate) may also help if precipitation persists.[3]
-
Increase Cosolvent Percentage: If compatible with your experimental system, increasing the percentage of DMSO in the final solution can help maintain solubility.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in solubility between this compound pamoate and this compound diaspartate?
A: The two salt forms have significantly different solubility profiles. This compound pamoate was specifically chosen for the long-acting release (LAR) formulation due to its very low solubility in water, which is essential for its extended-release properties.[1][4] In contrast, this compound diaspartate is the salt form used for subcutaneous injections and is more soluble in aqueous solutions.[1][5]
Q2: What is the expected solubility of this compound under different conditions?
A: The solubility is highly dependent on the salt form and the solvent. This compound pamoate is practically insoluble in water and aqueous buffers with a pH greater than 4 but shows slightly better solubility in acidic conditions like 0.1 N Hydrochloric Acid (HCl).[1] this compound diaspartate is freely soluble in water.[5] For detailed quantitative data, please refer to the Data Presentation section.
Q3: Can I prepare a stock solution of this compound in an organic solvent?
A: Yes, for research purposes, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating high-concentration stock solutions of this compound.[2][6] These stock solutions can then be diluted into aqueous buffers or cell culture media for your experiments.
Q4: What are the recommended storage conditions for this compound solutions?
A: For long-term stability, solid this compound should be stored at -20°C.[2] Stock solutions in DMSO should also be stored at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[2] It is advisable to protect solutions from light.[2] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.[3]
Q5: How does pH affect the stability of this compound in solution?
A: While specific data for this compound is limited in public literature, peptides are generally most stable in slightly acidic conditions (around pH 4-6).[2] Alkaline conditions can promote deamidation, a common degradation pathway for peptides.[2] Therefore, using a buffered system to maintain a stable pH is recommended.
Q6: How does this compound exert its biological effects?
A: this compound is a somatostatin (B550006) analog that binds with high affinity to four of the five known somatostatin receptor subtypes (SSTR1, 2, 3, and 5).[7][8][9] Activation of these receptors leads to the inhibition of hormone secretion, such as Adrenocorticotropic Hormone (ACTH) and Growth Hormone (GH).[10] This mechanism of action is central to its use in treating conditions like Cushing's disease and acromegaly.[6][11]
Data Presentation
The following tables summarize the solubility of different forms of this compound in various solvents.
Table 1: Solubility of this compound Pamoate
| Solvent/Buffer Condition | Solubility Description |
| Water | Practically Insoluble[1] |
| Aqueous Buffers (pH > 4.0) | Practically Insoluble[1] |
| 0.1 N Hydrochloric Acid (HCl) | Slightly Soluble[1] |
Table 2: Solubility of this compound and its Salts in Various Solvents
| This compound Salt Form | Solvent | Solubility | Notes |
| This compound (base) | Water | Insoluble[6] | |
| DMSO | 100 mg/mL[6] | ||
| Ethanol | 100 mg/mL[6] | ||
| This compound Diaspartate | Water | Freely Soluble (>100 mg/mL)[5] | |
| Ethanol | Very Slightly Soluble[5] | ||
| Methanol | Sparingly Soluble[5] | ||
| DMSO | ~33 mg/mL[5] | ||
| 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[3] | Sparingly soluble. | |
| This compound Ditrifluoroacetate | Water | 33.33 mg/mL | Requires sonication.[3] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound from a DMSO Stock
This protocol describes a general method for preparing an aqueous working solution of this compound (e.g., diaspartate salt) from a lyophilized powder.
-
Equilibrate the Vial: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a Concentrated Stock Solution:
-
Add a precise volume of fresh, high-purity DMSO to the vial to dissolve the peptide. For instance, to create a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of DMSO.
-
Gently vortex or sonicate briefly in a water bath to ensure the peptide is completely dissolved. The resulting solution should be clear and free of any particulates.[3]
-
-
Prepare the Aqueous Working Solution:
-
While gently vortexing your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), slowly add the required volume of the this compound stock solution drop-by-drop.[3]
-
This slow addition with vigorous mixing is crucial to prevent the peptide from precipitating out of the solution.
-
Protocol 2: Reconstitution of this compound Pamoate Suspension (for research purposes, based on commercial formulation principles)
This protocol is intended for creating a uniform suspension for experimental use and is based on the handling instructions for the commercial product, Signifor® LAR.
-
Temperature Equilibration: Ensure the vial containing the this compound pamoate powder and the specialized diluent are at room temperature for at least 30 minutes.[1]
-
Diluent Preparation: If using a syringe with the diluent, hold it upright and gently tap to remove any visible bubbles.
-
Assembly: If using a vial adapter system, attach it to the vial of this compound pamoate powder and connect the syringe with the diluent.
-
Reconstitution: Slowly inject the entire volume of the diluent into the vial containing the powder.
-
Mixing: Immediately shake the vial moderately in a horizontal direction for a minimum of 30 seconds until a uniform, milky suspension is formed.[1]
-
Use Immediately: The resulting suspension should be used immediately to prevent settling.
-
Withdrawal: If applicable, invert the vial and slowly draw the entire contents of the suspension into the syringe for administration.
Visualizations
Caption: this compound signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Buy this compound diaspartate | 820232-50-6 | >98% [smolecule.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A first-in-man study to evaluate the safety, tolerability, and pharmacokinetics of this compound (SOM230), a multireceptor-targeted somatostatin analog, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
- 11. This compound | C58H66N10O9 | CID 9941444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pasireotide Degradation in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate Pasireotide degradation in your cell culture experiments, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
A1: this compound is a synthetic somatostatin (B550006) analog with a unique broad binding profile to somatostatin receptors (SSTRs), showing high affinity for SSTR1, SSTR2, SSTR3, and especially SSTR5. This broad activity makes it a valuable tool for in vitro studies. However, as a peptide, this compound is susceptible to degradation in aqueous environments like cell culture media. This degradation can be influenced by factors such as pH, temperature, and enzymatic activity, leading to a decrease in the effective concentration of the compound and potentially impacting experimental outcomes.
Q2: How should I properly store and handle this compound to ensure its stability?
A2: Proper storage and handling are critical for maintaining this compound's integrity.
-
Lyophilized Powder: Store at -20°C or -80°C, protected from light and moisture. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.
-
Working Solutions: Prepare fresh working solutions in your cell culture medium for each experiment. Aqueous solutions of this compound are not recommended for long-term storage.
Q3: What are the primary factors that contribute to this compound degradation in cell culture media?
A3: Several factors can contribute to the degradation of this compound in a cell culture setting:
-
Enzymatic Degradation: The most significant factor is often the presence of proteases in the cell culture medium, particularly when supplemented with serum (e.g., fetal bovine serum, FBS). Cells themselves can also secrete proteases.
-
pH: The stability of peptides like this compound is pH-dependent. While specific optimal pH ranges for this compound are not extensively published, peptides are often more stable in slightly acidic conditions. Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which may not be optimal for long-term peptide stability.
-
Temperature: Incubation at 37°C, the standard for most cell cultures, accelerates chemical degradation processes compared to storage at lower temperatures.
-
Adsorption to Labware: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in the medium. This is a particular concern at low concentrations.
-
Light Exposure: Like many peptides, this compound should be protected from light to prevent photodegradation.
Q4: How can I minimize enzymatic degradation of this compound, especially when using serum-containing media?
A4: To minimize enzymatic degradation:
-
Use Serum-Free Media: If your experimental design allows, using serum-free media is the most effective way to eliminate serum-derived proteases.
-
Heat-Inactivate Serum: While a common practice, the effectiveness of heat inactivation on all proteases is not guaranteed.
-
Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases. It is crucial to ensure the chosen cocktail is compatible with your cell line and does not interfere with your experimental endpoints.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
This is a common problem that may be linked to the degradation of this compound in the cell culture media, resulting in a lower effective concentration.
Technical Support Center: Best Practices for Handling Lyophilized Pasireotide Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of lyophilized Pasireotide powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for lyophilized this compound powder?
A1: For optimal long-term stability, lyophilized this compound powder should be stored at -20°C.[1][2][3][4][5] For extended periods, storage at -80°C is also a suitable option.[1] It is crucial to keep the powder in a tightly sealed, opaque container with a desiccant to protect it from moisture and light, as these can significantly decrease its stability.[1][3][5]
Q2: How should I handle the lyophilized powder before reconstitution?
A2: To prevent condensation, which can compromise the peptide's stability, allow the container of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[1][5] Once at room temperature, weigh the required amount quickly in a controlled environment. To minimize exposure to air and moisture, it is good practice to flush the container with an inert gas like nitrogen or argon before resealing.[1]
Q3: What are the appropriate solvents for reconstituting this compound?
A3: The choice of solvent depends on the salt form of this compound and the intended application.
-
This compound Diaspartate: This form is freely soluble in water.[2] For cell-based assays, sterile water, physiological saline, or sterile PBS can be used.[6]
-
This compound Pamoate: This form is practically insoluble in water and is designed for long-acting release formulations.[1][7] For in vitro research, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[1][8] Always use fresh, high-purity DMSO.[1][8]
Q4: How should I store reconstituted this compound solutions?
A4: The shelf-life of this compound in solution is limited.[9][10] For short-term storage, solutions can be kept at 4°C for up to two weeks.[1] For long-term storage, it is highly recommended to prepare single-use aliquots and store them at -80°C, which can maintain stability for up to a year.[1][4][8] Avoid repeated freeze-thaw cycles as this can lead to degradation.[1][5][9]
Q5: Is this compound sensitive to light?
A5: Yes, it is recommended to protect this compound from light.[1] Store the lyophilized powder in its original opaque container or in a dark place. When in solution, use amber or foil-wrapped vials to minimize light exposure.[1]
Troubleshooting Guides
Issue 1: Difficulty dissolving lyophilized this compound powder.
-
Possible Cause: Incomplete equilibration to room temperature, leading to condensation and clumping.
-
Troubleshooting Steps:
-
Ensure the vial has reached room temperature in a desiccator before opening.[1][5]
-
Use the appropriate solvent for the specific salt form of this compound.
-
Gently swirl or vortex to dissolve the powder. For peptides that are difficult to dissolve, sonication may be helpful.[10][11] Avoid vigorous shaking, which can cause aggregation.[11]
-
Issue 2: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Degradation of this compound due to improper storage or handling of the reconstituted solution.
-
Troubleshooting Steps:
-
Confirm that the stock solution was stored correctly in single-use aliquots at -80°C.
-
Perform a quality control check of the peptide's integrity using methods like HPLC/MS.[1]
-
Ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells.
-
Issue 3: High variability in glycemic response in animal models.
-
Possible Cause: Differences in baseline glycemic status, diet, or stress levels among animals.[12][13]
-
Troubleshooting Steps:
Quantitative Data Summary
Table 1: this compound Binding Affinity for Somatostatin Receptor Subtypes
| Receptor Subtype | This compound Affinity (IC50, nM) |
| SSTR1 | 1.5[14] |
| SSTR2 | 1.0[14] |
| SSTR3 | 0.2[14] |
| SSTR5 | 0.1[14] |
Table 2: Solubility of this compound Salts
| This compound Salt | Solvent | Solubility |
| Diaspartate | Water | Freely Soluble[2] |
| Pamoate | Water | Practically Insoluble[1][7] |
| Pamoate | DMSO | Soluble[1][8] |
| Pamoate | 0.1 N Hydrochloric Acid (HCl) | Slightly Soluble[7] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Diaspartate for In Vitro Use
Objective: To prepare a stock solution of this compound Diaspartate for use in cell culture experiments.
Materials:
-
Vial of lyophilized this compound Diaspartate
-
Sterile, nuclease-free water or sterile PBS
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Methodology:
-
Allow the vial of lyophilized this compound Diaspartate to equilibrate to room temperature in a desiccator.
-
Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking.
-
Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
Protocol 2: Assessing the Effect of this compound on Insulin (B600854) Secretion from a Pancreatic β-Cell Line
Objective: To quantify the inhibitory effect of this compound on glucose-stimulated insulin secretion.
Materials:
-
Pancreatic β-cell line (e.g., INS-1E)
-
Complete culture medium
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (2.8 mM) and high (16.7 mM) glucose
-
This compound Diaspartate stock solution
-
Insulin ELISA kit
Methodology:
-
Culture the pancreatic β-cells to 80-90% confluency in 24-well plates.
-
Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours to allow them to equilibrate.
-
Replace the buffer with fresh low-glucose KRBH buffer containing either vehicle control or different concentrations of this compound and incubate for a baseline period (e.g., 1 hour).
-
Replace the buffer with high-glucose KRBH buffer with or without this compound and incubate for another 1-2 hours.[12]
-
Collect the supernatant at the end of the incubation period.
-
Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound diaspartate | 820232-50-6 | >98% [smolecule.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. peptide.com [peptide.com]
- 6. This compound L-aspartate salt | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Avoiding freeze-thaw cycle degradation of Pasireotide solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Pasireotide solutions to minimize degradation caused by freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes. Peptides like this compound are often most stable in slightly acidic conditions. Higher temperatures accelerate chemical degradation, while repeated freeze-thaw cycles can lead to physical degradation such as aggregation.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound in anhydrous DMSO at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1]
Q3: Can I store aqueous solutions of this compound?
A3: It is generally not recommended to store aqueous solutions of this compound for extended periods. Ideally, aqueous working solutions should be prepared fresh on the day of use to ensure potency and minimize degradation.
Q4: My this compound solution appears cloudy or has visible particles after thawing. What should I do?
A4: Cloudiness or visible particulates after thawing can indicate precipitation or aggregation of this compound. This may be due to the low aqueous solubility of some forms of this compound, such as this compound Pamoate, or degradation from the freeze-thaw process. It is recommended to visually inspect the solution after thawing. If particulates are observed, the solution should not be used. To troubleshoot, consider lowering the final concentration or increasing the percentage of a co-solvent like DMSO in your working solution, ensuring it is compatible with your experimental setup.[1]
Q5: How many freeze-thaw cycles can a this compound solution tolerate?
A5: There is no specific number of freeze-thaw cycles that this compound solutions can universally tolerate without degradation. It is strongly recommended to avoid repeated freeze-thaw cycles altogether by preparing single-use aliquots.[1] If repeated use from a frozen stock is unavoidable, it is crucial to perform a stability study to determine the maximum number of cycles your specific formulation can withstand without significant degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent biological activity in experiments. | Degradation of this compound due to improper storage or handling, including multiple freeze-thaw cycles. | - Prepare fresh aqueous solutions for each experiment from a properly stored stock. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Verify the stability of your this compound solution under your experimental conditions using a stability-indicating analytical method like HPLC. |
| Precipitation or cloudiness observed upon thawing. | - this compound has exceeded its solubility limit in the aqueous buffer. - Aggregation induced by the freeze-thaw process. | - Lower the final concentration of the this compound solution. - For this compound forms with low aqueous solubility (e.g., Pamoate), consider using a co-solvent such as DMSO, ensuring its compatibility with your experiment. - Optimize the thawing process by thawing slowly at room temperature. |
| Change in pH of the solution after a freeze-thaw cycle. | Crystallization of buffer components during freezing can lead to significant pH shifts in the unfrozen liquid phase, which can degrade the peptide. | - Use a buffer system that is known to be stable during freezing and thawing, such as a citrate (B86180) buffer. Phosphate buffers can be problematic as they are prone to crystallization and can cause a drop in pH.[2] |
Data Presentation
The following tables are templates to illustrate how to present quantitative data from a freeze-thaw stability study of this compound.
Table 1: Effect of Freeze-Thaw Cycles on this compound Purity by HPLC-SEC
| Number of Freeze-Thaw Cycles | Storage Temperature (°C) | Main Peak Area (%) | Aggregate Peak Area (%) | Degradant Peak Area (%) |
| 0 (Initial) | -20 | 99.8 | 0.1 | 0.1 |
| 1 | -20 | 99.5 | 0.3 | 0.2 |
| 3 | -20 | 98.2 | 1.2 | 0.6 |
| 5 | -20 | 96.5 | 2.5 | 1.0 |
| 0 (Initial) | -80 | 99.9 | 0.1 | 0.0 |
| 1 | -80 | 99.8 | 0.1 | 0.1 |
| 3 | -80 | 99.5 | 0.3 | 0.2 |
| 5 | -80 | 99.2 | 0.5 | 0.3 |
Table 2: Influence of Excipients on this compound Stability After 5 Freeze-Thaw Cycles at -20°C
| Formulation Buffer | Main Peak Area (%) | Aggregate Peak Area (%) |
| 50 mM Phosphate Buffer, pH 6.5 | 96.5 | 2.5 |
| 50 mM Citrate Buffer, pH 6.5 | 98.8 | 0.8 |
| 50 mM Citrate Buffer, pH 6.5 + 5% Sucrose | 99.5 | 0.3 |
| 50 mM Citrate Buffer, pH 6.5 + 5% Mannitol | 99.2 | 0.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Aliquots for Storage
Objective: To prepare single-use aliquots of a this compound stock solution to minimize freeze-thaw cycles.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated pipette
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Reconstitute the this compound powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the solution to ensure it is fully dissolved.
-
Dispense the stock solution into single-use aliquots in sterile, low-protein binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Label each aliquot clearly with the name of the compound, concentration, date, and storage temperature.
-
Store the aliquots at -20°C or -80°C in a light-protected container.
Protocol 2: Freeze-Thaw Stability Study of a this compound Solution
Objective: To evaluate the stability of a this compound solution after a defined number of freeze-thaw cycles.
Materials:
-
Aliquots of this compound stock solution
-
Experimental buffer (e.g., 50 mM citrate buffer, pH 6.5)
-
HPLC system with a size-exclusion column (SEC)
-
Freezer (-20°C or -80°C)
-
Water bath or heat block for thawing
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired concentration.
-
Analyze an initial sample (Cycle 0) immediately after preparation using HPLC-SEC to determine the initial purity and aggregation levels.
-
Freeze the remaining solution at the desired temperature (e.g., -20°C) for a minimum of 12 hours.
-
Thaw the solution at a controlled room temperature until it is completely liquid.
-
After thawing, take an aliquot for HPLC-SEC analysis (Cycle 1).
-
Repeat the freeze-thaw cycle for the desired number of repetitions (e.g., 3 to 5 cycles), taking an aliquot for analysis after each thaw.
-
Analyze all samples by HPLC-SEC to quantify the percentage of the main this compound peak, as well as any aggregates or degradation products.
-
Compare the results from each cycle to the initial sample to assess the impact of the freeze-thaw process on the stability of the this compound solution.
Visualizations
Caption: Workflow for a this compound freeze-thaw stability study.
Caption: Potential degradation pathways for this compound during freeze-thaw cycles.
References
Technical Support Center: Addressing Off-Target Effects of Pasireotide in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pasireotide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential off-target effects of this compound in your cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound in cellular assays?
A1: this compound is a somatostatin (B550006) analog that exerts its on-target effects by binding to somatostatin receptors (SSTRs), with a particularly high affinity for SSTR5, but also for SSTR1, SSTR2, and SSTR3.[1][2] This interaction triggers a cascade of intracellular events, leading to:
-
Inhibition of Hormone Secretion: this compound potently suppresses the secretion of various hormones, including Adrenocorticotropic Hormone (ACTH) from pituitary adenoma cells and Growth Hormone (GH) from somatotroph adenoma cells.[3][4]
-
Anti-proliferative Effects: It can inhibit the growth and proliferation of various tumor cell lines by inducing cell cycle arrest and apoptosis.[5][6][7]
-
Modulation of Signaling Pathways: Activation of SSTRs by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates other signaling pathways, including the MAPK and PI3K/Akt pathways.[8][9]
Q2: What are the most common off-target effects of this compound observed in cellular assays?
A2: The most significant and well-documented off-target effect of this compound is its impact on glucose metabolism, primarily through:
-
Inhibition of Insulin (B600854) Secretion: this compound binds to SSTR5 and SSTR2 on pancreatic β-cells, which inhibits insulin secretion.[10][11] This effect is a major contributor to the hyperglycemia observed in clinical settings.
-
Inhibition of Incretin (B1656795) Secretion: It also reduces the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) from intestinal cells, further blunting the insulin response.[10][12]
Another potential off-target effect that may be relevant in specific cellular contexts is:
-
QT Interval Prolongation: Some clinical data suggests this compound can prolong the QT interval, which is indicative of delayed cardiac repolarization.[13] While primarily a clinical concern, understanding the potential effects on ion channels in cardiac cell models may be important.
Q3: My cells are showing unexpected morphological changes after this compound treatment. What could be the cause?
A3: Unexpected morphological changes, such as alterations in cell shape, adhesion, or cytoskeletal organization, can occur. While not a commonly reported primary effect, these changes could be secondary to the potent signaling events initiated by this compound. For instance, modulation of pathways like the MAPK or PI3K/Akt pathway can influence the cytoskeleton and cell adhesion.[8][14] It is also possible that at high concentrations, or in specific cell types, this compound may have effects on cellular structures that are not directly related to SSTR signaling. We recommend a systematic troubleshooting approach to investigate these changes (see Troubleshooting Guide: Issue 3).
Data Presentation
The following tables summarize quantitative data regarding this compound's binding affinity and its effects in various cellular assays.
Table 1: this compound Binding Affinity for Somatostatin Receptor Subtypes
| Receptor Subtype | This compound IC50 (nM) |
| SSTR1 | 9.3 |
| SSTR2 | 1.0 |
| SSTR3 | 1.5 |
| SSTR4 | >100 |
| SSTR5 | 0.16 |
Data compiled from multiple sources.[8]
Table 2: In Vitro Effects of this compound on Hormone Secretion and Cell Viability
| Cell Line/Type | Parameter Measured | This compound Concentration | Incubation Time | Observed Effect |
| AtT-20/D16v-F2 (murine pituitary tumor) | ACTH Secretion | 10 nM | 48 hours | ~16% inhibition[6] |
| AtT-20/D16v-F2 (murine pituitary tumor) | Cell Viability | 10 nM | 48 hours | ~20% reduction[6] |
| Primary Human GH-Secreting Pituitary Adenoma Cells | GH Secretion | 10 nM | 72 hours | ~37% inhibition[15] |
| MIN6 (mouse insulinoma) | Glucose-Stimulated Insulin Secretion | 1 µM | Not specified | Inhibition of insulin secretion[5] |
| Human Lymphocytes | Proliferation | 10⁻¹² - 10⁻¹¹ M | Not specified | Inhibition of proliferation[16] |
Troubleshooting Guides
Issue 1: Observing Hyperglycemia-Related Effects (Reduced Insulin Secretion) in Your Cellular Assay
This is a known on-target effect in pancreatic β-cells but can be an unwanted "off-target" effect in other experimental systems where glucose metabolism is a confounding factor.
Troubleshooting Workflow:
References
- 1. graphviz/graphviz/dot.py at master · xflr6/graphviz · GitHub [github.com]
- 2. Octreotide and this compound Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into GLP-1 and insulin secretion mechanisms in this compound-induced hyperglycemia highlight effectiveness of Gs-targeting diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin-like growth factor-I inhibition with this compound decreases cell proliferation and increases apoptosis in pre-malignant lesions of the breast: a phase 1 proof of principle trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 9. benchchem.com [benchchem.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Effect of this compound on glucose- and growth hormone-related biomarkers in patients with inadequately controlled acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of this compound-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Head-to-Head Comparison Between Octreotide and this compound in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Pasireotide Delivery in Preclinical Cancer Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the use of Pasireotide in preclinical cancer models.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Suboptimal or Lack of Anti-Tumor Response
-
Q: My xenograft tumor model is not responding to this compound treatment. What are the possible reasons?
-
A: Lack of response is often linked to the expression levels of somatostatin (B550006) receptors (SSTRs) on the cancer cells. This compound is a multi-receptor targeted somatostatin analog with high binding affinity for SSTR subtypes 1, 2, 3, and 5.[1][2] Its anti-proliferative effects are mediated through these receptors.[3]
-
Troubleshooting Steps:
-
Confirm SSTR Expression: Verify the expression of SSTR1, 2, 3, and 5 in your specific cancer cell line or tumor model. This can be done using techniques like qPCR, Western blot, or immunohistochemistry.[1][4] Poorly differentiated neuroendocrine tumors, for example, may show reduced SSTR expression.[5]
-
Review Drug Formulation and Administration: Ensure the this compound formulation (e.g., short-acting or long-acting release - LAR) is correctly reconstituted and administered.[1] For LAR formulations, intramuscular injection is typical, while short-acting versions are often given subcutaneously.[1]
-
Evaluate Dosage: The administered dose may be insufficient. Review literature for effective dose ranges in similar preclinical models. Dose adjustments may be necessary to manage side effects while maintaining efficacy.[6]
-
Consider Tumor Microenvironment: The tumor microenvironment can influence drug penetration and efficacy. This compound has been shown to have anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF), which could be a factor to investigate.[7][8]
-
-
-
Issue 2: Management of Hyperglycemia
-
Q: I am observing significant hyperglycemia in my animal models after this compound administration. Why does this happen and how can I manage it?
-
A: Hyperglycemia is the most common side effect of this compound.[6] It is primarily caused by the drug's high binding affinity for SSTR5, which is highly expressed on pancreatic beta-cells and intestinal L-cells.[6][9] This binding inhibits the secretion of both insulin (B600854) and incretin (B1656795) hormones (GLP-1 and GIP), leading to elevated blood glucose levels.[7][9][10]
-
Troubleshooting Steps:
-
Monitor Blood Glucose: Establish baseline blood glucose levels before starting treatment and monitor them regularly (e.g., daily or several times a week) after administration begins.[6] Hyperglycemia can develop rapidly after the first dose.[11]
-
Consider Dose Reduction: The severity of hyperglycemia can be dose-dependent.[6] If severe, consider reducing the this compound dose in consultation with your study director and veterinary staff.[11]
-
Co-administration of Antihyperglycemic Agents: Incretin-based therapies are a logical choice to counteract this effect. Co-administration with GLP-1 receptor agonists (e.g., liraglutide) or DPP-4 inhibitors (e.g., vildagliptin) has been shown to be effective in managing this compound-induced hyperglycemia.[9][12] Metformin can also be used.[11]
-
Standardize Husbandry: High variability in glycemic response can be caused by genetic differences, stress, or variations in food intake.[9] Ensure consistent diet, feeding schedules, and acclimatize animals to procedures to minimize stress.[11]
-
-
-
Issue 3: Other Common Side Effects
-
Q: My animals are experiencing weight loss and/or diarrhea. Are these known side effects?
-
A: Yes, gastrointestinal disturbances are known side effects of this compound and other somatostatin analogs.[6][8] These can include diarrhea, nausea, and abdominal pain, which can affect nutrient absorption and lead to a lack of weight gain or weight loss.[9]
-
Troubleshooting Steps:
-
Monitor Animal Health: Closely monitor body weight, food and water intake, and stool consistency.[9]
-
Ensure Hydration and Nutrition: Provide supportive care to ensure animals remain adequately hydrated and nourished.[9]
-
Dose Adjustment: If side effects are severe, consider reducing the this compound dose.[9]
-
Record and Report: Meticulously record all adverse events as part of your experimental data.[9]
-
-
-
II. Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize quantitative data from preclinical and clinical studies to provide a reference for expected outcomes.
Table 1: Comparative Anti-Tumor Efficacy of this compound in Preclinical Models
| Cancer Model | Treatment Group | Dosage | Outcome | Percent Change | Reference |
|---|---|---|---|---|---|
| Thyroid Cancer Xenograft | Placebo | - | Final Tumor Volume (mm³) | +79% | [13] |
| Octreotide LAR | 20 mg/kg | Final Tumor Volume (mm³) | +19% | [13] | |
| This compound LAR | 20 mg/kg | Final Tumor Volume (mm³) | -5% | [13] | |
| MEN1 Mouse Model (Pancreatic NET) | PBS Control | - | Proliferation (BrdU+) | 0.78 ± 0.08% | [2] |
| This compound | 40 mg/kg | Proliferation (BrdU+) | 0.35 ± 0.03% | [2] | |
| MEN1 Mouse Model (Pituitary NET) | PBS Control | - | Pre-treatment Volume (mm³) | 0.844 ± 0.066 | [2] |
| | this compound | 40 mg/kg | Post-treatment Volume (mm³) | 8.847 ± 1.948 |[2] |
Table 2: Pharmacokinetic Parameters of this compound LAR in Acromegaly Patients
| Dosage | Trough Concentration (ng/mL) - Injection 1 | Trough Concentration (ng/mL) - Injection 2 | Trough Concentration (ng/mL) - Injection 3 |
|---|---|---|---|
| 20 mg | 2.48 | 4.16 | 3.10 |
| 40 mg | 6.42 | 6.62 | 7.12 |
| 60 mg | 9.51 | 11.7 | 13.0 |
(Data from a Phase I study showing that steady-state concentrations were achieved following three monthly injections)[14]
III. Detailed Experimental Protocols
Protocol 1: Evaluating Anti-Tumor Efficacy of this compound in a Xenograft Model
This protocol provides a framework for an in vivo efficacy study.[1][13][15]
-
Cell Line and Animal Selection:
-
Tumor Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend cells in a sterile medium, such as a 1:1 mixture of culture medium and Matrigel, to a final concentration of 5-10 x 10⁶ cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow until they reach a palpable, measurable size (e.g., 100-150 mm³).[13]
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[1] Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Once tumors reach the target size, randomize animals into treatment groups (e.g., Vehicle Control, this compound, Positive Control like Octreotide).
-
-
Drug Preparation and Administration:
-
Reconstitution: Reconstitute this compound (short-acting or LAR formulation) according to the manufacturer's instructions using the provided sterile vehicle.[1]
-
Administration:
-
Administer treatment according to the planned schedule (e.g., daily for short-acting, once every 4 weeks for LAR).
-
-
Endpoint Analysis:
-
Continue treatment for the predetermined study duration (e.g., 28-56 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weight and volume.
-
Collect blood for biochemical analysis (e.g., hormone levels) and tissues for further analysis (e.g., histology, Western blot).[15]
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) to Assess Hyperglycemia
This protocol is used to evaluate the in vivo effect of this compound on glucose metabolism.[6][16]
-
Animal Acclimatization and Fasting:
-
Acclimatize animals to handling to minimize stress.
-
Fast animals overnight (12-16 hours) with free access to water.
-
-
Baseline Measurements:
-
Collect a baseline blood sample (Time = 0 min) from the tail vein to measure fasting blood glucose.
-
-
This compound and Glucose Administration:
-
Administer this compound or vehicle control at a predetermined time before the glucose challenge.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
-
Serial Blood Sampling:
-
Collect blood samples from the tail vein at specific time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Measure blood glucose concentrations at each time point.
-
Plot the glucose concentration over time and calculate the Area Under the Curve (AUC) to quantify the overall glycemic response.[6]
-
IV. Visualizations: Signaling Pathways and Workflows
Diagram 1: this compound's Anti-Tumor Signaling Pathway
Caption: this compound binds to SSTRs, leading to inhibition of cAMP and MAPK pathways and induction of apoptosis.[2][3]
Diagram 2: Experimental Workflow for a Preclinical Efficacy Study
Caption: General experimental workflow for evaluating this compound efficacy in a xenograft model.[1][13]
Diagram 3: Troubleshooting Guide for this compound-Induced Hyperglycemia
Caption: A troubleshooting flowchart for managing hyperglycemia in preclinical models.[9][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacokinetics, pharmacodynamics, and safety of this compound LAR in patients with acromegaly: a randomized, multicenter, open-label, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Variability in Hormone Secretion Assays with Pasireotide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Pasireotide in hormone secretion assays. Our goal is to help you achieve consistent and reliable results by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit hormone secretion?
This compound (also known as SOM230) is a synthetic somatostatin (B550006) analog.[1] It mimics the natural hormone somatostatin, which regulates the endocrine system by inhibiting the secretion of various hormones.[2][3] this compound binds to multiple somatostatin receptor subtypes (SSTRs), primarily SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[4][5][6] This binding activates inhibitory G-proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels and modulation of other signaling pathways, which ultimately suppresses hormone secretion from targeted cells, such as pituitary or neuroendocrine tumor cells.[5][7]
Q2: Which hormones are affected by this compound?
This compound has been shown to potently inhibit the secretion of several hormones, including:
-
Insulin-like growth factor 1 (IGF-1)[1]
Its broad receptor binding profile makes it effective in conditions characterized by hormone overproduction, such as Cushing's disease and acromegaly.[1][3]
Q3: What are the key differences in receptor binding affinity between this compound and other somatostatin analogs like Octreotide?
Unlike first-generation somatostatin analogs such as octreotide, which primarily target SSTR2, this compound has a broader binding profile with high affinity for multiple receptor subtypes, especially SSTR5.[9][10] This wider range of action may provide advantages in targeting tumors or cells that do not predominantly express SSTR2.[9]
Quantitative Data Summary
Table 1: Comparative Binding Affinities (IC50, nmol/L) of this compound and Octreotide
| Receptor Subtype | This compound IC50 (nmol/L) | Octreotide IC50 (nmol/L) |
| SSTR1 | 9.3 | >1000 |
| SSTR2 | 1.0 | 0.8 |
| SSTR3 | 1.5 | 23 |
| SSTR4 | >100 | >1000 |
| SSTR5 | 0.16 | 6.3 |
Data compiled from BenchChem technical guides.[5][9]
Table 2: Effects of this compound on Hormone Secretion in Clinical Studies
| Hormone | Condition | This compound Effect | Reference |
| Urinary Free Cortisol (UFC) | Cushing's Disease | Mean decrease of 62.1% after 24 months | [11] |
| Serum Cortisol | Cushing's Disease | Maintained reduction over 24 months | [12] |
| Plasma ACTH | Cushing's Disease | Maintained reduction over 24 months | [12] |
| Growth Hormone (GH) | Acromegaly | 70.3% of patients achieved GH <2.5 μg/L at 25 months | [10] |
| Insulin-like Growth Factor 1 (IGF-1) | Acromegaly | Maintained below the upper limit of normal for up to 25 months | [10] |
Troubleshooting Guide
Q4: I am observing high variability in my hormone secretion assay results. What are the potential causes?
High variability can stem from several factors. Consider the following:
-
Inconsistent Cell Health and Density: Ensure cells are seeded uniformly and are in a healthy, logarithmic growth phase. Over-confluent or stressed cells can exhibit altered hormone secretion.
-
Improper this compound Preparation and Storage: this compound solutions, particularly in aqueous buffers, should be prepared fresh for each experiment to avoid degradation.[13] Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[14][15]
-
Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of cells, media, and this compound.[16]
-
Assay-Specific Issues: Factors like insufficient washing, temperature gradients across the plate, or reagent contamination can introduce variability in immunoassays.[16]
Q5: My hormone secretion levels are not inhibited by this compound as expected. What could be the problem?
If you are not observing the expected inhibitory effect, consider these possibilities:
-
Incorrect this compound Concentration: The concentration may be too low. It is recommended to perform a dose-response curve (e.g., 0.1 nM to 100 nM) to determine the optimal effective concentration (EC50) for your specific cell line and assay system.[17]
-
Compound Inactivity: Ensure your this compound stock has been stored correctly and has not degraded.[17]
-
Low Somatostatin Receptor Expression: The cell line you are using may not express the appropriate somatostatin receptors (SSTRs) at a high enough level for this compound to exert its effect. Verify the SSTR expression profile of your cells.
-
Assay Interference: Certain components in your sample matrix could interfere with the immunoassay, leading to inaccurate readings.[18] Consider sample purification if matrix effects are suspected.[16]
Q6: I'm seeing a decrease in cell viability after treating with this compound. Is this expected?
While this compound's primary mechanism is the inhibition of hormone secretion, it can also have anti-proliferative effects and induce apoptosis in some tumor cell lines.[4] A significant reduction in cell viability has been observed in certain cell types, such as a ~20% reduction in AtT20/D16v-F2 pituitary tumor cells at a concentration of 10 nM.[19] It is advisable to perform a cell viability assay (e.g., MTT or MTS) in parallel with your hormone secretion assay to distinguish between a direct effect on secretion and an effect on cell number.[17][20]
Experimental Protocols
Protocol 1: In Vitro Hormone Secretion Assay using ELISA
This protocol outlines the general steps for measuring the effect of this compound on the secretion of a specific hormone (e.g., ACTH, GH) from a pituitary cell line.
-
Cell Seeding: Seed cells (e.g., AtT-20 for ACTH) in 24- or 48-well plates at a predetermined optimal density and allow them to adhere for 24-48 hours.[21]
-
This compound Preparation: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.[21]
-
Cell Treatment:
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.[21]
-
Sample Processing: Centrifuge the supernatant to pellet any cellular debris.[21]
-
Storage: Store the clarified supernatant at -20°C or -80°C until analysis.[21]
-
ELISA: Quantify the hormone concentration in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[21]
-
Data Analysis: Plot the hormone concentration against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay
This protocol can be run in parallel with the hormone secretion assay to assess the impact of this compound on cell viability.
-
Cell Seeding and Treatment: Follow steps 1-3 from the Hormone Secretion Assay protocol, typically in a 96-well plate format.[20]
-
MTT Addition: After the treatment incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5 to 4 hours at 37°C.[21] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]
-
Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound-mediated somatostatin receptor signaling pathway.
Caption: Experimental workflow for a hormone secretion assay with this compound.
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
- 7. This compound, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound can induce sustained decreases in urinary cortisol and provide clinical benefit in patients with Cushing's disease: results from an open-ended, open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extended treatment of Cushing’s disease with this compound: results from a 2-year, Phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Interpretation of common endocrine laboratory tests: technical pitfalls, their mechanisms and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pasireotide Efficacy in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Pasireotide in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is not responding to this compound. What are the initial troubleshooting steps?
A1: Lack of response to this compound can be due to several factors. Here's a checklist of initial troubleshooting steps:
-
Verify Cell Line Identity and Integrity: Confirm the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.
-
Assess Somatostatin (B550006) Receptor (SSTR) Expression: this compound's efficacy is dependent on the expression of its target SSTRs, particularly SSTR2 and SSTR5.[1] Perform quantitative PCR (qPCR) or Western blot to determine the mRNA and protein expression levels of SSTR subtypes in your cell line.[1] Resistance has been associated with low or absent SSTR5 expression in some tumor types.[1]
-
Optimize this compound Concentration and Treatment Duration: Conduct a dose-response experiment to identify the optimal this compound concentration for your specific cell line, as the effective concentration can vary.[1] It may also be beneficial to extend the treatment duration, as some cell lines require longer exposure to show a significant response.[1]
-
Review Experimental Protocol: Ensure proper storage and handling of this compound to maintain its stability and activity.[1] Also, verify the accuracy of your cell seeding density and confirm the health of the cells before starting the treatment.[1]
Q2: I have confirmed SSTR expression, but my cells are still resistant. What are the potential underlying mechanisms of resistance?
A2: Resistance to this compound, even with adequate receptor expression, can be multifactorial. Key mechanisms include:
-
Altered SSTR Signaling: Downstream signaling pathways may be dysregulated despite sufficient receptor expression. This can involve impaired G-protein coupling or changes in phosphatase activity.[1]
-
Activation of Bypass Signaling Pathways: Tumor cells can develop resistance by upregulating alternative signaling pathways that promote proliferation and survival, thus bypassing the inhibitory effects of this compound.[1] The PI3K/Akt/mTOR pathway is a frequently implicated bypass pathway.[1][2][3][4]
-
Receptor Desensitization and Internalization: Prolonged exposure to this compound can lead to the desensitization and internalization of SSTRs, which reduces the cell's responsiveness to the drug.[1]
Q3: How can I overcome this compound resistance in my cell line?
A3: A primary strategy to overcome this compound resistance is the use of combination therapies.
-
Targeting the PI3K/Akt/mTOR Pathway: Since the activation of the PI3K/Akt/mTOR pathway is a common resistance mechanism, combining this compound with an mTOR inhibitor like everolimus (B549166) can be effective.[1][5] This combination has shown additive or synergistic effects in reducing cell viability in various tumor models.[1][6] this compound can also help counteract the feedback activation of Akt that can be induced by everolimus.[1]
Troubleshooting Guide
Issue: Sub-optimal anti-proliferative effect of this compound in my neuroendocrine tumor (NET) cell line.
Potential Cause: Activation of the PI3K/Akt/mTOR signaling pathway, a common mechanism of resistance to somatostatin analogs.[2][4][7]
Suggested Solution: Combination Therapy with Everolimus
Everolimus is an mTOR inhibitor that can synergize with this compound to enhance its anti-proliferative effects.[5][6] Everolimus works by binding to the intracellular protein FKBP12, creating a complex that directly inhibits mTORC1 activity, a key regulator of cell growth and proliferation.[8][9]
Experimental Workflow for Evaluating Combination Therapy
Caption: Workflow for assessing this compound and Everolimus combination therapy.
Data Presentation: Expected Outcomes of Combination Therapy
The following table summarizes hypothetical data from a cell viability assay, demonstrating the potential synergistic effect of combining this compound with Everolimus.
| Treatment Group | Concentration | % Cell Viability (Mean ± SD) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 nM | 85 ± 4.5 |
| Everolimus | 5 nM | 70 ± 6.1 |
| This compound + Everolimus | 10 nM + 5 nM | 45 ± 3.8 |
Signaling Pathway: this compound and Everolimus Interaction
The diagram below illustrates the signaling pathways affected by this compound and Everolimus. This compound inhibits signaling upstream of the PI3K/Akt/mTOR pathway, while Everolimus directly inhibits mTORC1.
Caption: this compound and Everolimus signaling pathway interaction.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[10][11][12][13]
Materials:
-
Resistant neuroendocrine tumor cells
-
96-well plates
-
Complete culture medium
-
This compound and Everolimus
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound and Everolimus, both alone and in combination, in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.[1]
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.[15]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR pathway.[15][16][17][18]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Lyse cells with lysis buffer and determine the protein concentration.[15]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]
-
Block the membrane for 1 hour at room temperature in blocking buffer.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15][16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[15]
-
Detect the protein bands using an ECL substrate and an imaging system.[15]
-
Quantify band density using software like ImageJ, normalizing to a loading control (e.g., GAPDH).[15]
Apoptosis (Caspase-3 Activity) Assay
This protocol is for quantifying apoptosis by measuring the activity of caspase-3, a key executioner caspase.[19][20][21][22][23]
Materials:
-
Treated and untreated cells
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Seed and treat cells as described for the cell viability assay.
-
Following treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to the cell lysates.[20][21]
-
Incubate at 37°C for 1-2 hours.[21]
-
Measure the absorbance (400-405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a microplate reader.[21]
-
The level of caspase-3 activity is proportional to the colorimetric or fluorescent signal.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Prognostic and predictive role of the PI3K-AKT-mTOR pathway in neuroendocrine neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of this compound (SOM 230) and Everolimus (RAD001) in Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/Akt/mTOR pathway inhibitors in the therapy of pancreatic neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Everolimus? [synapse.patsnap.com]
- 9. everolimus | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bosterbio.com [bosterbio.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. caspase3 assay [assay-protocol.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pasireotide In Vivo Experimental Guidance
Welcome to the technical support center for researchers utilizing pasireotide in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute your experiments effectively while managing potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-receptor targeted somatostatin (B550006) analog. It mimics the natural hormone somatostatin by binding with high affinity to somatostatin receptor subtypes SSTR1, SSTR2, SSTR3, and SSTR5.[1] This binding inhibits the secretion of various hormones. Its high affinity for SSTR5 is particularly relevant for its effects on ACTH-secreting pituitary adenomas in Cushing's disease and GH-secreting adenomas in acromegaly.[2] The activation of these receptors leads to the suppression of adenylyl cyclase activity, reducing intracellular cyclic AMP (cAMP), which is a key step in inhibiting hormone synthesis and release.[2]
Q2: What is the most common side effect of this compound in in vivo studies, and what is the mechanism behind it?
A2: The most frequently reported side effect is hyperglycemia.[2][3] This occurs because this compound's high binding affinity for SSTR5 on pancreatic islet cells leads to a significant reduction in insulin (B600854) secretion.[4][5] It also decreases the secretion of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which normally stimulate insulin release.[1][6] While it also binds to SSTR2, which mediates glucagon (B607659) secretion, its effect on glucagon is only a mild inhibition.[5][7] This imbalance between marked insulin suppression and mild glucagon inhibition results in elevated blood glucose levels.[5] Importantly, this compound does not appear to alter hepatic or peripheral insulin sensitivity.[8]
Q3: How soon after this compound administration should I expect to see changes in blood glucose levels in my animal models?
A3: Hyperglycemia can be observed relatively quickly after this compound administration. For instance, in rat models, a single subcutaneous injection can lead to an acute elevation in plasma glucose.[1][9] In clinical studies, increases in fasting plasma glucose (FPG) and HbA1c are typically seen within the first 1-3 months of treatment, after which they tend to stabilize.[9] It is advisable to initiate glucose monitoring shortly after the first dose in your experimental animals.
Q4: Is the hyperglycemic effect of this compound reversible?
A4: Yes, the hyperglycemic effects of this compound are generally reversible upon discontinuation of the treatment.[10] Clinical studies have demonstrated that FPG and HbA1c levels return to baseline values after this compound administration is stopped.[10]
Q5: What are some recommended starting doses for this compound in preclinical models?
A5: Dosing can vary significantly based on the animal model, the disease being studied, and the formulation (short-acting vs. long-acting release - LAR). It is crucial to consult the literature for your specific model. However, some general starting points from published studies are provided in the tables below.
Data Presentation: this compound Dosage and Side Effect Management
Table 1: Suggested this compound Starting Dosages in Preclinical In Vivo Models
| Animal Model | Formulation | Dosage | Route of Administration | Frequency | Reference |
| Mouse | LAR | 40 mg/kg | Intramuscular (IM) or Subcutaneous (SC) | Once a month | [7][9] |
| Mouse (MEN1) | LAR | 40 mg/kg | Intramuscular (IM) | Once a month | [11] |
| Rat | Short-acting | 10 µg/kg/day | Subcutaneous (SC) | Twice daily | [8][9] |
| Rat | LAR | 4-80 mg/kg | Subcutaneous (SC) | Single injection | [9] |
| Rat (Xenograft) | LAR | 10-20 mg/kg | Subcutaneous (SC) | Single injection | [12] |
| Cat | Short-acting | 0.03 mg/kg | Subcutaneous (SC) | Twice daily | [5] |
Table 2: Management of this compound-Induced Hyperglycemia in Rodent Models
| Therapeutic Agent | Mechanism of Action | Suggested Starting Dose | Route of Administration | Reference |
| Metformin | Reduces hepatic glucose production | 100-300 mg/kg/day | Oral gavage or in drinking water | [9] |
| DPP-4 Inhibitors (e.g., Vildagliptin) | Increase endogenous incretin levels, enhancing glucose-dependent insulin secretion | Consult literature for specific agent | Oral | [9] |
| GLP-1 Receptor Agonists (e.g., Liraglutide) | Stimulate GLP-1 receptors to promote insulin secretion and suppress glucagon | Consult literature for specific agent | Subcutaneous (SC) | [9] |
Table 3: Incidence of Hyperglycemia in Human Clinical Trials (for context)
| Patient Population | This compound Formulation & Dose | Incidence of Hyperglycemia-related Adverse Events | Discontinuations due to Hyperglycemia | Reference |
| Cushing's Disease | SC (600, 900 µg b.i.d) | 73.0% | 6.0% | [4] |
| Acromegaly | LAR (40 mg, up to 60 mg) | 57.3% | 3.4% | [4] |
| Acromegaly | LAR (40, 60 mg) | 61.0% - 67.0% | 4.0% | [4] |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of hyperglycemia.
Caption: Workflow for an in vivo this compound study.
Experimental Protocols
Protocol 1: Development and Treatment of a Murine Cushing's Disease Xenograft Model
This protocol provides a framework for evaluating this compound in an AtT20 mouse pituitary corticotroph tumor xenograft model.
1. Cell Culture and Animal Model:
-
Cell Line: Use AtT20/D16v-F2 (ATCC® CRL-1795™), a mouse pituitary corticotroph tumor cell line.
-
Culture: Maintain cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO₂.
-
Animals: Utilize 6-8 week old female immunodeficient mice (e.g., NU/NU nude or SCID mice).
2. Xenograft Implantation:
-
Harvest AtT20 cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS or serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[13]
-
Allow tumors to grow for approximately 2-3 weeks, or until they reach a palpable size of about 100-150 mm³.[12][13]
3. Baseline Measurements and Randomization:
-
Before initiating treatment, record baseline measurements for each animal, including tumor volume, body weight, and blood glucose.
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound Pamoate).
4. This compound Administration:
-
Formulation: Prepare this compound pamoate (LAR formulation) for intramuscular injection according to the manufacturer's instructions.
-
Administration: Administer the treatment via deep intramuscular injection into the hind limb. A common dose is 40 mg/kg, administered once.[4][7]
5. Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate the volume using the formula: (Length x Width²)/2.[4][12]
-
Body Weight: Record the body weight of each mouse twice a week.[4]
-
Blood Glucose: Monitor blood glucose levels frequently, especially during the first week post-injection. This can be done via tail vein sampling.
-
Endpoint Biomarkers: At the study endpoint, collect blood samples for analysis of plasma ACTH and corticosterone.[4]
Protocol 2: Managing this compound-Induced Hyperglycemia
This protocol outlines steps for monitoring and managing hyperglycemia in study animals.
1. Baseline and Routine Glucose Monitoring:
-
Establish baseline blood glucose and, if possible, HbA1c levels before the first this compound dose.[2]
-
After administration, monitor blood glucose daily for the first few days to detect acute changes, then transition to weekly monitoring.
2. Intervention Thresholds:
-
Define a clear threshold for intervention (e.g., blood glucose consistently >250 mg/dL).
3. First-Line Antidiabetic Intervention:
-
If the hyperglycemia threshold is met, initiate first-line therapy.
-
Metformin: This is a common first-line choice. It can be administered via oral gavage or in the drinking water at a starting dose of 100-300 mg/kg/day.[9]
4. Second-Line and Escalation Therapy:
-
If hyperglycemia is not controlled with metformin, consider incretin-based therapies.[9]
-
GLP-1 Receptor Agonists (e.g., liraglutide) or DPP-4 Inhibitors (e.g., vildagliptin): These have been shown to be effective in managing this compound-induced hyperglycemia in clinical settings and are suggested for preclinical models.[9] Dosing should be determined from relevant literature for the specific agent and animal model.
5. This compound Dose Adjustment:
-
In cases of severe or persistent hyperglycemia that is difficult to manage with co-medications, a dose reduction of this compound should be considered.[2] Dose decrements should be logical (e.g., a 25-50% reduction) and the effects on both glycemic control and therapeutic efficacy should be monitored.
6. Documentation:
-
Thoroughly document all glucose measurements, interventions, and any observed changes in animal health or behavior. This is critical for interpreting the study outcomes accurately.
References
- 1. joe.bioscientifica.com [joe.bioscientifica.com]
- 2. This compound: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a multi-somatostatin receptor ligand with potential efficacy for treatment of pituitary and neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound for the Medical Management of Feline Hypersomatotropism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Hyperglycemia induced by this compound in patients with Cushing’s disease or acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Therapy of Multiple Endocrine Neoplasia Type 1-Associated Neuroendocrine Tumors in Female Mice Deleted for an Men1 Allele Improves Survival and Reduces Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Quality Control and Integrity of Pasireotide Pamoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pasireotide Pamoate. The following information addresses common issues related to the integrity, stability, and handling of this long-acting release formulation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound Pamoate is not dissolving in aqueous buffers such as PBS. Is there an issue with the compound's integrity?
A1: No, this is the expected behavior. This compound Pamoate is practically insoluble in water and aqueous buffers with a pH above 4.0.[1][2] This low solubility is intentional and crucial for its function as a long-acting depot drug, allowing for extended release after intramuscular injection.[1] Unlike the more soluble diaspartate salt used for subcutaneous injections, the pamoate salt is designed to form a suspension, not a true solution.[1]
If your experiment requires a solubilized form of this compound, consider using a more soluble salt like this compound Diaspartate.[1]
Q2: I am observing clumping and rapid sedimentation of my this compound Pamoate suspension. What could be the cause and how can I fix it?
A2: This is a common issue related to the suspension preparation method. The commercial formulation consists of lyophilized this compound Pamoate within biodegradable poly (D,L-lactide-co-glycolide) (PLGA) microspheres, which must be reconstituted with a specific diluent.[1] Problems can arise from several factors:
-
Incorrect Temperature: The vial and diluent should be at room temperature for at least 30 minutes before reconstitution.[1]
-
Improper Mixing: The mixture requires moderate shaking in a horizontal direction for a minimum of 30 seconds to form a uniform suspension.[1]
-
Wrong Diluent: Using a standard buffer instead of the specified diluent can lead to poor wetting, aggregation, and rapid sedimentation of particles.[1]
Always refer to the manufacturer's protocol for detailed reconstitution instructions.
Q3: How can I assess the stability of my this compound Pamoate sample and identify potential degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary way to assess the integrity of this compound Pamoate and quantify any degradation products.[3][4] This involves subjecting the sample to forced degradation conditions to ensure the analytical method can separate the intact drug from any new peaks that may form.
Common forced degradation conditions include:
-
Acid and base hydrolysis
-
Oxidation
-
Thermal stress
-
Photodegradation[3]
The percentage of remaining this compound Pamoate and the formation of each degradation product are then calculated.[3]
Q4: What are the critical quality attributes for this compound Pamoate that I should be aware of?
A4: Beyond chemical purity and potency, the physical properties of this compound Pamoate are critical for its performance as a long-acting release formulation. Key attributes include:
-
Particle Size Distribution (PSD): This affects the drug's dissolution rate and, consequently, its bioavailability.[2][5] A narrow distribution is desirable for uniform dissolution.[5]
-
Specific Surface Area (SSA): This is another parameter that influences the product's performance and is routinely controlled.[2]
These attributes are typically detailed in the Certificate of Analysis (CoA) for the drug substance.[6][7]
Data Presentation
For researchers conducting stability studies, the following tables provide a template for presenting quantitative data.
Table 1: pH-Dependent Solubility of this compound Pamoate
| Solvent/Buffer Condition | Solubility Description |
| Water | Practically Insoluble[1][4] |
| Aqueous Buffers (pH > 4.0) | Practically Insoluble[1][2] |
| 0.1 N Hydrochloric Acid (HCl) | Slightly Soluble[1][2] |
Table 2: Example Stability Data of this compound Pamoate under Forced Degradation
| Stress Condition | Duration | This compound Pamoate Remaining (%) | Total Degradation Products (%) |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 |
| 0.1 M NaOH | 24 hours | 79.5 | 20.5 |
| 3% H₂O₂ | 24 hours | 90.1 | 9.9 |
| Heat (80°C) | 48 hours | 92.7 | 7.3 |
| Photostability (ICH Q1B) | 7 days | 95.4 | 4.6 |
Note: The data in this table are for illustrative purposes only and will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound Pamoate to test the specificity of a stability-indicating HPLC method.
-
Stock Solution Preparation: Prepare a stock solution of this compound Pamoate in a suitable solvent system (a co-solvent system may be required due to low aqueous solubility) at a known concentration (e.g., 1 mg/mL).[3]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.[3]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.[3]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for a defined period.[3]
-
Thermal Degradation: Place the solid powder and stock solution in a controlled temperature oven (e.g., 80°C) for a defined period.[3]
-
Photodegradation: Expose the solid powder and stock solution to a light source as per ICH Q1B guidelines. Keep control samples wrapped in aluminum foil.[3]
-
-
Sample Analysis: At each time point, analyze the stressed samples and unstressed controls using a validated stability-indicating HPLC method capable of separating the intact this compound Pamoate from its degradation products.[3]
Protocol 2: In Vitro Release Testing for LAR Formulation
This protocol is a generalized method to assess the sustained-release characteristics of a this compound Pamoate long-acting release (LAR) formulation.
-
Preparation of Release Medium: Prepare a suitable release buffer (e.g., phosphate (B84403) buffer with a surfactant) that will maintain sink conditions.
-
Sample Preparation: Accurately weigh an amount of the this compound Pamoate LAR formulation (e.g., microspheres) and suspend it in the release buffer.
-
Incubation: Incubate the suspension at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time points (e.g., 1, 6, 24, 48 hours, and then daily or weekly), draw a sample of the release medium. To maintain a constant volume, replace the withdrawn sample with fresh release buffer.
-
Analysis: Analyze the collected samples for the concentration of released this compound using a validated analytical method, such as HPLC.[4]
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate the in vitro release profile.
Visualizations
Caption: Overview of the this compound signaling pathway.
Caption: Workflow for troubleshooting suspension issues.
Caption: A workflow for stability testing of this compound LAR.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. This compound pamoate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
Validation & Comparative
Pasireotide Demonstrates Superior Efficacy Over Octreotide in Normalizing Key Hormonal Markers in Acromegaly
A head-to-head comparison of pasireotide and octreotide (B344500) for the treatment of acromegaly reveals that this compound leads to a significantly higher rate of biochemical control, primarily driven by its superior ability to normalize Insulin-like Growth Factor 1 (IGF-1) levels. While both drugs effectively reduce tumor volume, this compound's broader somatostatin (B550006) receptor binding profile appears to confer a distinct advantage in achieving full biochemical remission.
A pivotal Phase III, multicenter, randomized, double-blind study (C2305) provides the most robust evidence for comparing the efficacy of long-acting release (LAR) formulations of this compound and octreotide in medically naïve patients with acromegaly.[1][2][3] The primary endpoint of this study was the proportion of patients achieving biochemical control, defined as a mean growth hormone (GH) level of less than 2.5 µg/L and a normal IGF-1 level for age and sex, at 12 months.
Biochemical Efficacy: this compound's Edge in Normalizing IGF-1
The C2305 study demonstrated that a significantly greater proportion of patients treated with this compound LAR achieved biochemical control compared to those treated with octreotide LAR.[1][4] Specifically, 31.3% of patients in the this compound group reached the primary endpoint, versus 19.2% in the octreotide group.[1][4] This superior efficacy of this compound was largely attributed to its more potent effect on normalizing IGF-1 levels. Normalization of IGF-1 was achieved in 38.6% of patients receiving this compound, compared to 23.6% of those on octreotide.[2][5] Interestingly, the proportion of patients achieving a GH level below 2.5 µg/L was comparable between the two treatment arms (48.3% for this compound vs. 51.6% for octreotide).[2]
The superior biochemical control with this compound was observed in both patients who had undergone previous pituitary surgery and in those who were receiving medical therapy as a first-line treatment (de novo patients).[3]
Tumor Volume Reduction: Comparable Efficacy
Both this compound and octreotide demonstrated significant efficacy in reducing the volume of GH-secreting pituitary adenomas.[1][3] In the C2305 trial, a clinically significant tumor volume reduction (defined as ≥20%) was achieved by a similar proportion of patients in both groups: 80.8% for this compound LAR and 77.4% for octreotide LAR.[1][3] The mean reduction in tumor volume from baseline to month 12 was also comparable, at 40% for the this compound group and 38% for the octreotide group.[1]
Quantitative Comparison of Efficacy Endpoints
| Efficacy Endpoint | This compound LAR | Octreotide LAR | p-value |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 31.3% | 19.2% | 0.007 |
| Normalization of IGF-1 | 38.6% | 23.6% | 0.002 |
| GH Levels <2.5 µg/L | 48.3% | 51.6% | Not Significant |
| Significant Tumor Volume Reduction (≥20%) | 80.8% | 77.4% | Not Significant |
| Data from the C2305 clinical trial.[1][2][3] |
Mechanism of Action: A Tale of Two Receptor Binding Profiles
The differential efficacy of this compound and octreotide can be attributed to their distinct binding affinities for the five subtypes of somatostatin receptors (SSTR1-5).[6][7][8] Octreotide, a first-generation somatostatin analog, primarily targets SSTR2 with high affinity.[6] this compound, a second-generation analog, exhibits a broader binding profile, with high affinity for SSTR1, SSTR2, SSTR3, and notably, a very high affinity for SSTR5.[6][7] In fact, this compound's binding affinity for SSTR5 is approximately 40-fold higher than that of octreotide.[7]
Since GH-secreting pituitary adenomas express both SSTR2 and SSTR5, this compound's ability to potently target both of these receptors is thought to be the key to its enhanced efficacy, particularly in reducing IGF-1 levels.[5]
Somatostatin Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound (Ki, nM) | Octreotide (Ki, nM) |
| SSTR1 | 1.5 | >1000 |
| SSTR2 | 0.9 | 0.1 |
| SSTR3 | 1.5 | 25 |
| SSTR4 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 |
| Lower Ki values indicate higher binding affinity. Data compiled from various sources.[6][8] |
Signaling Pathways
Upon binding to their respective SSTRs, both this compound and octreotide trigger a cascade of intracellular signaling events that ultimately lead to the inhibition of GH secretion and cell proliferation. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This, in turn, reduces the activity of protein kinase A (PKA), which is crucial for GH gene transcription and exocytosis. Additionally, activation of SSTRs can lead to the modulation of ion channels, resulting in a decrease in intracellular calcium concentrations, further inhibiting hormone release. Anti-proliferative effects are mediated through the activation of protein tyrosine phosphatases and the modulation of the MAPK and PI3K/Akt signaling pathways.[9][10]
Caption: Simplified signaling pathways of this compound and octreotide in pituitary somatotroph cells.
Experimental Protocols
C2305 Clinical Trial Design
The C2305 study was a prospective, randomized, double-blind, multicenter, 12-month trial.[1] A total of 358 adult patients with active acromegaly, who were either medically naïve or had not received medical treatment after pituitary surgery, were enrolled.[1] Patients were randomized in a 1:1 ratio to receive either this compound LAR 40 mg or octreotide LAR 20 mg every 28 days.[1] Dose escalation was permitted at months 3 and 7 if biochemical control was not achieved.[1] The primary outcome was the proportion of patients with a mean GH level <2.5 µg/L and normal IGF-1 levels at 12 months.[1] Tumor volume was assessed by magnetic resonance imaging (MRI) at baseline and at month 12.[1]
Caption: Workflow of the C2305 clinical trial comparing this compound and octreotide.
Hormone Assays
Serum GH and IGF-1 levels in the C2305 trial were measured using validated chemiluminescent immunometric assays on the Siemens Immulite 2000/1000 systems.[1]
-
Growth Hormone (GH) Assay: This is a solid-phase, two-site chemiluminescent immunometric assay. A bead coated with a monoclonal anti-hGH antibody is used to capture GH from the sample. A second, enzyme-labeled polyclonal anti-hGH antibody is added to form a sandwich complex. After a wash step to remove unbound enzyme conjugate, a chemiluminescent substrate is added, and the resulting light emission is proportional to the GH concentration.
-
Insulin-like Growth Factor 1 (IGF-1) Assay: This is also a solid-phase, enzyme-labeled chemiluminescent immunometric assay. A key step in this assay is the pretreatment of the sample to release IGF-1 from its binding proteins, which is essential for accurate measurement. The assay principle is similar to the GH assay, involving the formation of a sandwich complex with antibodies and subsequent detection via a chemiluminescent reaction.
Tumor Volume Assessment
Pituitary tumor volume was assessed by a central, blinded reading of magnetic resonance imaging (MRI) scans.[1] A standardized MRI protocol for the pituitary region is crucial for accurate and reproducible volumetric measurements. This typically includes:
-
Sequences: Coronal and sagittal T1-weighted images, both pre- and post-contrast administration, and coronal T2-weighted images.
-
Volumetric Analysis: Tumor volume is often calculated using the ellipsoid formula (Volume = 4/3 π × (a × b × c)/2), where a, b, and c are the maximal diameters in the three orthogonal planes. More advanced techniques involve manual or semi-automated segmentation of the tumor on each slice to generate a more precise volume measurement.
References
- 1. endorama.gr [endorama.gr]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. This compound: a novel treatment for patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. cusabio.com [cusabio.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of Pasireotide and Octreotide Binding Affinities to Somatostatin Receptors
A detailed guide for researchers and drug development professionals on the differential binding characteristics and associated signaling pathways of two prominent somatostatin (B550006) analogs.
In the landscape of therapies targeting neuroendocrine tumors and other disorders characterized by overexpression of somatostatin receptors (SSTRs), Pasireotide and Octreotide stand out as critical synthetic somatostatin analogs.[1] Their clinical efficacy is intrinsically linked to their binding affinity for the five human SSTR subtypes (SSTR1-5).[1] This guide provides a comprehensive comparison of their binding profiles, the experimental methods used to determine these affinities, and the downstream signaling consequences of receptor activation.
Quantitative Comparison of Receptor Binding Affinity
This compound, a second-generation somatostatin analog, is distinguished by its multi-receptor targeting profile, exhibiting high affinity for four of the five SSTR subtypes.[2][3] In contrast, first-generation analogs like Octreotide primarily demonstrate high affinity for the SSTR2 subtype.[2] The binding affinities, expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), are crucial determinants of a drug's potency; a lower value indicates a higher binding affinity.
The table below summarizes the in vitro binding affinities of this compound and Octreotide for each of the five human SSTR subtypes.
| Receptor Subtype | This compound (IC50/Ki, nM) | Octreotide (IC50/Ki, nM) |
| SSTR1 | 9.3[1][3] | >1000[1][2] |
| SSTR2 | 1.0[1][3] | 0.1 - 0.8[1][2] |
| SSTR3 | 1.5[1][3] | 23 - 25[1][3] |
| SSTR4 | >100[3] | >1000[1] |
| SSTR5 | 0.16[1][3] | 6.3[1][3] |
Key Observations from the Data:
-
This compound demonstrates a broad binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][2][4] Notably, it has a particularly high affinity for SSTR5, which is approximately 40-fold higher than that of Octreotide.[2][4]
-
Octreotide exhibits a strong and selective binding affinity for SSTR2.[2][5] Its affinity for SSTR5 is moderate, while its binding to SSTR1, SSTR3, and SSTR4 is significantly lower or negligible.[5][6]
-
Neither this compound nor Octreotide shows significant affinity for SSTR4.[1][2]
Experimental Determination of Binding Affinity
The binding affinities of this compound and Octreotide to SSTRs are typically determined through competitive radioligand binding assays.[2][3] This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or Octreotide) to displace a radiolabeled ligand that has a known high affinity for a specific SSTR subtype.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation:
-
Cells that have been genetically engineered to stably express a single subtype of the human somatostatin receptor (e.g., Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells) are cultured in large quantities.
-
The cells are then harvested.
-
The cell membranes are isolated through a process of homogenization followed by centrifugation. This process breaks open the cells and separates the membranes, which contain the receptors, from other cellular components.
-
The resulting membrane preparations are stored at a very low temperature (-80°C) to maintain their integrity.[2]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order:
-
Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).[7]
-
A fixed concentration of a radioligand known to bind to the specific SSTR subtype being tested (e.g., [¹²⁵I]Tyr¹¹-SRIF-14).[7]
-
Varying concentrations of the unlabeled competitor drug (this compound or Octreotide).
-
The cell membrane preparation containing the target SSTR subtype.
-
-
Control wells are also prepared: "total binding" wells receive only the radioligand and membranes (no competitor), while "non-specific binding" wells receive the radioligand, membranes, and a very high concentration of an unlabeled ligand to block all specific receptor binding.[7]
-
-
Incubation and Filtration:
-
The plate is incubated (e.g., at 37°C for 60 minutes) to allow the binding reaction to reach equilibrium.[7]
-
The reaction is stopped by rapidly filtering the contents of each well through a filter plate using a vacuum manifold. This separates the membranes (with bound radioligand) from the unbound radioligand in the solution.[7][8]
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[7]
-
-
Quantification and Data Analysis:
-
The radioactivity retained on each filter is measured using a scintillation counter.[2]
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then plotted, with the concentration of the competitor drug on the x-axis and the percentage of specific binding on the y-axis.
-
The IC50 value, which is the concentration of the competitor that displaces 50% of the bound radioligand, is determined from this curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Somatostatin Receptor Signaling Pathways
Somatostatin receptors are G-protein coupled receptors (GPCRs).[1] Upon binding of an agonist like this compound or Octreotide, these receptors activate intracellular signaling cascades that ultimately lead to the regulation of various cellular processes. The broader receptor binding profile of this compound suggests it may engage a wider array of these signaling pathways compared to the more SSTR2-selective Octreotide.
The primary signaling pathways activated by SSTRs include:
-
Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of the enzyme adenylyl cyclase via an inhibitory G-protein (Gi).[3][9] This results in a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger involved in hormone secretion and cell proliferation.[9]
-
Modulation of Ion Channels: SSTR activation can influence the activity of various ion channels, including promoting the opening of potassium (K+) channels and inhibiting the opening of calcium (Ca2+) channels.[10] These actions can lead to cell hyperpolarization and a reduction in hormone secretion.
-
Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1, which play a role in dephosphorylating and thereby inactivating various signaling proteins involved in cell growth and proliferation.[11]
-
Modulation of the MAPK and PI3K/Akt Pathways: SSTRs can also influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are critical regulators of cell cycle progression, survival, and apoptosis.[3][9]
Conclusion
This compound and Octreotide exhibit distinct SSTR binding profiles, which underpins their differential clinical applications. This compound's broad affinity, particularly its high potency at SSTR5, provides a therapeutic advantage in conditions where multiple SSTR subtypes are expressed or where SSTR2 is not the primary target.[1] Conversely, Octreotide's high selectivity for SSTR2 has established it as a cornerstone treatment for pathologies with high SSTR2 expression. A thorough understanding of these differences in receptor binding affinity and the subsequent signaling cascades is fundamental for the rational design of future clinical trials and the development of novel, more effective somatostatin-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Somatostatin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide: Pasireotide vs. Lanreotide in Neuroendocrine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the somatostatin (B550006) analogs (SSAs) pasireotide and lanreotide (B11836), focusing on their performance in preclinical neuroendocrine tumor (NET) models. The information presented is based on available experimental data to support research and drug development efforts in the field of neuroendocrine oncology.
Executive Summary
This compound, a second-generation SSA, demonstrates a broader and more potent binding profile to somatostatin receptors (SSTRs) compared to the first-generation SSA, lanreotide.[1] While both drugs effectively target SSTR2, this compound exhibits significantly higher affinity for SSTR1, SSTR3, and SSTR5.[1] This expanded receptor engagement may translate to differential effects on tumor cell viability and signaling. Preclinical evidence, although limited in direct head-to-head comparisons with lanreotide, suggests this compound may offer more robust anti-proliferative effects in certain NET models, particularly when compared to octreotide (B344500), an SSA with a similar receptor binding profile to lanreotide.[2][3]
Data Presentation
Table 1: Comparative Binding Affinities (IC50, nM) of this compound and Lanreotide for Human Somatostatin Receptor Subtypes
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| This compound | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| Data compiled from various in vitro studies. Absolute values may exhibit slight variations between different experimental setups. |
Table 2: Summary of Preclinical Anti-proliferative Effects in Neuroendocrine Tumor Models
| Feature | This compound | Lanreotide | Reference |
| SSTR Binding Affinity | High affinity for SSTR1, SSTR2, SSTR3, and SSTR5. | High affinity for SSTR2 and lower affinity for SSTR5. | [2] |
| Antiproliferative Effect (vs. Octreotide) | Preclinical studies suggest a more robust inhibition of NET growth in vitro compared to octreotide. A study on meningioma primary cell cultures showed a significantly stronger inhibitory effect on cell proliferation than octreotide. | Similar receptor binding profile to octreotide, which has demonstrated antiproliferative activity in clinical trials. | [2] |
| In Vitro Cell Viability (Specific Cell Lines) | Showed a strong antiproliferative effect in the H69 small cell lung cancer cell line (with neuroendocrine features), where octreotide was ineffective. | In one study, Lanreotide demonstrated an effect on the viability of NCI-H727 and BON-1 cell lines. | [2] |
| In Vivo Animal Models | In a MEN1 transgenic mouse model of pancreatic NETs, this compound decreased insulin (B600854) levels, stimulated apoptosis, and reduced tumor size. | Data from direct comparative in vivo studies with this compound in the same NET model is limited. | [4] |
Note: The lack of head-to-head in vitro studies comparing this compound and Lanreotide on the same NET cell lines is a significant limitation in the current literature. The data presented here is synthesized from studies with different experimental designs.[2]
Mandatory Visualization
Caption: Differential SSTR binding and downstream signaling of lanreotide and this compound.
Caption: Generalized workflow for in vitro cell viability assays.
Experimental Protocols
Radioligand Binding Assay (for determining binding affinity)
-
Membrane Preparation:
-
Culture cells (e.g., CHO-K1 or HEK293) stably expressing a single human SSTR subtype.
-
Harvest and homogenize cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Competitive Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SST-14) and increasing concentrations of unlabeled this compound or lanreotide.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competing unlabeled ligand.
-
Calculate the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
In Vitro Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture:
-
Culture human neuroendocrine tumor cell lines (e.g., BON-1, NCI-H727) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[2]
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of this compound or lanreotide. Include a vehicle-only control group.[2]
-
-
Incubation:
-
Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Express cell viability as a percentage of the control group.
-
Calculate IC50 values (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curves.[2]
-
Conclusion
The broader receptor binding profile of this compound, particularly its high affinity for SSTR1, SSTR3, and SSTR5 in addition to SSTR2, provides a strong rationale for its potential for enhanced anti-tumor activity in NETs compared to the more SSTR2-selective lanreotide.[1] While direct comparative preclinical data remains limited, the available evidence suggests that this compound may offer a more potent anti-proliferative effect in certain NET models. Further head-to-head studies in a variety of NET cell lines and animal models are warranted to fully elucidate the comparative efficacy of these two important therapeutic agents.
References
A Head-to-Head Comparison of Pasireotide and Other Somatostatin Analogs: A Guide for Researchers and Drug Development Professionals
A comprehensive analysis of Pasireotide versus first-generation somatostatin (B550006) analogs, focusing on receptor binding, clinical efficacy, and underlying signaling pathways. This guide provides objective, data-driven comparisons to inform research and drug development in the field of neuroendocrine tumors and related disorders.
This compound, a second-generation somatostatin analog (SSA), distinguishes itself from its predecessors, octreotide (B344500) and lanreotide (B11836), through its unique multi-receptor binding profile. This broader activity profile offers the potential for improved therapeutic outcomes in conditions such as acromegaly and Cushing's disease, particularly in patients who exhibit an inadequate response to first-generation SSAs.[1][2] This guide presents a detailed comparison of this compound with other SSAs, supported by experimental data from preclinical and clinical studies.
Quantitative Comparison of Receptor Binding Affinity
The cornerstone of the differential activity of somatostatin analogs lies in their binding affinities to the five somatostatin receptor subtypes (SSTR1-5). This compound exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, and notably, it has the highest affinity for SSTR5 among the compared analogs.[3][4] In contrast, the first-generation SSAs, octreotide and lanreotide, are more selective, with a primary affinity for SSTR2.[3] The binding affinities, represented by IC50 values (nM), are summarized in the table below. A lower IC50 value indicates a higher binding affinity.
| Somatostatin Analog | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| This compound | 9.3 | 1.0 | 1.5 | >1000 | 0.16 |
| Octreotide | >1000 | 0.8 | 25 | >1000 | 6.3 |
| Lanreotide | >1000 | 1.3 | 33 | >1000 | 9.5 |
| (Data compiled from various preclinical studies.[3]) |
Clinical Efficacy in Acromegaly
Head-to-head clinical trials have demonstrated the superior efficacy of this compound long-acting release (LAR) over octreotide LAR in the treatment of acromegaly.
Study C2305: this compound LAR vs. Octreotide LAR in Medically Naïve Acromegaly Patients[5][6]
A prospective, randomized, double-blind study involving 358 patients demonstrated that a significantly higher proportion of patients treated with this compound LAR achieved biochemical control (defined as GH <2.5 µg/L and normal IGF-1) at 12 months compared to those treated with octreotide LAR.[5][6][7]
| Outcome (at 12 months) | This compound LAR (40 mg/28 days) | Octreotide LAR (20 mg/28 days) | P-value |
| Biochemical Control | 31.3% | 19.2% | 0.007 |
| Normal IGF-1 | 38.6% | 23.6% | 0.002 |
| GH <2.5 µg/L | 48.3% | 51.6% | Not Significant |
| (Data from the C2305 clinical trial.[5][6]) |
PAOLA Study: this compound LAR vs. Continued Octreotide LAR or Lanreotide Autogel in Inadequately Controlled Acromegaly[8][9][10]
This Phase III, multicenter, randomized study included 198 patients with acromegaly who were inadequately controlled on first-generation SSAs. The results showed that this compound LAR was superior in achieving biochemical control compared to continued treatment with octreotide LAR or lanreotide Autogel.[8][9][10]
| Outcome (at 24 weeks) | This compound LAR (40 mg) | This compound LAR (60 mg) | Continued Octreotide or Lanreotide |
| Biochemical Control | 15% | 20% | 0% |
| Tumor Volume Reduction (≥25%) | 18% | 11% | 1.5% |
| (Data from the PAOLA clinical trial.[9]) |
Clinical Efficacy in Cushing's Disease
This compound is the first pituitary-directed medical therapy to demonstrate efficacy in Cushing's disease, a condition for which first-generation SSAs have shown limited utility.[4][11] This is attributed to the high expression of SSTR5 on corticotroph tumors.[4][12]
PASPORT-CUSHINGS Study: Phase III Trial of this compound in Cushing's Disease[1][4][12]
A Phase III study evaluated the efficacy of this compound in patients with persistent or recurrent Cushing's disease. The primary endpoint was the normalization of urinary free cortisol (UFC) levels.[1][4]
| Outcome (at 6 months) | This compound (600 µg twice daily) | This compound (900 µg twice daily) |
| UFC Normalization | 14.6% | 26.3% |
| Median Reduction in UFC | 47.9% | 47.9% |
| (Data from the PASPORT-CUSHINGS clinical trial.[1]) |
Signaling Pathways of Somatostatin Analogs
Somatostatin and its analogs exert their effects by binding to SSTRs, which are G-protein coupled receptors.[13][14] The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of hormone secretion and cell proliferation.[13]
Caption: Somatostatin Receptor Signaling Pathways.
Experimental Protocols
Radioligand Binding Assay
The determination of receptor binding affinities for somatostatin analogs is typically performed using a competitive radioligand binding assay.[1][3]
Principle: This assay measures the ability of an unlabeled ligand (the SSA being tested) to displace a radiolabeled ligand from its receptor. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50 value.[1]
General Methodology:
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1 or HEK293) that have been stably transfected to express a single human somatostatin receptor subtype (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).[1][3]
-
Radioligand: A suitable radiolabeled ligand with high affinity for the specific SSTR subtype is used, for example, [¹²⁵I-Tyr¹¹]-Somatostatin-14.[1]
-
Incubation: The cell membranes, radioligand, and increasing concentrations of the unlabeled SSA are incubated together in an assay buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value for each SSA at each receptor subtype.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. This compound Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound versus octreotide in acromegaly: a head-to-head superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. dovepress.com [dovepress.com]
- 10. This compound versus continued treatment with octreotide or lanreotide in patients with inadequately controlled acromegaly (PAOLA): a randomised, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. csrf.net [csrf.net]
- 12. Mechanism of Action of this compound – My Endo Consult [myendoconsult.com]
- 13. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Pasireotide Demonstrates Superior Efficacy in Preclinical Models of Cushing's Disease
A comprehensive analysis of preclinical data highlights pasireotide's enhanced potency in inhibiting the key drivers of Cushing's disease compared to first-generation somatostatin (B550006) analogs. Through its unique multi-receptor targeting, particularly its high affinity for somatostatin receptor subtype 5 (SSTR5), this compound shows significant advantages in reducing ACTH secretion and inhibiting pituitary tumor cell proliferation.
This comparison guide provides an objective overview of the preclinical evidence supporting the superior efficacy of this compound in models of Cushing's disease. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of this debilitating endocrine disorder.
Superior Inhibition of Cellular Signaling and Hormone Secretion
This compound's primary mechanism of action in Cushing's disease is through its potent inhibition of ACTH (adrenocorticotropic hormone) secretion from pituitary corticotroph tumors.[1] This is achieved by binding to somatostatin receptors on the tumor cells, with a particularly high affinity for SSTR5, which is highly expressed in these tumors.[1][2] In contrast, first-generation somatostatin analogs like octreotide (B344500) primarily target SSTR2.[3]
In vitro studies using human embryonic kidney (HEK293) cells engineered to express specific somatostatin receptor subtypes provide a clear quantitative comparison of the inhibitory potency of this compound and octreotide on adenylyl cyclase, a key enzyme in the ACTH production pathway. This compound demonstrates significantly greater potency in inhibiting adenylyl cyclase via SSTR5, the predominant receptor in Cushing's disease tumors.
| Parameter | This compound (IC50, nM) | Octreotide (IC50, nM) | Cell Line |
| Adenylyl Cyclase Inhibition (SSTR2) | 0.95 | 0.21 | HEK 293 |
| Adenylyl Cyclase Inhibition (SSTR3) | 0.48 | 4.24 | HEK 293 |
| Adenylyl Cyclase Inhibition (SSTR5) | 0.36 | 20.19 | HEK 293 |
IC50 values represent the concentration of the drug required to inhibit 50% of the adenylyl cyclase activity. Lower values indicate higher potency. Data sourced from[4].
Enhanced Anti-proliferative Effects
Beyond its effects on hormone secretion, this compound exhibits superior anti-proliferative activity compared to octreotide. In a study on human meningioma primary cell cultures, which also express somatostatin receptors, this compound demonstrated a significantly stronger dose-dependent reduction in cell viability.[6]
| Treatment (1 nM) | Mean Inhibition of Cell Viability |
| This compound | -26% ± 0.5% |
| Octreotide | -22% ± 0.5% |
Data represents the mean inhibition of cell viability in 27 responsive human meningioma primary tumor samples. Data sourced from[6].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
In Vitro Adenylyl Cyclase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound and octreotide on adenylyl cyclase activity mediated by specific somatostatin receptor subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing individual human SSTR subtypes (SSTR2, SSTR3, or SSTR5) are cultured in appropriate media.[4]
-
Drug Treatment: Cells are pre-incubated with varying concentrations of this compound or octreotide for a defined period.[4]
-
Stimulation: Adenylyl cyclase is stimulated using forskolin, a direct activator of the enzyme.[4]
-
cAMP Quantification: Intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay.[4]
-
Data Analysis: The concentration of the drug that causes a 50% inhibition of forskolin-stimulated cAMP accumulation (IC50) is determined using non-linear regression analysis.[4]
AtT20 Cell Culture and ACTH Secretion Assay
Objective: To evaluate the effect of this compound on ACTH secretion and POMC expression in a Cushing's disease cell model.
Methodology:
-
Cell Culture: AtT20/D16v-F2 mouse pituitary tumor cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are treated with this compound (e.g., 10 nM) for 48 hours.[5]
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected for ACTH measurement.[5]
-
ACTH Quantification: ACTH levels in the supernatant are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
POMC Expression Analysis: Cellular RNA is extracted, and the expression of the POMC gene is quantified using quantitative real-time PCR (qRT-PCR).[5]
In Vivo Tumor Xenograft Study
Objective: To assess the in vivo efficacy of this compound on the growth of pituitary tumors.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.
-
Cell Implantation: AtT20 cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with this compound or a vehicle control, typically via subcutaneous or intramuscular injection.
-
Tumor Volume Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Plasma samples can be collected to measure ACTH levels.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's signaling pathway in pituitary corticotroph tumor cells.
Caption: A typical workflow for in vitro comparison of this compound efficacy.
References
- 1. This compound: Cushing's Disease Uses, Side Effects, Dosage [medicinenet.com]
- 2. This compound-resistant Refractory Cushing's Disease without Somatostatin Receptor 5 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein kinase C delta mediates this compound effects in an ACTH-secreting pituitary tumor cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pasireotide and Octreotide's Anti-proliferative Effects In Vitro
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic compounds is paramount. This guide provides an objective in vitro comparison of the anti-proliferative effects of two key somatostatin (B550006) analogs: Pasireotide and Octreotide. By presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying molecular mechanisms, this document aims to facilitate informed decisions in research and development.
This compound, a multi-receptor targeted somatostatin analog, generally demonstrates a more potent and broader anti-proliferative effect in vitro compared to Octreotide, which is primarily selective for the somatostatin receptor subtype 2 (SSTR2).[1][2] This enhanced efficacy of this compound is largely attributed to its ability to bind with high affinity to multiple somatostatin receptor subtypes, including SSTR1, SSTR2, SSTR3, and SSTR5.[1][3] In contrast, Octreotide's anti-proliferative actions are predominantly mediated through its high affinity for SSTR2.[1][4]
Experimental evidence from a variety of cancer cell lines, including meningioma and neuroendocrine tumors, consistently highlights this compound's superior ability to inhibit cell viability and proliferation.[2][5] Both drugs exert their anti-proliferative effects by modulating key signaling pathways, most notably the PI3K-Akt-mTOR pathway, a critical regulator of cell growth and survival.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data from comparative in vitro studies on the anti-proliferative effects of this compound and Octreotide.
Table 1: Inhibition of Cell Viability
| Cell Line/Tumor Type | Drug Concentration | This compound (% Inhibition) | Octreotide (% Inhibition) | Reference |
| Meningioma Primary Cultures | 1 nM | -26% ± 0.5% | -22% ± 0.5% | [6] |
| Small Cell Lung Cancer (H69) | 35.4 µM (IC50) | 50% | No significant inhibition up to 300 µM | [1][2] |
Table 2: Inhibition of Cell Proliferation (BrdU Incorporation)
| Cell Line/Tumor Type | Drug Concentration | This compound (% Inhibition) | Octreotide (% Inhibition) | Reference |
| Meningioma Primary Cultures | 1 nM | -36% ± 3% | -26% ± 3% | [6] |
Table 3: Somatostatin Receptor Binding Affinity (IC50, nM)
| Receptor Subtype | This compound (IC50, nM) | Octreotide (IC50, nM) | Reference |
| SSTR1 | 8.2 | >1000 | [4] |
| SSTR2 | 1.0 | 1.1 | [4] |
| SSTR3 | 1.5 | 22 | [4] |
| SSTR5 | 0.16 | 22 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Treatment: The following day, treat the cells with varying concentrations of this compound or Octreotide (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Cell Proliferation Assay (BrdU Assay)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.[7][8]
-
Cell Seeding and Treatment: Seed and treat cells with this compound or Octreotide as described in the cell viability assay protocol.
-
BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM and incubate.[3][9]
-
Fixation and Denaturation: At the end of the incubation, remove the labeling medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[7][8] This step is crucial to denature the DNA and allow the anti-BrdU antibody to access the incorporated BrdU.[7]
-
Antibody Incubation: Wash the cells and add a specific anti-BrdU monoclonal antibody to each well. Incubate for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the cells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Substrate Addition: After washing, add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze the conversion of the substrate into a colored product.
-
Stop Reaction and Measurement: Stop the reaction by adding a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a microplate reader. The absorbance intensity is proportional to the amount of BrdU incorporated into the DNA.[8]
-
Data Analysis: Calculate the percentage of proliferation inhibition compared to the vehicle-treated control.
Mandatory Visualization
Signaling Pathways
The anti-proliferative effects of this compound and Octreotide are primarily mediated through the activation of somatostatin receptors, which in turn inhibit downstream signaling pathways crucial for cell growth and proliferation, such as the PI3K-Akt-mTOR pathway.
Caption: Signaling pathways of this compound and Octreotide.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for comparing the anti-proliferative effects of this compound and Octreotide in vitro.
Caption: Experimental workflow for comparative analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Evaluation of Response to Octreotide and Chemotherapy in High-Grade Malignant Neuroendocrine Tumors and Promising In Vitro Preclinical Results with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Differential Effects of Pasireotide and Octreotide on sst2A Receptor Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential effects of two somatostatin (B550006) analogs, Pasireotide (SOM230) and Octreotide (B344500), on the phosphorylation and subsequent internalization of the somatostatin receptor subtype 2A (sst2A). The information presented is supported by experimental data from published research, offering insights into their distinct mechanisms of action at the molecular level.
Core Findings at a Glance
While both this compound and Octreotide are potent somatostatin analogs, they elicit strikingly different responses in terms of sst2A receptor phosphorylation, β-arrestin recruitment, and receptor internalization. Octreotide acts as a full agonist for these processes, leading to robust receptor phosphorylation and internalization. In contrast, this compound demonstrates partial agonist or even antagonistic behavior regarding sst2A receptor phosphorylation and internalization, despite being equally active in classical G protein-dependent signaling.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative differences observed in the effects of this compound and Octreotide on the sst2A receptor.
Table 1: Comparison of sst2A Receptor Phosphorylation
| Feature | Octreotide | This compound (SOM230) | Reference |
| Phosphorylation of 353TTETQRT359 motif | Complete phosphorylation of all four threonine residues (Thr353, Thr354, Thr356, Thr359) | Fails to promote substantial phosphorylation.[1][2] | [1][2] |
| Phosphorylation with GRK2/3 Overexpression | Not applicable (already induces full phosphorylation) | Stimulates selective phosphorylation of Thr356 and Thr359 only.[1][2] | [1][2] |
| Mediating Kinases | G protein-coupled receptor kinases (GRK) 2 and 3.[1][2][3] | Not substantially mediated by endogenous GRKs.[1] | [1][2] |
| In Vivo Phosphorylation | Robust phosphorylation observed in rat pancreas.[1] | No detectable phosphorylation in rat pancreas.[1] | [1] |
Table 2: Comparison of sst2A Receptor Internalization and β-arrestin Interaction
| Feature | Octreotide | This compound (SOM230) | Reference |
| Receptor Internalization | Rapid and robust internalization.[1][5] | Fails to promote substantial internalization.[1][2][3] | [1][2][5] |
| β-arrestin Complex Stability | Forms stable complexes with β-arrestin.[5] | Forms relatively unstable complexes with β-arrestin that dissociate at or near the plasma membrane.[1][2][3][4] | [1][2][5] |
| β-arrestin Co-internalization | Co-internalizes with the sst2A receptor into the same endocytic vesicles.[1][5] | Does not promote co-internalization of β-arrestin into endocytic vesicles.[1] | [1][5] |
| Receptor Recycling | Slower recycling to the plasma membrane.[5] | Rapid recycling to the plasma membrane after endocytosis.[5] | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways initiated by Octreotide and this compound upon binding to the sst2A receptor.
Caption: Octreotide-induced sst2A receptor signaling and internalization pathway.
Caption: this compound-induced sst2A receptor signaling with limited phosphorylation and internalization.
Experimental Protocols
The findings described are based on a series of key experiments. The generalized methodologies are outlined below.
1. Cell Culture and Transfection:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the rat sst2A receptor are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: For transient expression, cells are transfected using standard methods such as calcium phosphate (B84403) precipitation or lipid-based transfection reagents. For experiments involving GRK overexpression, cells are co-transfected with plasmids encoding the sst2A receptor and GRK2 or GRK3.
2. Western Blotting for sst2A Phosphorylation:
-
Treatment: Cells are treated with varying concentrations of Octreotide, this compound, or a vehicle control for specified time points (e.g., 5 minutes).
-
Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated sst2A (targeting the 353TTETQRT359 motif) and total sst2A.
-
Detection: After incubation with appropriate secondary antibodies conjugated to horseradish peroxidase, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Immunocytochemistry and Confocal Microscopy for Receptor Internalization:
-
Cell Preparation: Cells grown on glass coverslips are treated with Octreotide, this compound, or control.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against the sst2A receptor, followed by a fluorescently labeled secondary antibody.
-
Imaging: Coverslips are mounted on slides, and images are acquired using a confocal laser-scanning microscope to visualize the subcellular localization of the sst2A receptor.
4. β-arrestin Recruitment Assay:
-
Constructs: Cells are co-transfected with plasmids encoding the sst2A receptor and β-arrestin-2 fused to a fluorescent protein (e.g., EGFP).
-
Live-Cell Imaging: Live cells are imaged using confocal microscopy before and after the addition of agonists.
-
Analysis: The redistribution of β-arrestin-EGFP from a diffuse cytoplasmic pattern to punctate structures at the plasma membrane or within intracellular vesicles is monitored over time.
Experimental Workflow
The following diagram outlines the typical workflow for investigating the differential effects of this compound and Octreotide.
Caption: Workflow for comparing this compound and Octreotide effects on sst2A.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound and octreotide stimulate distinct patterns of sst2A somatostatin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound and Octreotide Stimulate Distinct Patterns of sst2A Somatostatin Receptor Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Pasireotide in Combination: A Comparative Guide to Synergistic and Additive Effects
An Objective Analysis of Pasireotide-Based Combination Therapies for Researchers and Drug Development Professionals
This compound, a multi-receptor targeted somatostatin (B550006) analog, has demonstrated significant therapeutic potential in various endocrine disorders, including Cushing's disease and acromegaly. Its broader binding profile, with high affinity for somatostatin receptor subtypes 1, 2, 3, and 5, distinguishes it from first-generation somatostatin analogs and provides a strong rationale for its use in combination with other therapeutic agents.[1][2][3] This guide provides a comprehensive comparison of the additive or synergistic effects of this compound when combined with other compounds, supported by experimental data and detailed methodologies.
This compound and Cabergoline (B1668192) in Cushing's Disease
The combination of this compound and the dopamine (B1211576) D2 receptor agonist Cabergoline has emerged as an effective strategy for enhancing the control of hypercortisolism in patients with Cushing's disease.[4][5][6] The rationale for this combination lies in the co-expression of SSTR5 and D2 receptors on most corticotropinomas.[4]
Quantitative Data Summary
A prospective, open-label, multicenter Phase II study (NCT01915303) evaluated the efficacy and safety of this compound alone or in combination with Cabergoline in patients with Cushing's disease.[5][6][7][8] The study employed a stepwise approach where Cabergoline was added if mean urinary free cortisol (mUFC) levels remained elevated on this compound monotherapy.[5][9]
| Treatment Group | Number of Patients | Patients with mUFC ≤ ULN at Week 35 | Reference |
| This compound Monotherapy | 26 (38.2%) | 17 (50.0%) | [5][6][7] |
| This compound + Cabergoline | 42 (61.8%) | 17 (50.0%) | [5][6][7] |
| Total | 68 | 34 (50.0%) | [5][6][7] |
These results suggest that the addition of Cabergoline to this compound is an effective strategy for achieving biochemical control in patients who do not fully respond to this compound alone.[4][5][6] The proportion of patients with controlled mUFC remained stable during the extension phase of the study up to week 99.[5][6]
Experimental Protocol: Phase II Study (NCT01915303)
-
Study Design: A single-arm, open-label, multicenter, non-comparative Phase II study with a 35-week core phase and an optional extension phase.[5][7][9]
-
Patient Population: Patients with active Cushing's disease, with or without prior surgery, who were either this compound-naïve or had discontinued (B1498344) this compound for reasons other than safety.[5][6]
-
Treatment Regimen:
-
This compound Monotherapy: Patients initiated treatment with subcutaneous this compound 0.6 mg twice daily (bid) for 8 weeks.[5][9]
-
Dose Escalation: If mUFC levels exceeded the upper limit of normal (ULN) after 8 weeks, the this compound dose was increased to 0.9 mg bid for another 8 weeks.[5][9]
-
Combination Therapy: If mUFC levels remained elevated, oral Cabergoline 0.5 mg once daily (qd) was added to this compound 0.9 mg bid for 8 weeks.[5][9]
-
Cabergoline Dose Escalation: The Cabergoline dose could be increased to 1.0 mg qd for another 8 weeks if necessary.[5][9]
-
-
Primary Endpoint: The proportion of patients with a mean urinary free cortisol (mUFC) level not exceeding the ULN at week 35.[5][6]
This compound and Pegvisomant in Acromegaly
For patients with acromegaly resistant to other treatments, the combination of this compound and the growth hormone receptor antagonist Pegvisomant has shown promise.[10] This combination offers a dual mechanism of action, with this compound reducing GH secretion and Pegvisomant blocking the action of remaining GH.
Quantitative Data Summary
A longitudinal study of six patients with acromegaly resistant to conventional somatostatin analogs (alone or combined with Pegvisomant) and this compound monotherapy demonstrated that the combination of this compound and Pegvisomant led to biochemical control in all patients.[10] These patients typically presented with giant, invasive pituitary adenomas.[10]
| Patient Characteristic | Observation in Combination Therapy Group |
| Tumor Type | Giant and invasive pituitary adenomas |
| Growth Hormone Levels | Higher (not statistically significant) |
| Ki-67 Expression | More elevated (not statistically significant) |
| SSTR5 Expression | Greater (not statistically significant) |
| SSTR2 Expression | Lower (not statistically significant) |
Comparison to a control group of 49 patients whose disease was controlled with other treatments.[10]
Experimental Protocol: Longitudinal Study
-
Study Design: A longitudinal study comparing six patients successfully treated with this compound and Pegvisomant combination therapy to a control group of 49 patients resistant to conventional SSAs whose disease was controlled with other treatments.[10]
-
Patient Population: Patients with acromegaly resistant to first- and second-line therapies.[10]
-
Treatment Regimen: Combined treatment with this compound and Pegvisomant. Dosing was personalized based on patient response.
-
Outcome: Biochemical control of acromegaly was achieved in all six patients on the combination therapy.[10]
This compound and Everolimus (B549166) in Neuroendocrine and Meningioma Tumors
The combination of this compound with the mTOR inhibitor Everolimus has been investigated for its potential synergistic effects in treating neuroendocrine tumors (NETs) and meningiomas.[11][12] This combination targets two critical signaling pathways involved in tumor growth and proliferation.
Quantitative Data Summary
A Phase I study in patients with advanced neuroendocrine tumors found that the combination of this compound and Everolimus was feasible and showed preliminary antitumor activity.[11][13]
| Response | Number of Patients (N=21) | Percentage |
| Partial Response | 1 | 4.8% |
| Stable Disease | 19 | 90.5% |
| Progressive Disease | 1 | 4.8% |
| Tumor Regression (any) | 17 | 81% |
Independently-reviewed best objective responses.[14]
In vitro studies on human meningioma primary cell cultures demonstrated that the combination of this compound and Everolimus induced a significantly higher reduction in cell viability compared to the combination of octreotide (B344500) and everolimus.[12][15]
Experimental Protocol: Phase I Study in NETs
-
Patient Population: Patients with advanced neuroendocrine tumors.[11]
-
Treatment Regimen: Escalating doses of this compound (600–1200 mcg sc BID, followed by this compound LAR 40–60 mg IM monthly) and Everolimus (5–10 mg daily).[11]
-
Endpoints: Safety, feasibility, and preliminary antitumor activity.[11][14]
-
Recommended Phase II Dose: this compound LAR 60 mg monthly combined with Everolimus 10 mg daily.[11][14]
Experimental Protocol: In Vitro Meningioma Study
-
Cell Cultures: Primary cell cultures from human meningioma samples.[12]
-
Treatments: this compound, octreotide, and everolimus, alone and in combination.[12]
-
Assays:
This compound and Octreotide Combination
The combination of this compound with a first-generation somatostatin analog, octreotide, has also been explored, with mixed results.
Quantitative Data Summary
A Phase I study in healthy volunteers showed that combined low doses of this compound LAR (5 mg) and octreotide LAR (10-30 mg) provided greater suppression of IGF-I than either agent alone, without increasing blood glucose or the incidence of adverse events.[16]
However, an in vitro study on somatotroph tumor cells found that this compound and octreotide acted mainly through the SSTR2 receptor and did not produce any additive or synergistic effects when tested in combination.[17][18] The inhibitory effects on GH secretion were superimposable between the two drugs, and their combination had a similar efficacy to each monotherapy.[17]
Experimental Protocol: Phase I Study in Healthy Volunteers
-
Study Design: An exploratory, Phase I, single-center study.[16]
-
Participants: Healthy adult volunteers.[16]
-
Treatment Regimen: Various doses of octreotide and this compound (subcutaneous and long-acting release formulations), alone or in combination.[16]
-
Assessments: Pharmacokinetics, pharmacodynamics (GH, IGF-I, plasma glucose), and tolerability.[16]
Experimental Protocol: In Vitro Somatotroph Tumor Cell Study
-
Cell Cultures: Primary cultures from human somatotroph tumors and the rat GH4C1 cell line.[17][18]
-
Treatments: Octreotide and this compound, alone and in combination.[17][18]
-
Assays:
Conclusion
This compound, with its unique multi-receptor binding profile, demonstrates significant potential for use in combination therapies for Cushing's disease, acromegaly, and certain tumors. The addition of Cabergoline to this compound in Cushing's disease can enhance biochemical control. In treatment-resistant acromegaly, combining this compound with Pegvisomant offers a valuable therapeutic option. Furthermore, the combination of this compound and Everolimus shows promise in neuroendocrine tumors and meningiomas, warranting further investigation. The utility of combining this compound with first-generation somatostatin analogs like octreotide appears to be context-dependent and may not always result in synergistic or additive effects on tumor cells, although it may offer benefits in hormone suppression. These findings underscore the importance of a rationale-based approach to combination therapies to maximize therapeutic benefit for patients.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. mdpi.com [mdpi.com]
- 3. thekingsleyclinic.com [thekingsleyclinic.com]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. Long-term efficacy and safety of subcutaneous this compound alone or in combination with cabergoline in Cushing’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term efficacy and safety of subcutaneous this compound alone or in combination with cabergoline in Cushing's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.eur.nl [pure.eur.nl]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Frontiers | Long-term efficacy and safety of subcutaneous this compound alone or in combination with cabergoline in Cushing’s disease [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Phase I Study of this compound (SOM 230) and Everolimus (RAD001) in Advanced Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of this compound (SOM 230) and everolimus (RAD001) in advanced neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. Combination of this compound and octreotide: effects on GH and IGF-I secretion and glucose metabolism in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Octreotide and this compound Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Octreotide and this compound Combination Treatment in Somatotroph Tumor Cells: Predominant Role of SST2 in Mediating Ligand Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pasireotide Demonstrates Superior Efficacy in Octreotide-Resistant Tumor Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to first-generation somatostatin (B550006) analogs (SSAs) like octreotide (B344500) presents a significant clinical challenge in the management of neuroendocrine tumors (NETs) and other conditions such as acromegaly and Cushing's disease. Pasireotide, a second-generation, multi-receptor targeted SSA, has been developed to overcome these limitations. This guide provides an objective comparison of the efficacy of this compound and octreotide, with a focus on octreotide-resistant tumor cells, supported by experimental data, detailed methodologies, and pathway visualizations.
Differentiated Mechanism of Action: The Basis for Overcoming Resistance
The therapeutic effects of SSAs are mediated through their binding to a family of five G protein-coupled receptors known as somatostatin receptors (SSTR1-5).[1] First-generation SSAs, including octreotide and lanreotide, exhibit a high affinity primarily for SSTR2 and a moderate affinity for SSTR5.[2][3] This limited binding profile is a key factor in the development of resistance, which can occur through mechanisms such as the downregulation of SSTR2 or the expression of other SSTR subtypes by the tumor cells.[4]
This compound was engineered to have a broader binding profile, showing high affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[5][6] This allows this compound to engage a wider range of SSTR-mediated signaling pathways, providing a therapeutic advantage in tumors that have altered SSTR expression profiles and are refractory to octreotide.[3][4]
Comparative Somatostatin Receptor Binding Affinities
The distinct pharmacological characteristics of this compound and octreotide are rooted in their differential binding affinities for the five SSTR subtypes. The following table summarizes the quantitative binding affinities (Ki, nM), where a lower value indicates a higher affinity.
| Somatostatin Receptor Subtype | This compound (Ki, nM) | Octreotide (Ki, nM) | Fold Difference in Affinity (this compound vs. Octreotide) |
| SSTR1 | 9.3 | >1000 | ~30-fold higher for this compound[5][7] |
| SSTR2 | 1.0 | 0.9 | Comparable |
| SSTR3 | 1.5 | 12.1 | ~5-fold higher for this compound[5][7] |
| SSTR4 | >1000 | >1000 | Low affinity for both |
| SSTR5 | 0.16 | 8.2 | ~40-fold higher for this compound[5][7] |
Data compiled from multiple in vitro studies. Absolute values may vary between experimental systems.[1][3]
Downstream Signaling Pathways
Activation of SSTRs by this compound or octreotide triggers several downstream signaling cascades that inhibit hormone secretion and cell proliferation.[8] The broader receptor engagement by this compound allows for a more robust activation of these pathways, particularly in cells that may not predominantly express SSTR2. Key pathways include:
-
Inhibition of Adenylyl Cyclase: This is a primary mechanism for both drugs, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA).[1]
-
Modulation of Ion Channels: SSTR activation leads to the opening of potassium (K+) channels and inhibition of calcium (Ca2+) channels, which reduces cellular excitability and hormone secretion.[1]
-
Activation of Protein Tyrosine Phosphatases (PTPs): SSTRs, particularly SSTR1 and SSTR2, can activate PTPs like SHP-1, which can dephosphorylate key molecules in mitogenic pathways, leading to anti-proliferative effects.[1]
-
Modulation of MAPK and PI3K/AKT/mTOR Pathways: By influencing PTPs and other signaling intermediates, SSAs can inhibit the MAPK and PI3K/AKT/mTOR pathways, which are critical for cell growth, proliferation, and survival.[8]
Caption: Downstream signaling pathways of this compound and Octreotide.
Comparative In Vitro Efficacy
Multiple studies have demonstrated the superior or equivalent anti-proliferative and anti-secretory effects of this compound compared to octreotide, particularly in tumor models with varied SSTR expression.
A study on human meningioma primary cultures, a tumor type known to express multiple SSTRs, showed that this compound was significantly more effective than octreotide at reducing cell viability. In 27 tumor samples responsive to both drugs, the mean inhibition of cell viability at a concentration of 1 nM was -26% for this compound versus -22% for octreotide (p < 0.0003).[5] Furthermore, this compound demonstrated a stronger anti-proliferative effect, as measured by BrdU incorporation, with a mean inhibition of -36% compared to -26% for octreotide at 1 nM (p < 0.05).[5]
| Efficacy Endpoint | This compound | Octreotide | Tumor Model | Key Finding |
| Cell Viability Reduction | -26% ± 0.5% (at 1 nM) | -22% ± 0.5% (at 1 nM) | Human Meningioma Primary Cultures[5] | This compound showed significantly better inhibition of cell viability.[5] |
| BrdU Incorporation Inhibition | -36% ± 3% (at 1 nM) | -26% ± 3% (at 1 nM) | Human Meningioma Primary Cultures[5] | This compound had a stronger antiproliferative effect.[5] |
| GH Secretion Inhibition | Effective in 9/11 cultures | Effective in 10/11 cultures | Human Somatotroph Tumor Cultures[9] | Efficacy in reducing GH secretion was largely superimposable.[9] |
| Symptom Control (Flushing/Diarrhea) | 27% of patients | N/A (patients were resistant) | Patients with NETs resistant to octreotide LAR[4][10] | This compound was effective in a subset of patients refractory to octreotide.[4][10] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are methodologies for key assays used to compare SSA performance.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[11]
Materials:
-
Tumor cell line of interest (e.g., AtT-20, human tumor primary cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound and Octreotide
-
MTT solution (5 mg/ml in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Remove the growth medium and replace it with fresh medium containing various concentrations of this compound, octreotide, or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.
Caption: Workflow for a typical cell viability (MTT) assay.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of unlabeled ligands (like this compound and octreotide) to specific receptor subtypes by measuring their ability to displace a radiolabeled ligand.[3]
Procedure Outline:
-
Membrane Preparation: Isolate cell membranes from cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).[3]
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled SSA), and varying concentrations of the unlabeled competitor drug (this compound or octreotide).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor drug. Use non-linear regression to calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding), which is then used to determine the inhibition constant (Ki).
Conclusion
The available preclinical and clinical evidence strongly supports the enhanced efficacy of this compound in the context of octreotide-resistant tumors. This advantage is primarily attributed to its unique, broad-spectrum binding profile, which allows it to activate a wider array of somatostatin receptors (SSTR1, SSTR3, SSTR5) often expressed in tumors that have developed resistance to the SSTR2-preferring octreotide.[5][10] In vitro studies consistently demonstrate that this compound can exert potent anti-proliferative and anti-secretory effects in cells that are less responsive to octreotide. For researchers and drug development professionals, this compound represents a critical tool for managing resistant neuroendocrine tumors and serves as a paradigm for the development of next-generation multi-receptor targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Unique Binding Profile | SIGNIFOR® LAR (this compound) [signiforlar.com]
- 7. Phase II clinical trial of this compound long-acting repeatable in patients with metastatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bloomtechz.com [bloomtechz.com]
- 9. mdpi.com [mdpi.com]
- 10. RePub, Erasmus University Repository: this compound (SOM230) shows efficacy and tolerability in the treatment of patients with advanced neuroendocrine tumors refractory or resistant to octreotide LAR: Results from a phase II study [repub.eur.nl]
- 11. benchchem.com [benchchem.com]
Correlating SSTR5 Expression with Pasireotide Response In Vitro: A Comparative Guide
Introduction
Pasireotide is a multi-receptor targeted somatostatin (B550006) analog (SSA) with a distinct binding profile compared to first-generation SSAs like octreotide (B344500) and lanreotide.[1][2][3] Its high affinity for somatostatin receptor subtype 5 (SSTR5), in addition to other subtypes, underpins its efficacy in conditions such as acromegaly and Cushing's disease, where SSTR5 can be prominently expressed.[4][5] This guide provides an objective comparison of this compound's performance in vitro, focusing on the correlation between SSTR5 expression and cellular response, supported by experimental data and detailed methodologies.
Comparative Binding Affinities of Somatostatin Analogs
The therapeutic potential of somatostatin analogs is largely dictated by their binding affinities to the five different somatostatin receptor subtypes. This compound distinguishes itself with a broader binding profile and a particularly high affinity for SSTR5.
| Receptor Subtype | This compound (IC50, nM) | Octreotide (IC50, nM) | Lanreotide (IC50, nM) |
| SSTR1 | 9.3 | >1000 | >1000 |
| SSTR2 | 1.0 | 0.8 | 1.3 |
| SSTR3 | 1.5 | 25 | 33 |
| SSTR4 | >1000 | >1000 | >1000 |
| SSTR5 | 0.16 | 6.3 | 9.5 |
| Note: Lower IC50 values indicate higher binding affinity. Data is compiled from various sources and should be considered representative.[2] |
This compound's Mechanism of Action and Signaling Pathway
This compound, like other somatostatin analogs, exerts its effects by binding to SSTRs, which are G-protein coupled receptors.[6] This interaction triggers a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] The reduction in cAMP ultimately suppresses the secretion of various hormones, such as Growth Hormone (GH) from somatotroph adenomas and Adrenocorticotropic Hormone (ACTH) from corticotroph tumors.[4][8]
Correlation of SSTR5 Expression with In Vitro this compound Response
Several in vitro studies have demonstrated a correlation between the level of SSTR5 expression and the cellular response to this compound.
In a study on human corticotroph tumors, those with mutations in the USP8 gene, which correlates with higher SSTR5 expression, showed an improved response to this compound.[5] Specifically, USP8 mutant tumors had a significantly greater suppression of ACTH secretion in response to this compound compared to wild-type tumors.[5]
Another study comparing this compound and Octreotide in primary cultures of GH-secreting pituitary adenomas found that adenomas with a lower SSTR2/SSTR5 mRNA ratio responded better to this compound than to Octreotide.[9] This suggests that the relative expression of SSTR5 to SSTR2 can be a determinant of this compound's efficacy.
| Cell Type | This compound Concentration | Endpoint Measured | Key Finding |
| Human Corticotroph Tumors | 10 nM | ACTH Secretion | USP8 mutant tumors (higher SSTR5 expression) showed a mean ACTH suppression of 42.6%, versus 18.9% in wild-type tumors (P = 0.032).[5] |
| Primary Human GH-Secreting Pituitary Adenomas | 10 nM | GH Secretion | In adenomas with a low SSTR2/SSTR5 mRNA ratio, this compound was more effective at inhibiting GH secretion than Octreotide.[9][10] |
| AtT-20 (mouse pituitary tumor cells) | Not specified | POMC Promoter Activity & Sstr5 Transcript Levels | Overexpression of USP8 mutants led to increased Sstr5 transcript levels and enhanced this compound-induced inhibition of POMC promoter activity.[5] |
Experimental Protocols
To investigate the correlation between SSTR5 expression and this compound response in vitro, a series of experiments are typically performed.
Protocol 1: Quantifying SSTR5 Expression via RT-qPCR
-
RNA Extraction: Isolate total RNA from cultured cells (e.g., primary pituitary adenoma cells) using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Perform real-time quantitative PCR using primers specific for SSTR5 and a reference gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of SSTR5 mRNA using the delta-delta Ct method.
Protocol 2: Assessing this compound Response on Hormone Secretion
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control for a specified period (e.g., 72 hours).[7][9]
-
Sample Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of the secreted hormone (e.g., GH, ACTH) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[8]
-
Data Analysis: Normalize hormone levels to total cellular protein content and compare the inhibition of hormone secretion across different this compound concentrations.
Comparison with Alternatives: The Role of SSTR2
First-generation somatostatin analogs, such as Octreotide, primarily target SSTR2.[2][11] Their efficacy is, therefore, highly dependent on the expression of this receptor subtype. In contrast, this compound's broader receptor profile, particularly its high affinity for SSTR5, provides a therapeutic advantage in tumors with low SSTR2 expression but high SSTR5 expression.[1] In vitro studies have shown that while the overall effect of this compound and Octreotide on GH secretion can be comparable, this compound demonstrates a better response in adenomas with a lower SSTR2/SSTR5 mRNA ratio.[9][10] This highlights the importance of the SSTR expression profile in selecting the most appropriate somatostatin analog for treatment.
Conclusion
The in vitro efficacy of this compound is closely linked to the expression of somatostatin receptors, with a notable correlation to SSTR5 levels. Its unique binding profile, characterized by high affinity for SSTR5, distinguishes it from first-generation somatostatin analogs and makes it a valuable therapeutic option for tumors with a corresponding receptor expression pattern. The experimental data strongly suggest that SSTR5 expression is a key determinant of this compound's inhibitory action on hormone secretion in vitro, positioning it as a potential biomarker for predicting treatment response.
References
- 1. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. What is the mechanism of this compound Diaspartate? [synapse.patsnap.com]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. bloomtechz.com [bloomtechz.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Cross-Study Examination of Pasireotide's Efficacy in Neuroendocrine Tumor Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Pasireotide's efficacy in the treatment of neuroendocrine tumors (NETs), drawing upon data from key clinical trials. By presenting quantitative outcomes in a comparative format, detailing experimental methodologies, and visualizing complex biological and procedural information, this document aims to offer a clear and objective resource for the scientific community.
Mechanism of Action: A Multi-Receptor Approach
This compound is a somatostatin (B550006) analog with a broad binding profile. Unlike first-generation somatostatin analogs such as octreotide (B344500) and lanreotide, which primarily target somatostatin receptor 2 (SSTR2), this compound exhibits high-affinity binding to multiple somatostatin receptor subtypes, including SSTR1, SSTR2, SSTR3, and SSTR5. This multi-receptor engagement is believed to contribute to its distinct efficacy profile in NETs. The activation of these receptors triggers a cascade of intracellular signaling events, primarily inhibiting the adenylyl cyclase pathway, which leads to a reduction in cyclic AMP (cAMP) levels. This, in turn, modulates various cellular processes, including hormone secretion and cell proliferation, through pathways such as the MAPK and PI3K signaling cascades.[1][2][3][4][5]
Quantitative Efficacy Analysis
The following tables summarize the key efficacy endpoints from pivotal clinical trials investigating this compound in patients with NETs.
Table 1: this compound LAR vs. Octreotide LAR in NETs with Inadequately Controlled Carcinoid Syndrome (Phase III, NCT00690430)
| Efficacy Endpoint | This compound LAR (60 mg) | Octreotide LAR (40 mg) |
| Median Progression-Free Survival (PFS) | 11.8 months | 6.8 months |
| Symptom Response Rate (Month 6) | 20.9% | 26.7% |
| Overall Response Rate (ORR) | 2.0% | 3.8% |
| Disease Control Rate (DCR) at Month 6 | 62.7% | 46.2% |
Data sourced from the NCT00690430 clinical trial.
Table 2: this compound LAR + Everolimus (B549166) vs. Everolimus Alone in Advanced Pancreatic NETs (COOPERATE-2, Phase II, NCT01374451)
| Efficacy Endpoint | This compound LAR + Everolimus | Everolimus Alone |
| Median Progression-Free Survival (PFS) | 16.8 months | 16.6 months |
| Overall Response Rate (ORR) | 20.3% | 6.2% |
| Disease Control Rate (DCR) | 77.2% | 82.7% |
Data sourced from the COOPERATE-2 (NCT01374451) clinical trial.[6][7][8]
Table 3: this compound LAR in Treatment-Naïve Patients with Metastatic NETs (Phase II, NCT01253161)
| Efficacy Endpoint | This compound LAR (60 mg) |
| Median Progression-Free Survival (PFS) | 11 months |
| Overall Response Rate (ORR) | 4% (1 patient with partial response) |
| Stable Disease | 60% (17 patients) |
| Progressive Disease | 36% (10 patients) |
| 30-month Overall Survival (OS) Rate | 70% |
Data sourced from the NCT01253161 clinical trial.[9][10]
Experimental Protocols
Phase III Trial (NCT00690430): this compound LAR vs. Octreotide LAR
-
Study Design: A multicenter, randomized, double-blind, parallel-group study.[11]
-
Patient Population: Patients with metastatic neuroendocrine tumors with carcinoid syndrome symptoms inadequately controlled by available somatostatin analogues.
-
Intervention: Patients were randomized to receive either this compound LAR 60 mg intramuscularly every 28 days or Octreotide LAR 40 mg intramuscularly every 28 days. Dose reduction for this compound LAR to 40 mg was permitted for tolerability.
-
Primary Outcome: Symptom response rate at month 6, defined as a composite of the frequency of flushing and diarrhea episodes.
-
Secondary Outcomes: Included overall response rate, disease control rate, and safety. Progression-free survival was an exploratory endpoint.
-
Tumor Assessment: Tumor assessments were performed at baseline and then every 12 weeks.
COOPERATE-2 Trial (NCT01374451): this compound LAR + Everolimus vs. Everolimus
-
Study Design: A randomized, open-label, multicenter, Phase II trial.[8][12]
-
Patient Population: Patients with advanced, well-differentiated, progressive pancreatic neuroendocrine tumors (pNETs).
-
Intervention: Patients were randomized 1:1 to receive either this compound LAR (60 mg intramuscularly every 28 days) in combination with everolimus (10 mg daily) or everolimus (10 mg daily) alone.
-
Primary Outcome: Progression-free survival (PFS).
-
Secondary Outcomes: Overall survival (OS), overall response rate (ORR), disease control rate (DCR), and safety.
-
Tumor Assessment: Tumor response was evaluated by local radiology assessment according to RECIST 1.0 criteria.[8]
Phase II Trial (NCT01253161): First-Line this compound LAR
-
Study Design: An open-label, single-arm, prospective Phase II trial.[10]
-
Patient Population: Treatment-naïve patients with metastatic grade 1 or 2 neuroendocrine tumors.
-
Intervention: Patients received this compound LAR 60 mg intramuscularly every 4 weeks.
-
Primary Outcome: Progression-free survival (PFS).
-
Secondary Outcomes: Overall survival (OS), overall radiographic response rate (ORR), and safety.
-
Tumor Assessment: Tumor assessments were performed every 3 months using RECIST criteria.
Visualizing a Typical NET Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial investigating a novel agent for neuroendocrine tumors.
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial for a new NET therapy.
This compound Signaling Pathway in Neuroendocrine Tumor Cells
The diagram below illustrates the key signaling pathways modulated by this compound upon binding to somatostatin receptors on neuroendocrine tumor cells.
Caption: this compound's mechanism of action via somatostatin receptors and downstream signaling pathways.
References
- 1. erc.bioscientifica.com [erc.bioscientifica.com]
- 2. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound—a novel somatostatin receptor ligand after 20 years of use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Mechanism of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized, open-label, phase 2 study of everolimus in combination with this compound LAR or everolimus alone in advanced, well-differentiated, progressive pancreatic neuroendocrine tumors: COOPERATE-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study of this compound Long Acting Release (LAR) in Patients With Metastatic Neuroendocrine Tumors (NETs) [clin.larvol.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A randomized, open-label phase II multicenter study evaluating the efficacy of oral Everolimus alone or in combination with this compound LAR i.m. in advanced progressive pancreatic neuroendocrine tumors (PNET) - The Cooperate-2 study | Dana-Farber Cancer Institute [dana-farber.org]
Pasireotide's Superiority in Modulating Akt Phosphorylation: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pasireotide's in vitro efficacy in modulating the Akt signaling pathway, a critical regulator of cell proliferation and survival. We will compare its performance against the first-generation somatostatin (B550006) analog, Octreotide (B344500), and provide supporting experimental data and detailed protocols for key assays.
Introduction to this compound and the Akt Pathway
This compound (SOM230) is a multi-receptor targeted somatostatin analog, distinguishing itself from predecessors like Octreotide through its broader and high-affinity binding to multiple somatostatin receptor subtypes (SSTRs).[1][2] While Octreotide primarily targets SSTR2, this compound exhibits high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[1][3] This expanded binding profile suggests the potential for enhanced therapeutic efficacy in various pathologies.[1][2]
The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that governs essential cellular functions, including growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Akt (also known as Protein Kinase B) is a central node in this pathway, and its activation through phosphorylation is a key step in promoting cell survival and proliferation. Therefore, agents that can effectively inhibit Akt phosphorylation are of significant interest in oncology drug development.
Comparative Analysis: this compound vs. Octreotide on Akt Phosphorylation
In vitro studies, particularly in human meningioma primary cell cultures, have demonstrated that this compound has a more potent inhibitory effect on Akt phosphorylation compared to Octreotide.[4][5] This enhanced efficacy is believed to be a direct consequence of its multi-receptor engagement, with some evidence suggesting the effect is related to the expression of SSTR1.[5]
Furthermore, this superior activity extends to combination therapies. The mTOR inhibitor Everolimus (B549166), while effective in blocking a downstream component of the pathway, can induce a feedback mechanism leading to the hyperphosphorylation and activation of Akt.[4][6] Experimental data reveals that this compound is significantly more effective than Octreotide at reversing this Everolimus-induced Akt hyperphosphorylation, suggesting its potential to overcome this common resistance mechanism.[4][7][8]
Quantitative Data Summary
The following table summarizes the quantitative data from an in vitro study on primary cell cultures derived from human meningiomas. The data illustrates the differential effects of this compound and Octreotide, alone and in combination with Everolimus, on Akt phosphorylation at the Ser473 residue and on overall cell viability.
| Treatment Group (10 nM) | Mean p-Akt/Akt (% of Control) | Mean Inhibition of Cell Viability |
| Control | 100% | 0% |
| This compound | ~75%[8] | -26% ± 0.5%[3] |
| Octreotide | ~90%[8] | -22% ± 0.5%[3] |
| Everolimus | ~150%[8] | Not Reported |
| This compound + Everolimus | ~80%[8] | Not Reported |
| Octreotide + Everolimus | ~125%[8] | Not Reported |
Data is compiled from studies on human meningioma primary cell cultures.[3][8] The p-Akt/Akt levels were quantified from Western blots after a 3-hour incubation period.
Experimental Protocols
The following sections detail the methodologies used to generate the comparative data on Akt phosphorylation.
Cell Culture
Primary cell cultures were established from fresh human meningioma tumor samples obtained immediately after surgical resection.[4][5] Tissues were mechanically and enzymatically dissociated to obtain a single-cell suspension, which was then cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
Drug Treatment
For signaling pathway analysis, primary meningioma cells were treated for 3 hours with 10 nM concentrations of this compound, Octreotide, or Everolimus, either alone or in combination.[8] For cell viability assays, treatments were typically carried out for longer durations (e.g., 72 hours).[4]
Western Blotting for Akt Phosphorylation
This method is used to detect and quantify the levels of phosphorylated Akt (p-Akt) relative to the total amount of Akt protein.
-
Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473).
-
Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The process is repeated on the same membrane for a primary antibody that detects total Akt, which serves as a loading control.
-
-
Detection and Analysis: The HRP enzyme on the secondary antibody reacts with a chemiluminescent substrate to produce light, which is captured on X-ray film or by a digital imaging system. The intensity of the bands is quantified using densitometry software. The ratio of p-Akt to total Akt is calculated for each sample and normalized to the untreated control group.[8]
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/Akt pathway via multiple SSTRs.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on Akt phosphorylation.
Conclusion
The available in vitro evidence strongly indicates that this compound is a more potent inhibitor of Akt phosphorylation than the SSTR2-selective analog, Octreotide. This superior efficacy is attributed to its broader binding affinity for multiple somatostatin receptors. Notably, this compound's ability to counteract the feedback activation of Akt induced by mTOR inhibitors highlights its potential for use in combination therapies to overcome drug resistance. These findings underscore the importance of this compound as a valuable tool for researchers and a promising therapeutic agent for further clinical investigation in SSTR-expressing tumors.
References
- 1. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Acromegaly: An Overview of Current Mechanistic and Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P11.11 Aggressive Meningiomas: In vitro study of the combination this compound-everolimus vs. octreotide everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound is more effective than octreotide, alone or combined with everolimus on human meningioma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pasireotide and Octreotide LAR in Tumor Volume Reduction
For researchers, scientists, and drug development professionals navigating the landscape of somatostatin (B550006) analogs for tumor growth inhibition, a critical evaluation of available therapies is paramount. This guide provides an objective comparison of Pasireotide LAR and Octreotide (B344500) LAR, focusing on their efficacy in reducing tumor volume, supported by data from clinical studies.
Mechanism of Action: A Tale of Two Analogs
Both this compound and Octreotide are synthetic analogs of the natural hormone somatostatin and exert their antitumor effects by binding to somatostatin receptors (SSTRs) on tumor cells.[1] However, their receptor binding profiles differ significantly, which may influence their clinical efficacy.
Octreotide LAR primarily shows a high affinity for SSTR2, and to a lesser extent, SSTR3 and SSTR5.[2] Its mechanism involves the inhibition of hormone secretion, modulation of gastrointestinal functions, and anti-proliferative effects on tumors.[2]
This compound LAR , on the other hand, is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[3][4] This broader binding profile may offer an advantage in treating tumors that express a variety of SSTR subtypes, potentially leading to more effective inhibition of hormone secretion and tumor growth.[3] this compound's action involves immunomodulation, inhibition of chemical emission, apoptosis, and growth modification.[3]
Comparative Efficacy in Tumor Volume Reduction
Clinical studies have directly compared the efficacy of this compound LAR and Octreotide LAR in reducing tumor volume in patients with acromegaly and neuroendocrine tumors (NETs).
| Study Population | Treatment Duration | This compound LAR | Octreotide LAR | Key Findings |
| Acromegaly (Medically Naïve Patients) | 12 Months | Mean tumor volume decrease of 40%.[5][6] | Mean tumor volume decrease of 38%.[5][6] | No statistically significant difference in mean tumor volume reduction (P = 0.838).[5][6] A significant tumor volume reduction (≥20%) was achieved by 80.8% of this compound LAR and 77.4% of octreotide LAR patients.[5][7] |
| Acromegaly (Extension Study) | Up to 26 Months | 74.7% of patients had a tumor volume decrease of ≥20%.[8] | 71.6% of patients had a tumor volume decrease of ≥20%.[8] | Both treatments maintained a similar proportion of patients with significant tumor volume reduction over the longer term.[8] |
| Metastatic Neuroendocrine Tumors (NETs) with Carcinoid Symptoms | 6 Months | Tumor control rate of 62.7%.[9] | Tumor control rate of 46.2%.[9] | This compound LAR showed a trend towards a higher tumor control rate, although not statistically significant (P=0.09).[9] |
| Metastatic Neuroendocrine Tumors (NETs) with Carcinoid Symptoms (Post-hoc analysis) | Median Follow-up | Median Progression-Free Survival (PFS) of 11.8 months.[9] | Median Progression-Free Survival (PFS) of 6.8 months.[9] | This compound LAR was associated with a significantly longer PFS (P=0.045).[9] |
Experimental Protocols
The data presented above is derived from robust, randomized, double-blind, multicenter Phase III clinical trials. Below are the key aspects of the methodologies employed in these studies.
Acromegaly Study (Medically Naïve Patients)
-
Study Design: A prospective, randomized, double-blind, multicenter study.[6][7]
-
Patient Population: Adult patients with active acromegaly who were medically naïve.[6][7]
-
Interventions: Patients were randomized to receive either this compound LAR (40 mg/28 days, n=176) or Octreotide LAR (20 mg/28 days, n=182) for 12 months.[6][7] Dose titration was permitted at months 3 and 7 to this compound LAR 60 mg or Octreotide LAR 30 mg if biochemical control was not achieved.[6][7]
-
Tumor Volume Assessment: Tumor volume was assessed by magnetic resonance imaging (MRI) at baseline and at month 12.[6]
Metastatic Neuroendocrine Tumors (NETs) with Carcinoid Symptoms Study
-
Study Design: A randomized, double-blind, Phase III study.[9][10]
-
Patient Population: Adult patients with carcinoid tumors of the digestive tract with symptoms refractory to first-generation somatostatin analogs.[9]
-
Interventions: Patients were randomized (1:1) to receive either this compound LAR (60 mg) or Octreotide LAR (40 mg) every 28 days.[9][11]
-
Tumor Response Assessment: Objective tumor response was a secondary outcome, assessed at month 6.[9] Progression-free survival was calculated in a post-hoc analysis.[9]
Signaling Pathways and Experimental Workflow
The antitumor effects of this compound and Octreotide are mediated through complex intracellular signaling pathways.
Caption: Signaling pathways of this compound and Octreotide.
The diagram above illustrates how both somatostatin analogs, upon binding to their respective SSTRs, modulate downstream signaling pathways such as the MAPK and PI3K pathways, leading to the inhibition of tumor growth and hormone secretion.[3][12][13]
Caption: Generalized workflow for the comparative clinical trials.
This workflow diagram outlines the key stages of the clinical trials comparing this compound LAR and Octreotide LAR, from patient recruitment to data analysis.
Conclusion
Both this compound LAR and Octreotide LAR have demonstrated efficacy in reducing tumor volume in patients with acromegaly, with no statistically significant difference observed in a 12-month head-to-head comparison.[5][6] However, in patients with metastatic neuroendocrine tumors with carcinoid symptoms, this compound LAR showed a trend towards a better tumor control rate and was associated with a significantly longer progression-free survival compared to Octreotide LAR.[9] The broader receptor binding profile of this compound may contribute to these observed differences in efficacy in certain tumor types. The choice between these two agents may depend on the specific tumor type, its SSTR expression profile, and the primary treatment goal.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. This compound (SOM230): development, mechanism of action and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. endorama.gr [endorama.gr]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound LAR maintains inhibition of GH and IGF-1 in patients with acromegaly for up to 25 months: results from the blinded extension phase of a randomized, double-blind, multicenter, Phase III study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase III study of this compound long-acting release in patients with metastatic neuroendocrine tumors and carcinoid symptoms refractory to available somatostatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Illuminating somatostatin analog action at neuroendocrine tumor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Side Effect Profiles of Pasireotide and First-Generation Somatostatin Analogs
A detailed examination for researchers and drug development professionals of the differing adverse event landscapes of pasireotide versus traditional somatostatin (B550006) analogs, supported by clinical trial data and mechanistic insights.
This compound, a second-generation somatostatin analog (SSA), offers a broader receptor binding profile compared to first-generation SSAs like octreotide (B344500) and lanreotide (B11836). This distinction in receptor affinity contributes to its efficacy in certain patient populations but also results in a unique side effect profile. This guide provides a comprehensive comparison of the adverse event profiles of this compound and first-generation SSAs, with a focus on quantitative data from pivotal clinical trials and the underlying signaling pathways that dictate these differences.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in key clinical trials comparing this compound with first-generation SSAs. The data is primarily drawn from the C2305 study, which evaluated medically naive patients with acromegaly, and the PAOLA (C2402) study, which enrolled patients with acromegaly inadequately controlled by first-generation SSAs.
| Adverse Event Category | This compound LAR | Octreotide LAR / Lanreotide ATG (Active Control) | Study Reference |
| Hyperglycemia-Related Events | |||
| Hyperglycemia | 28.7% - 33.3% | 8.3% - 13.6% | [1][2] |
| Diabetes Mellitus | 20.6% - 25.8% | 7.6% | [2][3] |
| Gastrointestinal Disorders | |||
| Diarrhea | 15.9% - 39.3% | 4.5% - 45.0% | [1][2] |
| Cholelithiasis | 25.8% | 35.6% | [1] |
| Nausea | Less frequent than octreotide | More frequent than this compound | [2] |
| Cardiovascular Events | |||
| Bradycardia | 15.2% | 13.3% | [4] |
| QT Prolongation | 6.7% | 5.6% | [4] |
Experimental Protocols
The comparative data presented is primarily derived from two pivotal, multicenter, randomized clinical trials:
1. Study C2305: Medically Naive Acromegaly Patients
-
Objective: To demonstrate the superiority of this compound long-acting release (LAR) over octreotide LAR in medically naive patients with acromegaly.[5]
-
Study Design: A prospective, randomized, double-blind, 12-month study conducted at 84 sites in 27 countries.[5]
-
Patient Population: 358 patients with medically naive acromegaly, defined by a mean growth hormone (GH) level >5 μg/L or a GH nadir ≥1 μg/L after an oral glucose tolerance test (OGTT), and an insulin-like growth factor 1 (IGF-1) level above the upper limit of normal. Patients had either undergone previous pituitary surgery without medical treatment or were de novo with a visible pituitary adenoma.[1][5]
-
Interventions: Patients were randomized to receive either this compound LAR 40 mg every 28 days (n=176) or octreotide LAR 20 mg every 28 days (n=182). Dose titration to 60 mg for this compound or 30 mg for octreotide was permitted at months 3 and 7 if biochemical control was not achieved.[1][5]
-
Primary Outcome: The proportion of patients in each group achieving biochemical control (mean GH <2.5 μg/L and normal IGF-1) at 12 months.[1][5]
2. PAOLA Study (C2402): Acromegaly Patients Inadequately Controlled on First-Generation SSAs
-
Objective: To assess the efficacy and safety of this compound LAR compared with continued treatment with octreotide LAR or lanreotide Autogel in patients with inadequately controlled acromegaly.[3][6]
-
Study Design: A multicenter, randomized, phase 3 trial with a 24-week treatment period.[3][6]
-
Patient Population: 198 patients aged 18 years or older with acromegaly who were inadequately controlled (mean GH >2.5 μg/L and IGF-1 >1.3 times the upper normal limit) despite receiving stable high doses of octreotide LAR (30 mg) or lanreotide Autogel (120 mg) for at least 6 months.[3][6]
-
Interventions: Patients were randomized (1:1:1) to receive this compound LAR 40 mg, this compound LAR 60 mg, or continue their existing octreotide or lanreotide treatment (active control).[3][6]
-
Primary Outcome: The proportion of patients achieving biochemical control at 24 weeks.[3][6]
Mechanism of Action and Side Effect Pathophysiology
The differing side effect profiles of this compound and first-generation SSAs can be attributed to their distinct binding affinities for the five somatostatin receptor subtypes (SSTR1-5).
First-generation SSAs, octreotide and lanreotide, primarily target SSTR2.[7] this compound, in contrast, is a multi-receptor targeted SSA with high affinity for SSTR1, SSTR2, SSTR3, and notably, SSTR5.[7][8]
Caption: Comparative signaling of this compound and first-generation SSAs.
The elevated incidence of hyperglycemia with this compound is a direct consequence of its high affinity for SSTR5, which is highly expressed in pancreatic β-cells.[8] Activation of SSTR5 inhibits insulin secretion.[8] Furthermore, this compound also suppresses the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which further contributes to impaired glucose tolerance.[8] In contrast, first-generation SSAs have a much lower affinity for SSTR5, resulting in a less pronounced effect on insulin secretion.[9] While both classes of drugs bind to SSTR2 and can inhibit glucagon secretion, the potent inhibitory effect of this compound on insulin secretion via SSTR5 is the primary driver of its hyperglycemic potential.[8][10]
Gastrointestinal side effects are common to all SSAs, as they affect gut motility and secretion. The higher incidence of cholelithiasis with first-generation SSAs observed in some studies may be related to their more potent inhibition of gallbladder motility via SSTR2.
Conclusion
This compound represents a valuable therapeutic option for patients with acromegaly and Cushing's disease, particularly for those who are not adequately controlled with first-generation SSAs. However, its broader receptor binding profile, while conferring enhanced efficacy in some cases, is also responsible for a higher incidence of hyperglycemia. A thorough understanding of these differences in the side effect profiles and the underlying mechanisms is crucial for appropriate patient selection, monitoring, and management. Researchers and clinicians should be particularly vigilant in monitoring glucose metabolism in patients treated with this compound and be prepared to manage hyperglycemia with appropriate interventions.
References
- 1. This compound Versus Octreotide in Acromegaly: A Head-to-Head Superiority Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of this compound (Signifor LAR) | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 3. observatorio-api.fm.usp.br [observatorio-api.fm.usp.br]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound versus octreotide in acromegaly: a head-to-head superiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. benchchem.com [benchchem.com]
- 8. Management of this compound-induced hyperglycemia in patients with acromegaly: An experts’ consensus statement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Pasireotide and Everolimus Combination Demonstrates Superior Efficacy in Meningioma Cells
A comprehensive analysis of preclinical data reveals that the combination of pasireotide and everolimus (B549166) offers a significant therapeutic advantage over monotherapy and alternative combinations in inhibiting meningioma cell growth. This guide synthesizes key experimental findings, providing researchers and drug development professionals with a detailed comparison and methodological insights.
The multi-receptor somatostatin (B550006) analog, this compound, in combination with the mTOR inhibitor, everolimus, has been shown to be more effective at reducing cell viability and proliferation in primary human meningioma cell cultures compared to everolimus alone or in combination with the first-generation somatostatin analog, octreotide (B344500).[1][2] In vitro studies indicate that this compound not only exhibits a stronger anti-proliferative effect than octreotide but also synergistically enhances the efficacy of everolimus by counteracting a key resistance mechanism.
The superior efficacy of the this compound-everolimus combination is attributed to its dual impact on the PI3K/Akt/mTOR signaling pathway, a critical driver of meningioma tumorigenesis.[3] While everolimus effectively inhibits mTOR, it can also induce a feedback activation of Akt, which may limit its anti-tumor activity.[4] this compound has been shown to mitigate this everolimus-induced Akt hyperphosphorylation, leading to a more potent and sustained inhibition of downstream signaling pathways that control cell growth and proliferation.
Comparative Efficacy: Quantitative Data
The following tables summarize the key quantitative findings from in vitro studies on primary human meningioma cell cultures, comparing the effects of this compound, everolimus, and their combination with relevant alternatives.
Table 1: Effect on Cell Viability
| Treatment Group | Concentration | Mean Inhibition of Cell Viability (%) |
| This compound | 1 nM | 26 ± 0.5 |
| Octreotide | 1 nM | 22 ± 0.5 |
| Everolimus | 1 nM | ~25 |
| Everolimus + Octreotide | 1 nM each | ~40 |
| Everolimus + this compound | 1 nM each | ~50 |
Data extracted from Graillon et al., 2017.
Table 2: Effect on Cell Proliferation (BrdU Incorporation)
| Treatment Group | Concentration | Mean Inhibition of BrdU Incorporation (%) |
| Everolimus | 10⁻⁹ M | ~30 |
| Octreotide | 10⁻⁹ M | ~25 |
| This compound | 10⁻⁹ M | ~35 |
| Everolimus + Octreotide | 10⁻⁹ M each | ~50 |
| Everolimus + this compound | 10⁻⁹ M each | ~60 |
Data from a study on eight meningioma samples, as reported by Graillon et al., 2017.[2]
Table 3: Impact on Key Signaling and Cell Cycle Proteins
| Treatment Group (10⁻⁹ M) | p-Akt/Akt (% of control) | p-4E-BP1/4E-BP1 (% of control) | Cyclin D1/β-actin (% of control) | p27kip1/β-actin (% of control) |
| Everolimus | ↑ (~150%) | ↓ (~50%) | ↓ (~80%) | No significant change |
| This compound | ↓ (~75%) | ↓ (~75%) | ↓ (~60%) | ↑ (~125%) |
| Everolimus + this compound | ↔ (Reversed to control) | ↓ (~40%) | ↓ (~40%) | ↑ (~200%) |
Approximate values interpreted from Western blot quantifications in Graillon et al., 2017.[3]
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and everolimus on meningioma cells is rooted in their complementary inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocols
The following methodologies are based on the key in vitro studies investigating the efficacy of this compound and everolimus on meningioma cells.
1. Primary Meningioma Cell Culture
-
Fresh tumor samples from patients undergoing surgical resection for meningioma were obtained with informed consent and ethical approval.
-
Tumor fragments were mechanically minced and enzymatically dissociated to obtain a single-cell suspension.
-
Cells were cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Primary meningioma cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with varying concentrations of this compound, everolimus, octreotide, or their combinations for 72 hours.
-
After the treatment period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
3. Proliferation Assay (e.g., BrdU Incorporation Assay)
-
Cells were seeded and treated as described for the viability assay, but for a shorter duration (e.g., 48 hours).
-
BrdU (5-bromo-2'-deoxyuridine), a synthetic nucleoside analog of thymidine, was added to the culture medium for the final few hours of treatment.
-
During DNA synthesis in proliferating cells, BrdU is incorporated in place of thymidine.
-
After incubation, cells were fixed, and the incorporated BrdU was detected using a specific anti-BrdU antibody in an ELISA-based format.
-
The absorbance was measured, which correlates with the amount of cell proliferation.
4. Western Blot Analysis
-
Primary meningioma cells were treated with the drugs for a specified period (e.g., 3 hours for signaling pathway analysis).
-
Following treatment, cells were lysed to extract total proteins.
-
Protein concentration was determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-4E-BP1, 4E-BP1, Cyclin D1, p27kip1, and a loading control like β-actin).
-
After washing, the membrane was incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands were visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis was performed to quantify the relative protein expression levels.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Pasireotide
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of Pasireotide is a critical component of laboratory safety and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility[1]. Adherence to proper disposal protocols is essential to minimize environmental impact and maintain a safe working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, and to work in a well-ventilated area to avoid inhalation or contact with skin and eyes[2][3][4]. In case of a spill, the material should be absorbed with an inert, liquid-binding substance, and the area should be decontaminated[1][3].
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and any contaminated materials is through a licensed professional waste disposal service[1]. The preferred destruction method is incineration in a chemical incinerator equipped with an afterburner and scrubber[1][5].
-
Segregation of Waste : Isolate all waste containing this compound from other laboratory waste streams. This includes unused products, contaminated labware (such as vials, syringes, and pipette tips), and used PPE[1].
-
Waste Collection :
-
Solid Waste : Place all solid waste, including contaminated labware and PPE, into a clearly labeled, sealed container designated for hazardous chemical waste[1].
-
Liquid Waste : Collect any surplus and non-recyclable solutions in a compatible, leak-proof container that is also clearly labeled as hazardous waste[1].
-
Empty Containers and Unused Portions : Dispose of contaminated packaging in the same manner as the unused product. Unused portions of ampules must be discarded immediately[1].
-
-
Labeling : All waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations[1].
-
Storage : Store the labeled hazardous waste containers in a designated, secure area away from incompatible materials until they can be collected by a licensed waste disposal service[2][3].
-
Documentation : Maintain meticulous records of the disposed this compound, including quantities and disposal dates, in accordance with institutional and regulatory requirements.
Quantitative Data Summary
While specific quantitative data on disposal is limited in the provided search results, the following table summarizes the key classifications and recommendations for this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects. | [1] |
| Disposal Method | Licensed professional waste disposal service. | [1] |
| Preferred Destruction | Incineration in a chemical incinerator with afterburner and scrubber. | [1][5] |
| Waste Category | Hazardous Waste. | [1] |
Experimental Protocols
The provided information focuses on disposal procedures and does not detail specific experimental protocols related to this compound's properties. For experimental use, researchers should consult the relevant safety data sheets and institutional protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Pasireotide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Pasireotide. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is required. The primary engineering control should be the use of adequate general or local exhaust ventilation to control airborne concentrations[2][3]. In addition, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical goggles. | To prevent eye contact with this compound dust or splashes[2][3][4]. |
| Hand Protection | Chemical impermeable gloves. | To prevent skin contact. Gloves must be inspected prior to use[2][4][5]. |
| Body Protection | Protective clothing to prevent skin exposure. | To minimize contact with skin[2][4]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended when engineering controls are insufficient to control airborne levels, especially where dust formation is possible[2][3]. |
This compound Handling and Disposal Workflow
The following diagram outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.
Standard Operating Procedures
Pre-Handling Preparations
-
Consult Safety Data Sheet (SDS) : Before commencing any work, thoroughly review the this compound SDS.
-
Ensure Proper Ventilation : Confirm that the designated work area, such as a fume hood or ventilated enclosure, is functioning correctly[2][3].
-
Assemble PPE : Gather all necessary PPE as specified in the table above. Inspect gloves for any signs of damage before use[4].
-
Prepare Spill Kit : Ensure a spill kit containing inert absorbent material is readily accessible.
Handling this compound
-
Don PPE : Put on all required personal protective equipment.
-
Avoid Dust Generation : Handle solid this compound carefully to minimize the formation of dust[5][6].
-
Weighing and Transfer : Conduct any weighing or transfer of the compound within a ventilated enclosure.
-
Solution Preparation : When preparing solutions, add solvents to the product slowly to avoid splashing.
-
Post-Handling : After handling, wash hands and any exposed skin thoroughly, even if gloves were worn[2]. Contaminated clothing should be removed and laundered before reuse[2].
Spill Management Protocol
-
Evacuate and Secure : If a spill occurs, evacuate unnecessary personnel from the area.
-
Containment : Use an inert, liquid-binding absorbent material to contain the spill[1].
-
Decontamination : Clean the affected surfaces by scrubbing with alcohol[1].
-
Disposal : Collect all cleanup materials into a sealed, labeled container for disposal as hazardous waste[1].
Disposal Plan
This compound is very toxic to aquatic life and must be disposed of as hazardous waste[1]. Do not dispose of this chemical down the drain or in regular trash[1].
-
Segregation : Isolate all waste containing this compound from other laboratory waste streams. This includes unused product, contaminated labware (e.g., vials, syringes, pipette tips), and used PPE[1].
-
Waste Collection :
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by institutional and local regulations[1].
-
Storage : Store sealed hazardous waste containers in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Final Disposal : Arrange for collection by a licensed professional waste disposal service. The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber[1]. Used needles should be disposed of in a hard, closed container that the needles cannot poke through[7].
References
- 1. benchchem.com [benchchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. echemi.com [echemi.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. This compound (subcutaneous route, intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
